molecular formula C₂₀H₂₈O₃ B029557 5,8-Monoepoxyretinoic acid CAS No. 3012-76-8

5,8-Monoepoxyretinoic acid

Cat. No.: B029557
CAS No.: 3012-76-8
M. Wt: 316.4 g/mol
InChI Key: QDOSIDVGVRAXSE-JUPVTLSTSA-N
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Description

5,8-Monoepoxyretinoic acid is a furanoid metabolite of retinoic acid, serving as a key compound in the study of retinoid metabolism and biological activity. This epoxyretinoid is formed through the acid-catalyzed rearrangement of its 5,6-epoxy precursor . In biological research, this compound and related epoxyretinoids have demonstrated significant activity in various in vitro models. Studies on spontaneously-transformed mouse fibroblasts (3T12 cells) have shown that this compound can profoundly enhance cellular adhesive properties, an activity analogous to the effects of the parent retinoids . This highlights its relevance for investigations into retinoid function in cell-cell interaction, differentiation, and the maintenance of epithelial integrity. While epoxyretinoids exhibit potent activity in specific in vitro assays, it is important to note that they may not support all the classic growth functions of vitamin A in vivo , underscoring their unique value for dissecting specific pathways in retinoid biology . Researchers utilize this compound to explore the complex metabolic network of vitamin A, including the formation of biologically active and inactive metabolites . Research Applications: • Study of Retinoid Metabolism and Signalling • Cell Adhesion and Differentiation Research • Epithelial Biology and Maintenance Studies • Investigation of Retinoic Acid Receptor (RAR) Pathways Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

IUPAC Name

(2E,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOSIDVGVRAXSE-JUPVTLSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112327
Record name (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3012-76-8
Record name (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3012-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Epoxytretinoin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Origin and Significance of 5,8-Monoepoxyretinoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 5,8-Monoepoxyretinoic acid, a significant metabolite of retinoic acid. Intended for researchers, scientists, and professionals in drug development, this document details its biochemical origins, methods for its chemical synthesis and characterization, and discusses its biological relevance.

Introduction: Unveiling a Key Retinoid Metabolite

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a vast array of biological processes, including embryonic development, cellular differentiation, and immune function. The biological activity of retinoids is primarily mediated by all-trans retinoic acid (ATRA), which acts as a ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The cellular levels of ATRA are tightly controlled through a complex network of biosynthesis and catabolism. A key pathway in the metabolic clearance of retinoic acid involves its enzymatic conversion to various oxidized and epoxidized forms. Among these, this compound, a stable furanoid derivative, has emerged as a notable metabolite. Understanding its origin is fundamental to elucidating the complete lifecycle of retinoic acid signaling and its pharmacological implications.

The Biochemical Genesis of this compound

The journey to this compound begins with its parent compound, all-trans retinoic acid. Its formation is a two-step process involving enzymatic epoxidation followed by a spontaneous, acid-catalyzed rearrangement.

Enzymatic Epoxidation of Retinoic Acid

The initial and rate-limiting step in the formation of the epoxy precursor is the epoxidation of the 5,6-double bond of the β-ionone ring of retinoic acid. This reaction is catalyzed by a specific subset of cytochrome P450 (CYP) enzymes.

  • The Role of Cytochrome P450: These heme-containing monooxygenases are a superfamily of enzymes responsible for the metabolism of a wide variety of endogenous and exogenous compounds. In the context of retinoid metabolism, the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) plays a pivotal role in the catabolism of retinoic acid, thereby preventing excessive retinoid signaling.

  • Formation of 5,6-Monoepoxyretinoic Acid: The enzymatic reaction involves the insertion of an oxygen atom across the C5-C6 double bond of the retinoic acid molecule, yielding 5,6-monoepoxyretinoic acid. This epoxide is a biologically active metabolite, although its potency is generally lower than that of ATRA.[1]

The following diagram illustrates the enzymatic conversion of all-trans retinoic acid to its 5,6-epoxy derivative.

Retinoic Acid Epoxidation Figure 1. Enzymatic Epoxidation of Retinoic Acid ATRA all-trans-Retinoic Acid Epoxy 5,6-Monoepoxyretinoic Acid ATRA->Epoxy O2, NADPH CYP26 Cytochrome P450 (e.g., CYP26A1) CYP26->Epoxy

Caption: Enzymatic conversion of all-trans-retinoic acid to 5,6-monoepoxyretinoic acid.

Acid-Catalyzed Rearrangement to this compound

5,6-Monoepoxyretinoic acid is relatively unstable, particularly under acidic conditions. It readily undergoes an intramolecular cyclization to form the more stable furanoid derivative, this compound.[2][3]

  • Mechanism of Rearrangement: The acidic environment protonates the epoxide oxygen, making the C6 carbon susceptible to nucleophilic attack by the hydroxyl group that can be conceptually formed at C8. This intramolecular reaction results in the formation of a five-membered furan ring fused to the cyclohexane ring.

This acid-catalyzed rearrangement can occur in vivo in acidic cellular compartments or as an artifact during extraction and purification processes if acidic conditions are not carefully controlled.[4]

The conversion from the 5,6-epoxy to the 5,8-epoxy form is depicted below.

Epoxide Rearrangement Figure 2. Acid-Catalyzed Rearrangement Epoxy56 5,6-Monoepoxyretinoic Acid Epoxy58 This compound Epoxy56->Epoxy58 H+ (Acidic Conditions)

Caption: The acid-catalyzed intramolecular rearrangement of 5,6- to this compound.

Chemical Synthesis and Characterization

For research purposes, the chemical synthesis of this compound is essential. The synthesis is typically achieved through a two-step process mirroring its biochemical origin. Analytical standards for this compound are commercially available from several suppliers, which are crucial for the accurate identification and quantification of this metabolite in biological samples.[5][6][7][8]

Step-by-Step Synthesis Protocol

The synthesis starts with all-trans-retinoic acid, which is first epoxidized and then subjected to acid-catalyzed rearrangement.

Step 1: Synthesis of 5,6-Monoepoxyretinoic Acid

  • Dissolution: Dissolve all-trans-retinoic acid in a suitable organic solvent, such as dichloromethane, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Epoxidation: Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction is typically carried out at a low temperature (e.g., 0°C) to control reactivity and minimize side reactions.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the excess peroxy acid is quenched, and the crude product is extracted and purified.

Step 2: Acid-Catalyzed Rearrangement to this compound

  • Acid Treatment: The purified 5,6-monoepoxyretinoic acid is dissolved in a solvent and treated with a catalytic amount of acid, such as ethanolic hydrochloric acid.[2]

  • Reaction: The mixture is stirred at room temperature until the rearrangement is complete, as monitored by TLC or HPLC.

  • Purification: The resulting this compound is then purified from the reaction mixture.

Purification and Characterization

High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound. Its structural identity is then confirmed using mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Analytical Techniques for Characterization

TechniquePurposeTypical Parameters
HPLC Purification and Purity AssessmentColumn: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with an acidic modifier (e.g., formic acid). Detection: UV at ~330-350 nm.[9]
Mass Spectrometry (MS) Molecular Weight and Fragmentation PatternIonization: Electrospray Ionization (ESI). Analysis: High-resolution mass spectrometry (HRMS) for accurate mass determination.[10]
NMR Spectroscopy Structural ElucidationNuclei: ¹H and ¹³C NMR. Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD).

The following workflow illustrates the process of synthesis and characterization.

Synthesis and Characterization Workflow Figure 3. Synthesis and Characterization Workflow Start all-trans-Retinoic Acid Step1 Epoxidation (m-CPBA) Start->Step1 Intermediate 5,6-Monoepoxyretinoic Acid Step1->Intermediate Step2 Acid-Catalyzed Rearrangement (H+) Intermediate->Step2 Product Crude this compound Step2->Product Purification HPLC Purification Product->Purification PureProduct Pure this compound Purification->PureProduct Analysis Characterization PureProduct->Analysis MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR

Caption: A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Significance

While the biological activity of 5,6-monoepoxyretinoic acid has been investigated, with some studies showing it to be significantly less potent than all-trans-retinoic acid in promoting growth in vitamin A-deficient rats[1], the specific biological roles of this compound are less well-defined.

Interaction with Retinoid Receptors

The biological effects of retinoids are primarily mediated through their interaction with RARs and RXRs.[11] All-trans-retinoic acid binds with high affinity to RARs, while its isomer, 9-cis-retinoic acid, binds to both RARs and RXRs.[12][13] The ability of this compound to bind to and activate these receptors is a critical area of ongoing research. Its furanoid structure, which significantly alters the geometry of the β-ionone ring, likely impacts its binding affinity and subsequent transcriptional activation capabilities. Further studies are required to fully elucidate the interaction of this compound with the various isoforms of RAR and RXR.[14]

Role in Drug Development and Disease

The formation of this compound is relevant in the context of retinoid-based therapies.

  • Dermatology and Cancer: Retinoids are widely used in dermatology for the treatment of acne, psoriasis, and photoaging, and in oncology for the treatment of certain cancers, such as acute promyelocytic leukemia.[15] The metabolic profile of a therapeutic retinoid, including the formation of epoxy derivatives, can influence its efficacy and side-effect profile. Understanding the biological activity of metabolites like this compound is crucial for designing more effective and safer retinoid-based drugs.

Conclusion and Future Perspectives

This compound is a naturally occurring furanoid retinoid that originates from the enzymatic epoxidation of all-trans retinoic acid by cytochrome P450 enzymes, followed by an acid-catalyzed rearrangement of the resulting 5,6-epoxide. While methods for its chemical synthesis and characterization are established, a comprehensive understanding of its biological activity and its specific roles in retinoid signaling pathways remains an active area of investigation. Future research should focus on delineating its interactions with nuclear retinoid receptors, its downstream effects on gene expression, and its potential contributions to the pharmacological and toxicological profiles of therapeutic retinoids. A deeper understanding of the entire metabolic network of retinoic acid, including the formation and function of this compound, will undoubtedly pave the way for the development of novel and more targeted retinoid-based therapies.

References

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539–543. [Link]

  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. Retrieved from [Link]

  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids. Proceedings of the National Academy of Sciences, 89(22), 10887-10891. [Link]

  • Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]

  • Al-Share, B., & Al-Jumaily, R. (2017). Retinoids as chemopreventive agents. Indian Journal of Dermatology, Venereology, and Leprology, 83(1), 14. [Link]

  • Al Tanoury, Z., Piskunov, A., & Rochette-Egly, C. (2013). Vitamin A and retinoid signaling: genomic and nongenomic effects. Journal of lipid research, 54(7), 1761-1775.
  • Wang, Y., Zhang, Y., Wu, S., & Chen, G. (2021). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 26(19), 5809. [Link]

  • Zile, M. H., Inhorn, R. C., & DeLuca, H. F. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of nutrition, 110(11), 2225–2230. [Link]

  • Google Patents. (n.d.). Method of synthesis of retinoic acid.
  • McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. Biochemical Journal, 186(2), 475–481. [Link]

  • Kliewer, S. A., Umesono, K., Mangelsdorf, D. J., & Evans, R. M. (1992). Retinoid X receptor interacts with nuclear receptors in retinoic acid, thyroid hormone and vitamin D3 signalling. Nature, 355(6359), 446-449. [Link]

  • News-Medical.Net. (2019, August 7). Retinoid Receptor Pharmacology. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Retinoic acid receptor. Retrieved from [Link]

  • Arráez-Román, D., Carretero, A. S., & Segura-Carretero, A. (2021). High-Resolution Mass Spectrometry for the Comprehensive Characterization of Plant-Pigment-Based Tattoos and Dyes Formulations. Molecules, 26(12), 3749. [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical journal, 103(2), 539. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Furanoid Retinoids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, history, chemical properties, and analytical methodologies related to furanoid retinoids. Designed for professionals in research and drug development, this document delves into the nuanced chemistry and biological relevance of this unique subclass of vitamin A derivatives.

Introduction: A Serendipitous Discovery in the Realm of Vitamin A

The story of furanoid retinoids is not one of direct pursuit but rather of incidental discovery born from the inherent instability of their parent compounds. Early research into vitamin A and its derivatives was often hampered by the lability of these molecules, particularly their sensitivity to acidic conditions.[1][2] It was in this context that a new class of retinoid degradation products, characterized by a furan ring within their structure, was first observed. These compounds, initially considered mere artifacts of experimental procedures, would later be recognized as naturally occurring metabolites with their own distinct chemical and biological profiles.

The pioneering work on the chemistry of vitamin A isomers by researchers such as L. Zechmeister and C. D. Robeson laid the groundwork for understanding the complex transformations that retinoids can undergo.[3] While their primary focus was on cis-trans isomerization, their meticulous analytical techniques paved the way for the identification of a broader range of vitamin A derivatives, including those with altered ring structures.

The Genesis of the Furan Ring: From Epoxide to Furanoid

The key to understanding the formation of furanoid retinoids lies in the chemistry of their precursors, the 5,6-epoxyretinoids. It is now well-established that furanoid retinoids, specifically 5,8-epoxyretinoids, are the product of an acid-catalyzed rearrangement of 5,6-epoxyretinoids.

The Precursor: 5,6-Epoxyretinoids

In the late 1970s, a significant breakthrough came with the isolation and identification of 5,6-epoxyretinoic acid as a biologically active, endogenous metabolite of retinoic acid.[4] This discovery was crucial as it demonstrated that the epoxide precursor to furanoid retinoids was not just a laboratory curiosity but a naturally occurring compound within biological systems.

The Transformation: Acid-Catalyzed Cyclization

The pivotal moment in understanding furanoid retinoid formation was the recognition that under acidic conditions, 5,6-epoxyretinoic acid readily rearranges to form 5,8-oxyretinoic acid (a furanoid retinoid).[4] This intramolecular cyclization reaction is a classic example of epoxide ring-opening under acidic conditions, where the epoxide oxygen attacks a transient carbocation, leading to the formation of a stable five-membered furan ring.

The proposed mechanism for this transformation is illustrated in the diagram below:

G cluster_0 Acid-Catalyzed Formation of Furanoid Retinoids A 5,6-Epoxyretinoid B Protonation of Epoxide Oxygen A->B H+ C Carbocation Intermediate B->C Epoxide Ring Opening D Intramolecular Nucleophilic Attack C->D 5-exo-tet cyclization E Deprotonation D->E Formation of Oxonium Ion F 5,8-Epoxyretinoid (Furanoid Retinoid) E->F -H+

Caption: Acid-catalyzed rearrangement of a 5,6-epoxyretinoid to a 5,8-epoxyretinoid.

Kitol: A Naturally Occurring Furanoid-like Dimer

Parallel to the investigation of monomeric furanoid retinoids, another intriguing furanoid-like structure was being elucidated in the form of "kitol." First isolated from whale liver oil, kitol was identified as a dimer of vitamin A with the molecular formula C40H60O2. Its structure, which includes a central furan-like ring, is thought to arise from the dimerization of two vitamin A molecules. While not a simple monomeric furanoid retinoid, the study of kitol's structure provided further evidence of the propensity of retinoids to undergo cyclization reactions to form furan-containing derivatives.

Chemical Structure and Properties

The defining feature of a furanoid retinoid is the presence of a 5,8-epoxy bridge on the β-ionone ring of the retinoid backbone. This structural modification has significant consequences for the molecule's overall shape, polarity, and spectroscopic properties.

PropertyParent Retinoid (e.g., Retinoic Acid)Furanoid Retinoid (e.g., 5,8-Epoxyretinoic Acid)
Molecular Formula C20H28O2C20H28O3
Molecular Weight 300.44 g/mol 316.44 g/mol
Key Structural Feature β-ionone ring with conjugated double bonds5,8-epoxy bridge forming a furan ring
Polarity Less polarMore polar due to the ether linkage
UV-Vis Absorption Characteristic λmax around 350 nmTypically shifted to shorter wavelengths

Analytical Methodologies for the Characterization of Furanoid Retinoids

The identification and quantification of furanoid retinoids require sophisticated analytical techniques due to their structural similarity to other retinoids and their often low concentrations in biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of retinoid analysis, and various methods have been developed for the separation of furanoid retinoids from their parent compounds and other metabolites.

Experimental Protocol: Isocratic Normal-Phase HPLC for Retinoid Separation

This protocol is adapted from established methods for the separation of retinoid isomers and can be optimized for the analysis of furanoid retinoids.

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A silica gel column (e.g., 150 x 4.6 mm I.D., 5 µm particle size) is typically used for normal-phase separation.

  • Mobile Phase: A non-polar mobile phase is employed. A common mixture consists of n-hexane, 2-propanol, and glacial acetic acid in a ratio of approximately 1000:4.3:0.675 (v/v/v). The exact ratio may need to be optimized for the specific furanoid retinoid of interest.

  • Flow Rate: A flow rate of around 1.0 mL/min is generally used.

  • Detection: UV detection at a wavelength of approximately 350 nm is suitable for most retinoids, although the optimal wavelength for furanoid retinoids may be slightly lower.

  • Sample Preparation:

    • Extract the biological sample (e.g., tissue homogenate, plasma) with a suitable organic solvent such as a mixture of hexane and ethyl acetate.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Standard Preparation: Prepare standard solutions of the furanoid retinoid of interest in the mobile phase at known concentrations to generate a calibration curve for quantification.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and sensitive quantification of furanoid retinoids.

Key Fragmentation Patterns:

The fragmentation of retinoids in the mass spectrometer can provide valuable structural information. For furanoid retinoids, characteristic fragmentation patterns would involve the cleavage of the polyene side chain and the furan ring. While specific high-resolution mass spectral data for a wide range of furanoid retinoids is not extensively published, general principles of retinoid fragmentation can be applied. In positive ion mode, a common fragment observed for many retinoids corresponds to the loss of the side chain, resulting in an ion representing the β-ionone ring and a portion of the polyene chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of novel furanoid retinoids. 1H and 13C NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. Key diagnostic signals in the 1H NMR spectrum of a furanoid retinoid would include the protons on the furan ring and the shifts in the signals of the methyl groups on the β-ionone ring compared to their parent retinoids.

Biological Activity and Future Perspectives

The biological activity of furanoid retinoids is an area of ongoing research. While initially considered as inactive degradation products, the discovery that their precursor, 5,6-epoxyretinoic acid, is a biologically active metabolite suggests that furanoid retinoids may also possess physiological roles. Further investigation is needed to determine their affinity for retinoid receptors (RARs and RXRs) and their potential effects on gene transcription and cellular processes.

The development of robust analytical methods and the synthesis of furanoid retinoid standards will be crucial for advancing our understanding of this intriguing class of vitamin A derivatives and exploring their potential as therapeutic agents.

References

  • Wolf, G. (2001). The discovery of the visual function of vitamin A. The Journal of Nutrition, 131(6), 1647–1650.
  • Semba, R. D. (2012). On the ‘discovery’ of vitamin A. Annals of Nutrition and Metabolism, 61(3), 192–198.
  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090.
  • Burger, B. V., Garbers, C. F., Pachler, K., & Bonnett, R. (1965). The structure of kitol.
  • Giannotti, C., Das, B. C., & Lederer, E. (1966). The Structure of Kitol.
  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. Retrieved from [Link]

  • Blaner, W. S. (2019). Vitamin A and provitamin A carotenoids. In Present Knowledge in Nutrition (pp. 73-91). Academic Press.
  • Kane, M. A., Folias, A. E., Napoli, J. L. (2008). HPLC/MS(N) analysis of retinoids. Methods in molecular biology (Clifton, N.J.), 446, 257–273.
  • Miyagi, M., & Yokoyama, H. (2001). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL-PHASE HPLC.
  • van Breemen, R. B., & Pajkovic, N. (2007). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 10(9), 1079–1083.
  • Hubbard, R., Gregerman, R. I., & Wald, G. (1953). CIS-TRANS ISOMERS OF VITAMIN A AND RETINENE IN THE RHODOPSIN SYSTEM. The Journal of general physiology, 36(3), 415–429.
  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

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Biological role of 5,8-Monoepoxyretinoic acid in vitamin A metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Role of 5,8-Monoepoxyretinoic Acid in Vitamin A Metabolism

Abstract

This technical guide provides a comprehensive examination of this compound within the intricate landscape of vitamin A metabolism. While initially identified as a metabolite of retinoic acid, compelling evidence now suggests that this compound is likely an artifact of historical analytical techniques, arising from the chemical rearrangement of its precursor, 5,6-epoxyretinoic acid. This guide will dissect the evidence surrounding the artifactual nature of this compound, detail the established biological role of its endogenous precursor, and present modern experimental protocols essential for the accurate study of retinoid metabolism. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of this specific retinoid and the broader methodological considerations in the field.

Introduction to Vitamin A Metabolism and the Retinoid Signaling Cascade

Vitamin A, a fat-soluble vitamin, is indispensable for a myriad of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[1] Its biological activity is primarily mediated by its active metabolite, all-trans-retinoic acid (ATRA). The metabolic pathway to ATRA is a tightly regulated two-step oxidation process: dietary retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid.[2][3]

The cellular concentrations of ATRA are meticulously controlled through a balance of its synthesis and catabolism.[2] The cytochrome P450 (CYP) family of enzymes, particularly the CYP26 subfamily, plays a crucial role in the oxidative degradation of ATRA, thereby terminating its signaling cascade.[4][5] This degradation leads to the formation of various oxidized metabolites, including 4-hydroxy-RA, 4-oxo-RA, and 18-hydroxy-RA.[6] Among the other identified metabolites is 5,6-epoxyretinoic acid.[7] This guide focuses on a closely related compound, this compound, and critically evaluates its standing as a true biological metabolite versus a product of analytical artifact.

Nomenclature and Chemical Identity of this compound

This compound is a derivative of retinoic acid characterized by an epoxide bridge between the 5th and 8th carbons of the β-ionone ring. This compound is also referred to in the literature as 5,8-epoxyretinoic acid and, in older publications, as 5,8-oxyretinoic acid.[8] Chemical suppliers provide various isomers, including all-trans, 9-cis, and 13-cis forms, each with a unique CAS number.[8][9]

IsomerCAS NumberMolecular FormulaMolecular Weight
5,8-Epoxy-all-trans-retinoic acid3012-76-8C20H28O3316.4 g/mol
5,8-Epoxy-13-cis-retinoic acid112018-12-9C20H28O3316.4 g/mol
5,8-Epoxy-9-cis-retinoic acid1331640-07-3C20H28O3316.4 g/mol

The Artifact Question: Is this compound an Endogenous Metabolite?

A critical point of discussion surrounding this compound is its origin. Seminal work in the field of retinoid metabolism has suggested that 5,8-oxyretinoic acid, isolated from the intestines of vitamin A-deficient rats, was likely generated from 5,6-epoxyretinoic acid under the acidic conditions used during the extraction and isolation procedures.[10][11] This suggests that this compound may not be a true, endogenously produced metabolite but rather an artifact of the analytical methodology.

The proposed mechanism involves an acid-catalyzed rearrangement of the 5,6-epoxide to the more stable 5,8-epoxide. The lability of the 5,6-epoxide in an acidic environment underscores the importance of employing neutral, mild extraction and analysis techniques when studying retinoid metabolism. Modern analytical methods, such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), have become the gold standard for their sensitivity and specificity, and they can be performed under conditions that preserve the integrity of labile metabolites.[4][5][12]

Artifact_Formation 5,6-Epoxyretinoic Acid 5,6-Epoxyretinoic Acid This compound This compound 5,6-Epoxyretinoic Acid->this compound Acidic Conditions (e.g., during extraction)

Caption: Proposed artifactual formation of this compound.

Biological Profile of 5,6-Epoxyretinoic Acid: The Endogenous Precursor

In contrast to the ambiguity surrounding its 5,8-isomer, 5,6-epoxyretinoic acid has been unequivocally identified as a true in vivo metabolite of retinoic acid.[10][13] It has been detected in various tissues of rats, including the small intestine, kidney, liver, testes, and serum, following the administration of physiological doses of retinoic acid.[14]

Biological Activity

Studies on the biological activity of all-trans-5,6-epoxyretinoic acid have shown that it is significantly less potent than its parent compound, all-trans-retinoic acid. In a growth promotion assay using vitamin A-deficient rats, 5,6-epoxyretinoic acid was found to be only 0.5% as active as ATRA.[12][15] While it could support growth to some extent, it did not maintain overall good health, and animals supplemented with it exhibited testicular degeneration and fetal resorption.[16]

Interaction with Retinoid Receptors

The biological effects of retinoic acid are mediated through its binding to and activation of nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[17] While direct quantitative binding data for 5,6-epoxyretinoic acid to RAR and RXR isoforms is scarce, some inferences can be made. The fact that it exhibits any biological activity, albeit weak, suggests some level of interaction with the RARs. One study indicated that 5,6-epoxy-retinoic acid did not compete with 9-cis-retinoic acid for binding to RXRβ, suggesting a low affinity for this receptor subtype.[2]

The Unresolved Biological Role of this compound

Given the strong evidence pointing to its artifactual origin, there is a conspicuous absence of research into the specific biological functions of this compound. It is plausible that any biological activity it might possess would be significantly lower than that of ATRA, similar to its 5,6-epoxy precursor. To date, there are no definitive studies demonstrating its endogenous formation under physiological conditions, nor are there reports on its affinity for or activation of RARs and RXRs.

Advanced Experimental Protocols for Retinoid Research

The accurate investigation of retinoid metabolism and function necessitates the use of robust and validated experimental protocols that prevent the degradation and isomerization of these labile molecules.

Protocol for Extraction and Quantification of Retinoids by HPLC-MS/MS

This protocol is designed for the sensitive and specific quantification of retinoic acid and its metabolites from biological tissues, minimizing the risk of artifact formation.[4][12][18][19]

I. Materials and Reagents:

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system coupled to a tandem mass spectrometer

  • C18 solid-phase extraction (SPE) cartridges

  • Internal standards (e.g., deuterated retinoic acid)

  • HPLC-grade solvents: acetonitrile, methanol, water, hexane, isopropanol, dioxane

  • Butylated hydroxytoluene (BHT)

II. Procedure:

  • Sample Homogenization: Weigh frozen tissue and homogenize in a solution of acetonitrile/methanol (1:1 v/v) containing an internal standard and BHT on ice. All procedures should be carried out under yellow light to prevent photoisomerization.

  • Protein Precipitation and Extraction: Centrifuge the homogenate at 4°C to pellet proteins. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

  • Elution: Elute the retinoids from the cartridge with a high-organic solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial HPLC mobile phase.

  • HPLC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system. Use a suitable column (e.g., C18 for reversed-phase or a silica column for normal-phase) and a gradient elution program to separate the retinoids.[18] The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for specific and sensitive detection of the target retinoids.

HPLC_Workflow cluster_Extraction Sample Extraction (under yellow light) cluster_Analysis Analysis Homogenize Homogenize Centrifuge Centrifuge Homogenize->Centrifuge SPE SPE Centrifuge->SPE Elute Elute SPE->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC Reconstitute->HPLC MS_MS MS_MS HPLC->MS_MS Data_Analysis Data_Analysis MS_MS->Data_Analysis

Caption: Workflow for retinoid analysis by HPLC-MS/MS.

Protocol for a Competitive Retinoid Receptor Binding Assay

This fluorescence-based assay can be adapted to determine the binding affinity of a test compound (like this compound) to RAR or RXR.[20][21][22]

I. Materials and Reagents:

  • Purified recombinant RAR or RXR ligand-binding domain (LBD)

  • A fluorescent retinoid probe with known affinity for the receptor

  • Black, low-volume 96- or 384-well plates

  • Fluorescence plate reader

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

II. Procedure:

  • Assay Setup: In each well of the microplate, add a fixed concentration of the RAR or RXR LBD and the fluorescent retinoid probe.

  • Addition of Competitor: Add varying concentrations of the unlabeled test compound to the wells. Include wells with no competitor (maximum fluorescence) and wells with a high concentration of a known high-affinity ligand (background fluorescence).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using the plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol for a RAR/RXR Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate the transcriptional activity of RAR/RXR heterodimers.[1][3][6][23]

I. Materials and Reagents:

  • A mammalian cell line (e.g., HEK293T or CV-1)

  • Expression plasmids for RAR and RXR

  • A reporter plasmid containing a luciferase gene downstream of a retinoic acid response element (RARE)

  • A transfection reagent

  • Cell culture medium and supplements

  • Test compound

  • Luciferase assay reagent

  • Luminometer

II. Procedure:

  • Cell Transfection: Co-transfect the mammalian cells with the RAR and RXR expression plasmids and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Plating: Plate the transfected cells into a 96-well cell culture plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound. Include a vehicle control and a positive control (e.g., ATRA).

  • Incubation: Incubate the cells for 18-24 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion and Future Perspectives

The available scientific evidence strongly indicates that this compound is not an endogenously formed metabolite of vitamin A but rather an artifact arising from the acid-catalyzed rearrangement of 5,6-epoxyretinoic acid during sample analysis. Consequently, its biological role in vitamin A metabolism is considered negligible. The true endogenous metabolite, 5,6-epoxyretinoic acid, exhibits weak biological activity compared to ATRA.

For researchers in the field, this underscores the critical importance of employing modern, validated analytical techniques to avoid the generation of misleading artifacts. Future research in this specific area should focus on definitively confirming the absence of endogenous this compound in various biological systems using state-of-the-art, non-destructive analytical methods. Should any evidence for its endogenous presence emerge, the protocols outlined in this guide for receptor binding and transcriptional activation would be essential for elucidating its potential biological function.

References

  • Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. Current Drug Metabolism, 10(9), 977-989. [Link]

  • Kedishvili, N. Y. (2013). Retinoic acid synthesis and degradation. Sub-cellular biochemistry, 67, 127–161. [Link]

  • Ziouzenkova, O., & Plutzky, J. (2008). Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(9), 489-497. [Link]

  • Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the regulation of cellular retinoic acid metabolism. Current drug metabolism, 10(9), 977-989. [Link]

  • Wikipedia contributors. (2024, October 26). Vitamin A. In Wikipedia, The Free Encyclopedia. [Link]

  • Topletz, A. R., Thatcher, J. E., & Isoherranen, N. (2012). The role of CYP26 enzymes in retinoic acid clearance. Expert opinion on drug metabolism & toxicology, 8(3), 319–330. [Link]

  • Kedishvili, N. (2016). Retinoic Acid Synthesis and Degradation. ResearchGate. [Link]

  • Samarasinghe, S., & Maden, M. (2012). Retinoic Acid Signaling Pathways in Development and Diseases. Hot-topic in medicinal chemistry, 12(12), 1025-1038. [Link]

  • Roberts, A. B., & DeLuca, H. F. (1967). Pathways of retinol and retinoic acid metabolism in the rat. The Biochemical journal, 102(2), 600–605. [Link]

  • McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. The Biochemical journal, 186(2), 475–481. [Link]

  • Wikipedia contributors. (2024, September 12). Retinoic acid receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Goss, G. D., & McBurney, M. W. (1992). Physiological and clinical aspects of vitamin A and its metabolites. Critical reviews in clinical laboratory sciences, 29(3-4), 185–215. [Link]

  • Tomlinson, C. W., & Whiting, A. (2020). The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond. Methods in enzymology, 637, 539–560. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. [Link]

  • Rochette-Egly, C., & Germain, P. (2009). The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(10), 987-999. [Link]

  • Napoli, J. L., & Race, K. R. (1987). Retinol forms retinoic acid via retinal. The Journal of biological chemistry, 262(28), 13374–13377. [Link]

  • Tomlinson, C. W., & Whiting, A. (2020). The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond. Methods in enzymology, 637, 539–560. [Link]

  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. [Link]

  • Zile, M. H., Inhorn, S. L., & DeLuca, H. F. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of nutrition, 110(11), 2225–2230. [Link]

  • Kagechika, H., & Shudo, K. (2019). Competitive Binding Assay with an Umbelliferone-Based Fluorescent Rexinoid for Retinoid X Receptor Ligand Screening. Journal of medicinal chemistry, 62(18), 8467–8475. [Link]

  • Axios Research. (n.d.). 5,8-Epoxy-all-trans-Retinoic Acid (Mixture of Diastereomers). [Link]

  • Molsyns. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. [Link]

  • McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. The Journal of biological chemistry, 257(4), 1730–1735. [Link]

  • PubChem. (n.d.). 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid. [Link]

  • Kedishvili, N. Y. (2013). Retinoic acid synthesis and degradation. Sub-cellular biochemistry, 67, 127–161. [Link]

  • McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic Acid Is a Physiological Metabolite of Retinoic Acid in the Rat. Biochemical Journal, 186(2), 475-481. [Link]

  • Morgan, B., & Thompson, J. N. (1966). The preparation and biological activity of methyl 5,6-epoxy-retinoate. The Biochemical journal, 101(3), 835–842. [Link]

Sources

Chemical structure and properties of 5,8-Monoepoxyretinoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,8-Monoepoxyretinoic Acid: Structure, Properties, and Biological Context

Introduction

All-trans-retinoic acid (ATRA), the carboxylic acid form of vitamin A, is a potent signaling molecule essential for a vast array of biological processes, including embryonic development, immune function, and cellular differentiation.[1] Its metabolism is a tightly regulated process that yields a variety of derivatives with distinct activities and fates. Among these is this compound, a furanoid derivative that occupies a unique position in retinoid chemistry and biology.

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. A critical point of clarification is that this compound is now understood to be a stable rearrangement product, often an artifact of isolation procedures, derived from the true, more labile in vivo metabolite, 5,6-monoepoxyretinoic acid.[2][3][4] This guide will, therefore, discuss both compounds in parallel to provide a complete and accurate scientific narrative, detailing their chemical structures, physicochemical properties, synthesis, biological activities, and analytical characterization.

Part 1: Chemical Identity and Physicochemical Properties

The structural distinction between ATRA and its 5,6- and 5,8-epoxy derivatives is fundamental to understanding their chemical behavior and biological function. The introduction of an epoxide ring alters the planarity and electronic configuration of the polyene chain, significantly impacting receptor binding and metabolic stability.

Chemical Structures
  • All-trans-Retinoic Acid (ATRA): The parent compound, characterized by a β-ionone ring and a conjugated tetraene side chain terminating in a carboxylic acid group.

  • 5,6-Monoepoxyretinoic Acid: The direct metabolic product of ATRA, featuring an epoxide ring across the 5 and 6 positions of the β-ionone ring. This structure is chemically sensitive.

  • This compound: A furanoid (tetrahydrofuran) ring-containing isomer formed via an acid-catalyzed intramolecular rearrangement of the 5,6-epoxide. This form is significantly more stable.[5][6]

Physicochemical Properties

The properties of these compounds are crucial for their handling, formulation, and analysis. The following table summarizes key data compiled from scientific literature and commercial suppliers.

Property5,8-Monoepoxy-all-trans-retinoic Acid5,6-Monoepoxy-all-trans-retinoic Acid
Molecular Formula C₂₀H₂₈O₃[7]C₂₀H₂₈O₃[8]
Molecular Weight 316.4 g/mol [7][9]316.4 g/mol [8]
CAS Number 3012-76-8[7]13100-69-1[8][10]
Appearance SolidPale-yellow crystals[11]
IUPAC Name (2E,4E,6E)-3-Methyl-7-(4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydrobenzofuran-2-yl)octa-2,4,6-trienoic acid[7](2E,4E,6E,8E)-3,7-dimethyl-9-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]nona-2,4,6,8-tetraenoic acid[8]
Solubility Data not widely available; expected to be soluble in organic solvents.Slightly soluble in methanol[12]
Storage Conditions -20°C to -80°C, protect from light-20°C to -80°C, protect from light[12]

Part 2: Genesis and Synthesis

Understanding the origin of this compound requires examining both its biological precursor's formation and the chemical transformation that yields the final furanoid structure.

Biological Formation of the 5,6-Epoxy Precursor

The true in vivo metabolite is 5,6-epoxyretinoic acid, which is generated from ATRA primarily in the kidney and intestine.[13][14] This biotransformation is an oxidative process mediated by a specific enzyme system.

Causality of Experimental Observations: The enzyme system responsible for this epoxidation requires molecular oxygen, magnesium ions, ATP, and NADPH.[13] This cofactor requirement is characteristic of cytochrome P450 monooxygenases (CYPs), which are well-known for their role in drug and xenobiotic metabolism, including the oxidative clearance of retinoic acid by the CYP26 family.[1] The formation of the 5,6-epoxide represents one of these metabolic clearance pathways.

Metabolic Formation of 5,6-Epoxyretinoic Acid ATRA All-trans-Retinoic Acid (ATRA) Enzyme Enzyme System (Kidney, Intestine) (e.g., Cytochrome P450) ATRA->Enzyme Epoxide 5,6-Monoepoxyretinoic Acid Enzyme->Epoxide Epoxidation Cofactors Cofactors: O₂, Mg²⁺, ATP, NADPH Cofactors->Enzyme Synthetic Workflow cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Rearrangement start Methyl Retinoate step1 Epoxidation (m-CPBA, CH₂Cl₂) start->step1 inter1 Methyl 5,6-Monoepoxyretinoate step1->inter1 step2 Hydrolysis (NaOH) inter1->step2 end1 5,6-Monoepoxyretinoic Acid step2->end1 step3 Acid Catalysis (Ethanolic HCl) end1->step3 end2 This compound step3->end2 Retinoic Acid Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus ATRA_in ATRA CRABP CRABP ATRA_in->CRABP ATRA_in_nuc ATRA CRABP->ATRA_in_nuc Transport RAR RAR Complex ATRA-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (DNA) Complex->RARE Binds to Gene Target Gene RARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (Differentiation, etc.) Protein->Response ATRA_in_nuc->RAR Binds Analytical Workflow Sample Biological Sample (e.g., Kidney Tissue) Extract Extraction (Neutral pH, low light) Sample->Extract HPLC HPLC Separation (Reverse-Phase C18) Extract->HPLC UV UV-Vis Detection (~350 nm) HPLC->UV MS Mass Spectrometry (Identification & Quant) HPLC->MS Data Data Analysis UV->Data MS->Data

Sources

The Elusive Metabolite: A Technical Guide to the Natural Occurrence of 5,6-Monoepoxyretinoic Acid and the Artifactual Nature of its 5,8-Epoxy Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Case of Mistaken Identity in Retinoid Metabolism

For researchers, scientists, and drug development professionals navigating the intricate landscape of retinoid metabolism, precision in identifying and quantifying metabolites is paramount. This guide delves into the natural occurrence of a lesser-known metabolite of retinoic acid, 5,6-monoepoxyretinoic acid. Crucially, it also addresses a long-standing point of potential confusion in the field: the distinction between the naturally occurring 5,6-epoxide and its isomer, 5,8-monoepoxyretinoic acid. Evidence strongly suggests that this compound is not a naturally occurring metabolite but rather an artifact formed from the chemically labile 5,6-epoxyretinoic acid during acidic extraction procedures.[1][2] Understanding this chemical transformation is fundamental to accurately studying the in vivo presence and potential physiological roles of retinoic acid epoxides.

This technical guide provides a comprehensive overview of the current scientific understanding of 5,6-monoepoxyretinoic acid, from its biosynthesis and tissue distribution to analytical methodologies for its detection and its potential, albeit limited, biological significance. We will explore the enzymatic machinery responsible for its formation, its subsequent metabolic fate, and its known interactions within the broader network of retinoid signaling. For drug development professionals, this guide offers insights into the stability and reactivity of epoxide-containing retinoids, a critical consideration for the design and analysis of novel therapeutic agents.

Biosynthesis and Metabolism: The Epoxidation Pathway of Retinoic Acid

The formation of 5,6-monoepoxyretinoic acid is a recognized step in the metabolic cascade of all-trans-retinoic acid. This biotransformation is catalyzed by a specific enzyme system with distinct characteristics.

Enzymology of 5,6-Epoxidation:

The enzyme responsible for the formation of 5,6-epoxyretinoic acid from all-trans-retinoic acid is a retinoic acid 5,6-epoxidase .[3] This enzyme system is a hemoprotein-dependent peroxidase.[4] Studies in rat tissues have revealed that this epoxidase activity is highest in the kidney, followed by the intestine, liver, and spleen.[5] The enzyme is located in the particulate fraction of the cell, likely the microsomes, and its activity is dependent on the presence of ATP, NADPH, and molecular oxygen.[3] It is stimulated by ferrous ions (Fe2+) and inhibited by various divalent cations (Mn2+, Zn2+, Cu2+) and EDTA.[3] Interestingly, the activity of this enzyme does not appear to be induced by retinoic acid itself, suggesting a constitutive rather than an inducible metabolic pathway.[3]

Metabolic Fate of 5,6-Monoepoxyretinoic Acid:

Once formed, 5,6-monoepoxyretinoic acid is further metabolized, primarily through glucuronidation. The major metabolite identified in the small intestinal mucosa of rats is 5,6-epoxyretinoyl beta-glucuronide .[6] This conversion is catalyzed by UDP-glucuronosyltransferases in the liver microsomes.[6] The metabolism of 5,6-monoepoxyretinoic acid is notably rapid, and it does not appear to be converted back to retinoic acid.[6]

Retinoid_Metabolism Figure 1: Biosynthesis and Metabolism of 5,6-Monoepoxyretinoic Acid Retinoic_Acid all-trans-Retinoic Acid Epoxy_RA 5,6-Monoepoxyretinoic Acid Retinoic_Acid->Epoxy_RA Retinoic Acid 5,6-Epoxidase (Kidney, Intestine, Liver, Spleen) + O2, ATP, NADPH Glucuronide 5,6-Epoxyretinoyl β-glucuronide Epoxy_RA->Glucuronide UDP-Glucuronosyltransferase (Liver) Artifact This compound (Artifact) Epoxy_RA->Artifact Acidic Extraction Conditions

Caption: Biosynthesis and metabolism of 5,6-monoepoxyretinoic acid.

Natural Occurrence and Tissue Distribution

The presence of 5,6-monoepoxyretinoic acid as an endogenous metabolite has been confirmed in various tissues of vitamin A-deficient rats administered a physiological dose of radiolabeled retinoic acid.[7][8][9] Its detection in these in vivo studies solidifies its status as a true physiological metabolite.[2]

Detected Tissues:

  • Small Intestine: The intestinal mucosa is a primary site of detection, with the maximum concentration observed 3 hours after administration of retinoic acid.[7][8] However, its presence is transient, disappearing by 7 hours, indicating rapid metabolism or excretion.[8]

  • Kidney: The kidney shows the highest concentration of the epoxidase enzyme and is a significant site of 5,6-monoepoxyretinoic acid presence.[5][7][8]

  • Liver: Detected in the liver, a central organ for retinoid metabolism.[7][8]

  • Testes: Found in the testes of vitamin A-deficient rats.[7][8]

  • Serum: Present in the serum, indicating its circulation in the bloodstream.[7][8]

Quantitative Data:

While comprehensive quantitative data across all tissues is limited, a key study has provided a specific concentration in rat kidney under physiological conditions.

TissueSpeciesConditionConcentration (µM)Reference
KidneyRatNormal Diet (Physiological)0.25[10]

This quantitative finding underscores that acidic retinoids, including 5,6-epoxyretinoic acid, are significant metabolites of vitamin A in the kidney.[10]

Analytical Methodologies: A Critical Approach to Detection and Quantification

The inherent instability of 5,6-monoepoxyretinoic acid, particularly its propensity to convert to the 5,8-furanoid derivative under acidic conditions, necessitates careful consideration of analytical methodologies.[1][2][11]

Extraction and Sample Preparation:

A robust extraction protocol is crucial to prevent artifact formation and ensure accurate quantification. Based on established methods for other retinoids, the following principles should be applied:

  • Tissue Homogenization: Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt metabolic activity.[12] Homogenization should be performed on ice.[12]

  • Extraction Solvents: A two-phase extraction using a mixture of methanol/chloroform is a common approach for separating polar and lipid-based metabolites.[13]

  • pH Control: Crucially, acidic conditions must be avoided during extraction to prevent the conversion of the 5,6-epoxide to the 5,8-epoxy artifact.[1][2]

  • Internal Standards: The use of a suitable internal standard is essential for accurate quantification and to account for extraction efficiency and potential degradation.[14][15]

Extraction_Workflow Figure 2: Recommended Extraction Workflow Start Tissue Sample (Snap-frozen) Homogenize Homogenize on Ice Start->Homogenize Extract Two-Phase Extraction (Methanol/Chloroform, Neutral pH) Homogenize->Extract Separate Phase Separation (Aqueous & Organic) Extract->Separate Dry Evaporate Solvent (under Nitrogen/Vacuum) Separate->Dry Reconstitute Reconstitute in LC-MS/MS Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for the extraction of 5,6-monoepoxyretinoic acid.

LC-MS/MS for Quantification:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of retinoids in biological matrices.[12][14][15][16][17]

Experimental Protocol: A Generalized LC-MS/MS Method

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for retinoid separation.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid is common. However, care must be taken with acidic modifiers due to the lability of the 5,6-epoxide. Optimization to near-neutral pH may be necessary.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Temperature: Column oven temperature is usually maintained around 25-40°C.

  • Mass Spectrometry Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI often providing better sensitivity for retinoids.

    • Mode: Multiple Reaction Monitoring (MRM) in positive or negative ion mode provides high selectivity and sensitivity.

    • Transitions: Specific precursor-to-product ion transitions for 5,6-monoepoxyretinoic acid and the internal standard would need to be determined by direct infusion of synthesized standards.

Synthesis of Standard:

The synthesis of a 5,6-monoepoxyretinoic acid standard is necessary for method development and quantification. This can be achieved by the epoxidation of all-trans-retinoic acid using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).[18][19][20]

Physiological Role and Biological Activity: An Area of Ongoing Investigation

The physiological significance of 5,6-monoepoxyretinoic acid appears to be limited compared to its parent compound, all-trans-retinoic acid.

Biological Activity:

Studies in vitamin A-deficient rats have shown that 5,6-epoxyretinoic acid has significantly lower biological activity than all-trans-retinoic acid in promoting growth, estimated to be around 0.5% as active.[5][21] This suggests that the 5,6-epoxidation is likely a step towards inactivation and excretion rather than the formation of a more potent signaling molecule.

Interaction with Nuclear Receptors:

Retinoic acid exerts its biological effects primarily by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[22][23][24][25] While direct binding studies of 5,6-monoepoxyretinoic acid to these receptors are not extensively reported, its low biological activity suggests a weaker interaction compared to all-trans-retinoic acid. The 13-cis isomer of 5,6-epoxyretinoic acid is known to bind to nuclear receptors and act as a transcription factor.[26]

Potential Roles in Disease:

The role of retinoid metabolism in various diseases, including cancer and metabolic disorders, is an active area of research.[23][27][28][29][30] Some studies have explored the effects of 5,6-epoxyretinoic acid in cancer models. For instance, it has been shown to inhibit skin tumor promotion and the induction of ornithine decarboxylase activity, with an efficacy similar to retinoic acid in this specific context.[31] The 13-cis isomer has been shown to inhibit the growth of certain cancer cell lines in vitro.[26][32]

Relevance in Drug Development: Stability and Metabolic Considerations

For professionals in drug development, the chemistry and metabolism of 5,6-monoepoxyretinoic acid offer several key insights:

  • Compound Stability: The facile conversion of the 5,6-epoxide to the 5,8-furanoid under acidic conditions highlights the importance of pH control in the formulation and analysis of retinoid-based drugs containing similar structural motifs.

  • Metabolic Profiling: Understanding the epoxidation pathway is crucial for predicting the metabolic fate of novel retinoid analogues. The enzymes involved in this pathway could be sites of drug-drug interactions.

  • Pharmacokinetics: The rapid metabolism of 5,6-monoepoxyretinoic acid suggests a short biological half-life, a factor to consider in the design of retinoid therapeutics.[33]

  • Synthetic Retinoids: While natural retinoids have therapeutic applications, synthetic retinoids with improved stability, selectivity, and efficacy are of great interest.[34] Knowledge of the metabolic pathways of natural retinoids can inform the design of next-generation compounds.

Conclusion

For researchers in the field, a meticulous approach to sample preparation and analysis, particularly avoiding acidic conditions, is paramount for the accurate study of this metabolite. For those in drug development, the chemistry of the 5,6-epoxide serves as a valuable case study in the stability and metabolic susceptibility of retinoid structures. Further research is warranted to fully elucidate the physiological and potential pathophysiological roles of this elusive retinoid metabolite.

References

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  • Sietsema, W. K., & DeLuca, H. F. (1982). Retinoic acid 5,6-epoxidase. Properties and biological significance. The Journal of biological chemistry, 257(8), 4265–4270.
  • Sato, T., & Okaniwa, K. (1985). Retinoic Acid 5,6-Epoxidation by Hemoproteins. Journal of Nutritional Science and Vitaminology, 31(4), 359-371.
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  • Clugston, R. D., & Blaner, W. S. (2012). Retinoids in the pathogenesis and treatment of liver diseases. Nutrients, 4(11), 1693–1717.
  • Gudas, L. J. (2022). Retinoid Metabolism: New Insights. Annual review of nutrition, 42, 101–123.
  • Berry, D. C., & Noy, N. (2014). Retinoids and the metabolic syndrome. Biochimica et biophysica acta, 1841(1), 102–111.
  • McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. The Biochemical journal, 186(2), 475–481.
  • McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. Biochemical Journal, 186(2), 475-481.
  • Zile, M. H., Inhorn, R. C., & DeLuca, H. F. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of nutrition, 110(11), 2225–2230.
  • Napoli, J. L., & McCormick, A. M. (1981). Tissue dependence of retinoic acid metabolism in vivo. Biochimica et Biophysica Acta (BBA) - General Subjects, 666(2), 165-175.
  • Napoli, J. L., Khalil, H., & McCormick, A. M. (1982). Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite. Biochemistry, 21(8), 1942–1949.
  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. The Biochemical journal, 103(2), 539–543.
  • McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. The Journal of biological chemistry, 257(4), 1730–1735.
  • Gundersen, T. E., & Blomhoff, R. (2009). Methods for detecting and identifying retinoids in tissue. Methods in molecular biology (Clifton, N.J.), 535, 237–257.
  • Verma, A. K., Slaga, T. J., Wertz, P. W., Mueller, G. C., & Boutwell, R. K. (1980). Inhibition of skin tumor promotion by retinoic acid and its metabolite 5,6-epoxyretinoic acid. Cancer research, 40(7), 2367–2371.
  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]

  • McCormick, A. M., Napoli, J. L., Yoshizawa, S., & DeLuca, H. F. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. Biochemical Journal, 186(2), 475-481.
  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539-543.
  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090.
  • Samokyszyn, V. M., & Marnett, L. J. (1990). 4-Hydroxyretinoic Acid, a Novel Substrate for Human Liver Microsomal UDP-glucuronosyltransferase(s) and Recombinant UGT2B7.
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  • Kane, M. A., Chen, N., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(1), 363-369.
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An In-depth Technical Guide to the Mechanism of Action of 5,8-Monoepoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

5,8-Monoepoxyretinoic acid (5,8-epoxy-RA) is a metabolite of all-trans-retinoic acid (ATRA), a critical signaling molecule derived from vitamin A that governs a multitude of physiological processes, including embryonic development, cellular differentiation, and homeostasis. While the mechanism of action for ATRA is well-established, the specific molecular interactions and downstream effects of its metabolites, such as 5,8-epoxy-RA, are less characterized. This technical guide provides a comprehensive overview of the presumed mechanism of action of this compound, grounded in the canonical retinoid signaling pathway. Due to a paucity of direct experimental data for 5,8-epoxy-RA, this guide leverages data from the closely related isomer, 5,6-epoxyretinoic acid, as a predictive framework. We present the established principles of retinoic acid receptor (RAR) and retinoid X receptor (RXR) activation, detail robust experimental protocols for the full characterization of 5,8-epoxy-RA's bioactivity, and provide visualizations to elucidate key pathways and workflows. This document is intended to serve as an authoritative resource for researchers seeking to investigate the therapeutic potential and biological significance of this retinoid metabolite.

Introduction: The Retinoid Signaling Landscape

Retinoids, a class of compounds derived from vitamin A, are essential regulators of gene expression in vertebrates.[1] Their biological effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2] Both RAR and RXR families consist of three subtypes (α, β, and γ) encoded by distinct genes.[2] These receptors function as ligand-activated transcription factors that, upon binding to their cognate ligands, modulate the transcription of target genes.[3]

The canonical mechanism of retinoid action involves the formation of a heterodimer between an RAR and an RXR.[3][4] In the absence of a ligand, the RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5][6] This binding is typically associated with the recruitment of corepressor proteins, which leads to a condensed chromatin state and transcriptional repression.[2][7]

The binding of an agonist, such as ATRA, to the ligand-binding pocket of RAR induces a conformational change in the receptor.[7] This conformational shift results in the dissociation of corepressors and the subsequent recruitment of coactivator proteins.[8] These coactivator complexes often possess histone acetyltransferase (HAT) activity, leading to chromatin decondensation and the initiation of target gene transcription.[7]

The Hypothesized Mechanism of Action of this compound

Given that this compound is a metabolite of ATRA, its mechanism of action is presumed to follow the canonical retinoid signaling pathway. The central hypothesis is that 5,8-epoxy-RA functions as a ligand for RARs, initiating a cascade of molecular events culminating in the regulation of gene expression.

Cellular Uptake and Nuclear Translocation

It is anticipated that 5,8-epoxy-RA, being a lipophilic molecule, can traverse the cell membrane to enter the cytoplasm. Here, it may bind to cellular retinoic acid-binding proteins (CRABPs), which facilitate its solubilization and transport to the nucleus.

Interaction with Nuclear Receptors: An Extrapolation from 5,6-epoxyretinoic acid

Direct binding affinity data for this compound to RARs and RXRs are not currently available in the public domain. However, studies on the closely related isomer, all-trans-5,6-epoxyretinoic acid, provide valuable insights. Research has shown that all-trans-5,6-epoxyretinoic acid can bind to and activate all three RAR isoforms (α, β, and γ).[9][10] This suggests that the epoxy modification on the β-ionone ring is compatible with RAR binding. Conversely, studies on 5,6-epoxy-retinoic acid (isomer not specified) indicated a lack of significant affinity for RXRβ.[11]

Based on this, it is plausible that this compound also acts as an RAR ligand with potentially lower or no affinity for RXRs. The following signaling pathway is therefore proposed:

5,8-Monoepoxyretinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_8_epoxy_RA_ext This compound 5_8_epoxy_RA_int This compound 5_8_epoxy_RA_ext->5_8_epoxy_RA_int Cellular Uptake CRABP CRABP 5_8_epoxy_RA_int->CRABP Binding RA_CRABP_complex 5,8-epoxy-RA-CRABP Complex CRABP->RA_CRABP_complex RAR_RXR_CoR RAR-RXR Heterodimer + Corepressors (CoR) RA_CRABP_complex->RAR_RXR_CoR Nuclear Translocation & Ligand Binding RARE RARE (DNA) RAR_RXR_CoR->RARE Binds to RAR_RXR_CoA RAR-RXR Heterodimer + Coactivators (CoA) RAR_RXR_CoR->RAR_RXR_CoA Conformational Change, CoR Dissociation, CoA Recruitment RAR_RXR_CoA->RARE Binds to Transcription Target Gene Transcription RAR_RXR_CoA->Transcription Activates mRNA mRNA Transcription->mRNA

Figure 1: Hypothesized Signaling Pathway of this compound.
Modulation of Gene Expression

Upon binding of 5,8-epoxy-RA to the RAR subunit of the RAR-RXR heterodimer, a conformational change is expected to occur, leading to the dissociation of corepressors and the recruitment of coactivators.[7] This activated complex then modulates the transcription of target genes containing RAREs in their promoter regions. The specific set of genes regulated by 5,8-epoxy-RA will determine its ultimate biological effects. RAREs are typically composed of direct repeats of the consensus sequence PuG(G/T)TCA separated by a variable number of nucleotides.[5][6]

Quantitative Data from a Related Isomer

While specific binding affinities for this compound are yet to be determined, the transactivation potency of all-trans-5,6-epoxyretinoic acid on RAR isoforms provides a valuable point of reference.

RetinoidRARα EC₅₀ (nM)RARβ EC₅₀ (nM)RARγ EC₅₀ (nM)Reference
all-trans-5,6-epoxy Retinoic Acid77354[9][10]
all-trans-Retinoic Acid (ATRA)16992[9]

Table 1: Transactivation Potency (EC₅₀) of all-trans-5,6-epoxy Retinoic Acid on RAR Isoforms. The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response in a transcriptional activation assay.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of this compound, a series of well-established experimental workflows should be employed.

Ligand Binding Assay: Determining Receptor Affinity

A competitive radioligand binding assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.

Ligand_Binding_Assay_Workflow Start Start: Prepare Reagents Receptor_Source Receptor Source: Purified recombinant RARα, β, γ and RXRα, β, γ Start->Receptor_Source Radioligand Radioligand: [³H]-ATRA for RARs [³H]-9-cis-RA for RXRs Start->Radioligand Test_Compound Test Compound: This compound (varying concentrations) Start->Test_Compound Incubation Incubate receptor, radioligand, and test compound Receptor_Source->Incubation Radioligand->Incubation Test_Compound->Incubation Separation Separate bound from free radioligand (e.g., filter binding assay) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Analysis Data Analysis: Calculate IC₅₀ and Kᵢ values Quantification->Analysis End End: Determine Binding Affinity Analysis->End

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize purified, recombinant human RAR and RXR isoforms.

  • Radioligand Selection: Employ a high-affinity radiolabeled ligand such as [³H]-all-trans-retinoic acid for RARs and [³H]-9-cis-retinoic acid for RXRs.

  • Assay Setup: In a multi-well plate, combine a fixed concentration of the receptor and radioligand with a range of concentrations of unlabeled this compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using a filter-based method.

  • Detection: Quantify the amount of radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

Reporter Gene Assay: Assessing Transcriptional Activation

A reporter gene assay measures the ability of a compound to activate transcription through a specific receptor and response element.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or COS-7) and co-transfect with two plasmids:

    • An expression vector for the desired RAR or RXR isoform.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with a RARE.

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with varying concentrations of this compound.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.

Transcriptomic Analysis: Unveiling the Global Gene Expression Profile

RNA sequencing (RNA-Seq) provides a comprehensive and unbiased view of the changes in gene expression induced by a compound.

Transcriptomics_Workflow Start Start: Cell Culture & Treatment Cell_Culture Culture relevant cell line (e.g., MCF-7, F9) Start->Cell_Culture Treatment Treat cells with This compound and vehicle control Cell_Culture->Treatment RNA_Isolation Isolate total RNA Treatment->RNA_Isolation Library_Prep Prepare RNA-Seq libraries (poly-A selection, cDNA synthesis) RNA_Isolation->Library_Prep Sequencing High-throughput sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis: - Quality control - Read alignment - Differential gene expression Sequencing->Data_Analysis Pathway_Analysis Pathway and Gene Ontology (GO) enrichment analysis Data_Analysis->Pathway_Analysis End End: Identify regulated genes and pathways Pathway_Analysis->End

Figure 3: Workflow for Transcriptomic Analysis using RNA-Seq.

Step-by-Step Methodology:

  • Cell Treatment: Treat a biologically relevant cell line (e.g., a cancer cell line known to respond to retinoids) with this compound and a vehicle control for a specified time.

  • RNA Extraction: Isolate high-quality total RNA from the cells.

  • Library Preparation: Construct RNA-Seq libraries from the isolated RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the treated and control groups.

  • Pathway Analysis: Use bioinformatics tools to perform pathway and Gene Ontology (GO) enrichment analysis on the list of differentially expressed genes to identify the biological processes and signaling pathways modulated by this compound.

Metabolism and Physiological Relevance

The metabolic fate of this compound is an important consideration for its overall biological activity. The related 5,6-epoxyretinoic acid is known to be a physiological metabolite of retinoic acid in rats, detected in various tissues including the small intestine, kidney, liver, and testes.[12][13] It undergoes further metabolism, with a major metabolite in the small intestine being 5,6-epoxyretinoyl beta-glucuronide.[14] The metabolism of 5,6-epoxyretinoic acid is reported to be more rapid than that of retinoic acid.[14] It is plausible that this compound follows a similar metabolic pathway. The biological activity of 5,6-epoxyretinoic acid has been shown to be significantly lower than that of all-trans-retinoic acid in promoting the growth of vitamin A-deficient rats.[15]

Conclusion and Future Directions

The mechanism of action of this compound is strongly presumed to be through the canonical retinoid signaling pathway, acting as a ligand for retinoic acid receptors. While direct experimental evidence is currently lacking, data from the closely related 5,6-epoxy isomer suggests that it likely interacts with RARs to modulate gene expression.

To fully elucidate the specific role of this compound, further research is imperative. The experimental protocols detailed in this guide provide a robust framework for:

  • Determining its binding affinity and selectivity for all RAR and RXR isoforms.

  • Quantifying its potency in activating receptor-mediated transcription.

  • Mapping its global impact on gene expression in various cellular contexts.

Such studies will be critical in understanding the physiological and potential pathophysiological roles of this retinoid metabolite and will inform its potential development as a therapeutic agent. The exploration of the unique biological activities of retinoid metabolites like this compound represents a promising frontier in drug discovery and development.

References

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The Endogenous Retinoid: A Technical Guide to 5,6-Monoepoxyretinoic Acid and its Furanoid Isomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 5,6-monoepoxyretinoic acid, a significant endogenous metabolite of retinoic acid. It addresses the historical context of its furanoid isomer, 5,8-monoepoxyretinoic acid, now largely considered an artifact of historical analytical methods. This document delves into the biosynthesis, metabolism, and biological activity of 5,6-monoepoxyretinoic acid, with a focus on its interaction with nuclear receptors and its role in cellular processes. Detailed, field-proven protocols for the chemical synthesis, extraction from biological matrices, and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided. Furthermore, this guide presents quantitative biological activity data and visualizes key signaling and experimental workflows to equip researchers with the necessary knowledge and tools for the accurate study of this retinoid metabolite.

Introduction: The Complex World of Retinoid Metabolism

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that governs a myriad of physiological processes, including embryonic development, cellular differentiation, and immune function.[1] The biological effects of RA are primarily mediated by its interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as ligand-activated transcription factors to regulate gene expression.[2][3] The precise control of RA levels is paramount, as both deficiency and excess can be detrimental. This homeostasis is maintained through a complex network of biosynthesis and catabolism.[4]

Among the various metabolic pathways of retinoic acid, the formation of epoxy derivatives represents a significant route of transformation. For years, this compound was considered a key endogenous metabolite. However, accumulating evidence now strongly suggests that the true in vivo metabolite is 5,6-monoepoxyretinoic acid, and that the 5,8-furanoid form is an artifact generated during acidic extraction procedures used in earlier studies.[1][5][6] This guide will, therefore, focus on 5,6-monoepoxyretinoic acid as the authentic endogenous metabolite, while also providing context and methodologies related to its historically significant 5,8-isomer.

Biosynthesis and Metabolism of 5,6-Monoepoxyretinoic Acid

The enzymatic conversion of all-trans-retinoic acid to 5,6-epoxyretinoic acid is a key metabolic step. This process is catalyzed by an enzyme system that is notably present in the kidney, intestine, liver, and spleen.[7] The reaction requires molecular oxygen, magnesium ions, ATP, and NADPH.[7]

Once formed, 5,6-monoepoxyretinoic acid is further metabolized, primarily through glucuronidation. The major metabolite identified in the small intestinal mucosa is 5,6-epoxyretinoyl beta-glucuronide.[8][9] This metabolic pathway highlights a mechanism for the detoxification and excretion of this retinoid metabolite. The metabolism of 5,6-epoxyretinoic acid is observed to be more rapid than that of its parent compound, retinoic acid.[8][9]

Diagram of the Biosynthesis and Metabolism of 5,6-Monoepoxyretinoic Acid

G cluster_0 Biosynthesis cluster_1 Metabolism All-trans-Retinoic Acid All-trans-Retinoic Acid Enzyme System Enzyme System All-trans-Retinoic Acid->Enzyme System Substrate 5,6-Monoepoxyretinoic Acid 5,6-Monoepoxyretinoic Acid Glucuronidation Glucuronidation 5,6-Monoepoxyretinoic Acid->Glucuronidation Substrate Enzyme System->5,6-Monoepoxyretinoic Acid Product 5,6-Monoepoxyretinoyl beta-glucuronide 5,6-Monoepoxyretinoyl beta-glucuronide Glucuronidation->5,6-Monoepoxyretinoyl beta-glucuronide Product for Excretion

Caption: Biosynthesis of 5,6-monoepoxyretinoic acid from all-trans-retinoic acid and its subsequent metabolism.

Biological Activity and Signaling Pathways

5,6-Monoepoxyretinoic acid is a biologically active molecule that exerts its effects primarily through the canonical retinoic acid signaling pathway.

Interaction with Nuclear Receptors

Like its parent compound, 5,6-monoepoxyretinoic acid interacts with retinoic acid receptors (RARs). The all-trans isomer of 5,6-epoxyretinoic acid has been shown to be a potent agonist for all three RAR isotypes (α, β, and γ), with a particularly high affinity for RARγ.[1][10] This interaction initiates a cascade of molecular events, including the dissociation of corepressors and the recruitment of coactivators to the RAR/RXR heterodimer, leading to the transcriptional regulation of target genes.

Receptor Isoform EC50 (nM) of all-trans-5,6-Epoxy-Retinoic Acid
RARα77
RARβ35
RARγ4
Data derived from transactivation studies and represents the concentration required for half-maximal activation.[10]

Diagram of the 5,6-Monoepoxyretinoic Acid Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus 5,6-Epoxy-RA 5,6-Epoxy-RA RAR RAR 5,6-Epoxy-RA->RAR Binds CoR Corepressor 5,6-Epoxy-RA->CoR Dissociates RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds to CoR->RXR Inhibits Transcription (Ligand Absence) CoA Coactivator CoA->RXR Activates Transcription (Ligand Presence) Target Gene Target Gene RARE->Target Gene Regulates mRNA mRNA Target Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Signaling pathway of 5,6-monoepoxyretinoic acid through RAR/RXR heterodimers.

Role in Cancer and Inflammation

Retinoids are well-known for their roles in regulating cell growth and differentiation, making them relevant in the context of cancer. 5,6-Epoxy-13-cis-retinoic acid has been shown to inhibit the growth of T47D breast cancer cells.[11] While specific IC50 values for 5,6-epoxyretinoic acid are not widely published, data for its parent compound, 13-cis-retinoic acid, provide a contextual baseline.

Cell Line Cancer Type IC50 of 13-cis-retinoic acid (µM) Exposure Time (h)
KKU-100Cholangiocarcinoma20.48 ± 8.2712
12.35 ± 3.6024
9.33 ± 7.5348
KKU-213BCholangiocarcinoma20.27 ± 16.3412
11.89 ± 9.2024
6.66 ± 5.1148
Researchers should perform dose-response studies to determine the specific IC50 values for 5,6-epoxy-13-cis retinoic acid in their experimental systems.[12]

Furthermore, retinoids have demonstrated anti-inflammatory properties. All-trans-retinoic acid can inhibit nitrite-induced N-nitrosation, and 5,6-epoxyretinoic acid also reacts with acidic nitrite, suggesting a potential role in scavenging reactive nitrogen species, which are implicated in inflammatory processes.[13]

Experimental Protocols

The following protocols are provided as a guide for the synthesis, extraction, and analysis of 5,6-monoepoxyretinoic acid and its 5,8-furanoid isomer. All procedures involving retinoids should be performed under yellow or red light to prevent photodegradation.[14]

Chemical Synthesis of 5,6-Monoepoxyretinoic Acid

This protocol describes the epoxidation of retinoic acid using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 13-cis-retinoic acid (or all-trans-retinoic acid)

  • meta-Chloroperoxybenzoic acid (m-CPBA), purified

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or nitrogen gas

  • Round-bottom flask, separatory funnel, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 13-cis-retinoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (argon or nitrogen). The flask should be protected from light.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of purified m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled retinoic acid solution. The slow addition is crucial to control the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 5,6-epoxy-13-cis-retinoic acid.[15]

Purification: The crude product can be purified by high-performance liquid chromatography (HPLC) on a reverse-phase C18 column using a gradient of acetonitrile and water with a suitable modifier like formic acid.[15]

Conversion of 5,6-Monoepoxyretinoic Acid to this compound

This protocol describes the acid-catalyzed rearrangement of the 5,6-epoxy to the 5,8-furanoid form.

Materials:

  • 5,6-Monoepoxyretinoic acid

  • Ethanolic hydrochloric acid

Procedure:

  • Dissolve the purified 5,6-monoepoxyretinoic acid in ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the this compound.[1]

Extraction of 5,6-Monoepoxyretinoic Acid from Biological Tissues (Neutral pH Protocol)

This protocol is designed to minimize the artificial conversion of 5,6-epoxyretinoic acid to its 5,8-furanoid isomer.

Materials:

  • Tissue sample

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol

  • Hexane

  • Internal standard (e.g., a deuterated retinoid)

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Thaw the tissue sample (20-80 mg) on ice and homogenize in ice-cold PBS (pH 7.4).[7]

  • Internal Standard: Add a known amount of the internal standard to the homogenate.

  • Extraction: Add 1-2 mL of methanol to the homogenate and vortex thoroughly.[5]

  • Phase Separation: Add 10 mL of hexane, vortex vigorously, and centrifuge to separate the phases.[5]

  • Collection: Carefully collect the upper hexane layer containing the retinoids.

  • Drying: Evaporate the hexane under a stream of nitrogen gas at room temperature.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile) for LC-MS/MS analysis.[5]

Diagram of the Experimental Workflow for Synthesis and Analysis

G cluster_0 Synthesis & Conversion cluster_1 Extraction & Analysis RA Retinoic Acid Epoxidation Epoxidation (m-CPBA) RA->Epoxidation 5_6_Epoxy 5,6-Epoxy-RA Epoxidation->5_6_Epoxy Acid_Conversion Acidic Conversion (Ethanolic HCl) 5_6_Epoxy->Acid_Conversion 5_8_Epoxy 5,8-Epoxy-RA Acid_Conversion->5_8_Epoxy Tissue Tissue Sample Extraction Neutral pH Extraction Tissue->Extraction Extract Tissue Extract Extraction->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for the synthesis, conversion, extraction, and analysis of epoxy-retinoic acids.

LC-MS/MS Quantification of 5,6- and 5,8-Monoepoxyretinoic Acids

This protocol provides a general framework for the quantification of epoxy-retinoic acids. Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[11]

  • Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient: A suitable gradient from a lower to a higher percentage of acetonitrile to resolve the isomers.

  • Flow Rate: 0.5 mL/min.[11]

  • Injection Volume: 5-10 µL.[11]

Mass Spectrometric Parameters (to be optimized):

  • Ionization Mode: Negative ESI is often suitable for carboxylic acids.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The [M-H]⁻ ion of the epoxy-retinoic acid (m/z ~315.2).

    • Product Ion (Q3): A characteristic fragment ion for quantification.

  • Source Parameters: Optimize gas temperatures, flow rates, and capillary voltage for maximum signal intensity.[11]

Conclusion

5,6-Monoepoxyretinoic acid is a key endogenous metabolite of retinoic acid, and its study provides valuable insights into the intricate regulation of retinoid signaling. The historical identification of this compound is now understood to be a consequence of analytical methods, underscoring the importance of careful experimental design in metabolomics. The protocols and data presented in this guide offer a robust framework for researchers to accurately investigate the synthesis, metabolism, and biological functions of 5,6-monoepoxyretinoic acid. A deeper understanding of this metabolite's role in cellular processes may open new avenues for therapeutic intervention in diseases such as cancer and inflammatory disorders.

References

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. [Link]

  • BenchChem. (2025). Synthesis of 5,6-Epoxy-13-cis-retinoic Acid: A Technical Guide. BenchChem.
  • CymitQuimica. (n.d.). CAS 81444-57-7: 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid. CymitQuimica.
  • BenchChem. (2025).
  • Kedishvili, N. Y. (2016). Retinoic Acid Synthesis and Degradation. In Subcellular Biochemistry (pp. 127–161). Springer, Dordrecht. [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical biochemistry, 379(1), 1–9. [Link]

  • Kane, M. A., Chen, N., & Napoli, J. L. (2005). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 817(1), 129–136. [Link]

  • BenchChem. (2025). In Vitro Applications of 5,6-Epoxy-13-cis-Retinoic Acid: A Technical Guide. BenchChem.
  • Sietsema, W. K., & DeLuca, H. F. (1982). The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites. The Journal of biological chemistry, 257(8), 4265–4270.
  • Napoli, J. L., McCormick, A. M., Schnoes, H. K., & DeLuca, H. F. (1978). Identification of 5,8-oxyretinoic acid isolated from small intestine of vitamin A-deficient rats dosed with retinoic acid. Proceedings of the National Academy of Sciences of the United States of America, 75(6), 2603–2605. [Link]

  • Napoli, J. L., Khalil, H., & McCormick, A. M. (1982). Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite. Biochemistry, 21(8), 1942–1949. [Link]

  • Wikipedia. (2023, October 27). Retinoic acid receptor. In Wikipedia. [Link]

  • Cooney, R. V., Franke, A. A., Harwood, P. J., Hatch-Pigott, V., Custer, L. J., & Mordan, L. J. (2003). Nitrite-induced nitration pathways of retinoic acid, 5,6-epoxyretinoic acid, and their esters under mildly acidic conditions: toward a reappraisal of retinoids as scavengers of reactive nitrogen species. Chemical research in toxicology, 16(4), 502–511. [Link]

  • Wikipedia. (2023, October 27). Retinoic acid receptor. In Wikipedia. [Link]

  • Napoli, J. L., Khalil, H., & McCormick, A. M. (1982). Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite. Biochemistry, 21(8), 1942–1949. [Link]

Sources

Introduction to the biological activity of 5,8-Monoepoxyretinoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5,8-Monoepoxyretinoic Acid

Abstract

This technical guide provides a comprehensive exploration of this compound, a significant furanoid metabolite of retinoic acid. While its direct biological functions are less elucidated than its parent compound, understanding its formation, mechanism of action, and biological impact is crucial for researchers in retinoid biology, pharmacology, and drug development. This document synthesizes current knowledge on its interaction with the canonical retinoid signaling pathway, details its known biological activities, and presents robust, field-proven protocols for its investigation. We delve into the causality behind experimental design, offering insights to ensure data integrity and reproducibility for scientists studying this and other retinoid analogues.

Introduction: Situating this compound in the Retinoid Landscape

Retinoids, a class of compounds derived from vitamin A (retinol), are critical signaling molecules that orchestrate a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] The biological effects of retinoids are primarily mediated by all-trans-retinoic acid (ATRA), which is synthesized from retinol through a two-step oxidation process.[3] The cellular concentration of ATRA is tightly regulated through both synthesis and catabolism into various metabolites.

Among these metabolites is this compound (also known as 5,8-oxyretinoic acid). It is a furanoid derivative that can be formed in vivo. It is important to note its close relationship with its precursor, 5,6-epoxyretinoic acid. The 5,6-epoxide is a known physiological metabolite, and under acidic conditions, such as those that can occur during extraction procedures, it readily rearranges to form the more stable 5,8-furanoid structure.[3][4] Therefore, careful handling and analytical methods are paramount in distinguishing the biological activities of these related compounds. This guide will focus on the known properties and investigational methodologies for the 5,8-epoxy metabolite.

The Canonical Retinoid Signaling Pathway: A Mechanistic Framework

The biological actions of retinoids are predominantly genomic, mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ).[5] These receptors function as ligand-activated transcription factors.

In its canonical pathway, ATRA enters the nucleus and binds to an RAR, which is typically already heterodimerized with an RXR. This RAR/RXR complex is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[6] In the absence of a ligand, the heterodimer is associated with corepressor proteins that silence gene transcription. Ligand binding induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes, which number over 500 and are involved in a multitude of cellular functions.[1][7]

The extent to which this compound participates in this pathway is an area of active investigation. Its structural similarity to ATRA suggests a potential interaction with RARs, though likely with different affinity and transactivation potential. Studies on the precursor, 5,6-epoxyretinoic acid, indicate a lack of significant binding to RXRβ, suggesting that any activity is likely mediated through RARs.[8]

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Retinoid 5,8-Monoepoxy-RA (Ligand) RAR RAR Retinoid->RAR Binds Heterodimer_active Ligand-RAR/RXR Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer CoRepressor Corepressors Heterodimer_inactive RAR/RXR CoRepressor->Heterodimer_inactive Binds CoActivator Coactivators CoActivator->Heterodimer_active Recruited RARE RARE (DNA) TargetGene Target Gene Transcription RARE->TargetGene Repression RARE->TargetGene Activation Heterodimer_inactive->RARE Binds Heterodimer_inactive->Heterodimer_active Ligand Binding Conformational Change Heterodimer_active->RARE

Caption: Canonical RAR/RXR signaling pathway activated by a retinoid ligand.

Known Biological Activities and Efficacy

Direct and extensive biological data for this compound remains limited. Much of the available research has focused on its precursor, 5,6-epoxyretinoic acid, which provides valuable, albeit indirect, insights.

Studies evaluating the ability of all-trans-5,6-epoxyretinoic acid to support growth in vitamin A-deficient rats have yielded conflicting results over time. An early study reported that 5,6-Monoepoxyretinoic acid, when administered intraperitoneally, was 157% as active as all-trans-retinyl acetate.[4][9] However, a later, more detailed investigation using a 25-fold dose range concluded that 5,6-epoxyretinoic acid has minimal growth-promoting activity, estimated to be only 0.5% that of ATRA.[10][11] This discrepancy highlights the need for rigorous, standardized bioassays in evaluating retinoid analogues.

In bovine lymphocytes, 5,6-epoxyretinoic acid was shown to be a potent antagonist of the effects induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), suggesting potential roles in modulating cell signaling and proliferation.[12] The metabolism of 5,6-epoxyretinoic acid is reported to be more rapid than that of ATRA and does not lead to the production of ATRA, indicating it is a terminal metabolite rather than a pro-drug.[13]

Data Summary: Comparative Biological Activity
CompoundBiological AssayReported ActivityReference
5,6-Monoepoxyretinoic acid Growth in Vit. A-deficient rats (IP)157% of all-trans-retinyl acetate[4][9]
all-trans-5,6-Epoxyretinoic acid Growth in Vit. A-deficient rats (IP)0.5% of all-trans-retinoic acid[10][11]
all-trans-Retinoic acid (ATRA) Growth in Vit. A-deficient ratsStandard (100%)[10]
5,6-Epoxyretinoic acid TPA Antagonism (Bovine Lymphocytes)Potent antagonist[12]

Experimental Methodologies for Characterization

To rigorously characterize the biological activity of this compound, a multi-faceted experimental approach is required. The following protocols are presented as self-validating systems, designed to provide clear, interpretable data on receptor interaction, cellular response, and gene regulation.

Workflow for Assessing Biological Activity

The overall workflow involves characterizing the molecule's interaction with its putative receptors, assessing its impact on cell populations, and finally, dissecting its effect on target gene expression.

Experimental_Workflow start Compound (5,8-Monoepoxy-RA) binding_assay Protocol 4.2: Competitive Radioligand Binding Assay start->binding_assay viability_assay Protocol 4.3: XTT Cell Proliferation Assay start->viability_assay qpcr_assay Protocol 4.4: qPCR for Target Gene Expression start->qpcr_assay result1 Determine Binding Affinity (Ki, IC50) for RAR/RXR binding_assay->result1 result2 Measure Effects on Cell Proliferation/Viability viability_assay->result2 result3 Quantify Changes in Retinoid-Responsive Genes qpcr_assay->result3 conclusion Synthesize Data to Define Biological Activity Profile result1->conclusion result2->conclusion result3->conclusion

Caption: Integrated workflow for characterizing the biological activity of a retinoid.
Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for RAR and RXR subtypes. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[8]

Materials:

  • Purified recombinant RARα, β, γ and RXRα, β, γ proteins.

  • Radioligand: [³H]all-trans-retinoic acid (for RARs), [³H]9-cis-retinoic acid (for RXRs).

  • Test Compound: this compound, dissolved in DMSO.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Methodology:

  • Assay Preparation: In a 96-well plate, prepare serial dilutions of this compound in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.

  • Ligand Addition: Add the radiolabeled ligand to each well at a fixed concentration, typically at or below its known dissociation constant (Kd) for the receptor.

  • Reaction Initiation: Add the purified receptor preparation to each well to initiate the binding reaction. Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of unlabeled ATRA or 9-cis-RA).

  • Incubation: Incubate the plate for 2-4 hours at 4°C on a shaker to allow the binding to reach equilibrium. Causality Note: Low temperature is used to minimize receptor degradation and non-specific binding.

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).

  • Washing: Immediately wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Protocol: XTT Cell Proliferation Assay

Objective: To assess the effect of this compound on the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. The XTT assay is a colorimetric method that offers advantages over the traditional MTT assay as its formazan product is water-soluble, eliminating a solubilization step.

Materials:

  • Cell line of interest (e.g., F9 teratocarcinoma cells, MCF-7 breast cancer cells).

  • Complete cell culture medium.

  • Test Compound: this compound, dissolved in DMSO.

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at ~450-490 nm.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-5 hours. Causality Note: During this time, mitochondrial dehydrogenases in metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product. The amount of color is directly proportional to the number of viable cells.[14]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of each well using a microplate reader at a wavelength of 450-490 nm (with a reference wavelength of ~650 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100 .

    • Plot % Viability against the compound concentration to determine the dose-response curve.

Protocol: Quantitative PCR (qPCR) for Target Gene Expression

Objective: To determine if this compound can modulate the transcription of known retinoid-responsive genes (e.g., RARβ, CYP26A1, HOXA1).

Materials:

  • Cell line of interest cultured in 6-well plates.

  • Test Compound: this compound.

  • RNA extraction kit (e.g., TRIzol or column-based kit).

  • cDNA synthesis kit (reverse transcriptase, dNTPs, primers).

  • qPCR master mix (containing SYBR Green or TaqMan probes).

  • Primers specific for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with a predetermined concentration of this compound (and controls) for a specific time (e.g., 6-24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit. Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit. This converts the cellular mRNA into a stable DNA copy.

  • qPCR Reaction Setup: In a qPCR plate, set up reactions containing the qPCR master mix, forward and reverse primers for a target gene (or a housekeeping gene), and the diluted cDNA template.

  • qPCR Amplification: Run the plate in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[15]

  • Data Analysis (ΔΔCt Method):

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample: ΔCt = Ct_target - Ct_housekeeping . Causality Note: Normalization to a stably expressed housekeeping gene corrects for variations in RNA input and reverse transcription efficiency.

    • Calculate the difference between the treated sample's ΔCt and the control sample's ΔCt: ΔΔCt = ΔCt_treated - ΔCt_control .

    • The fold change in gene expression is calculated as 2⁻ΔΔCt .[16]

    • Perform statistical analysis to determine the significance of the observed changes.

Conclusion and Future Directions

This compound represents an important, yet under-characterized, piece of the retinoid signaling puzzle. As a stable furanoid metabolite of retinoic acid, its biological profile is of significant interest. Current evidence, drawn largely from studies of its 5,6-epoxy precursor, suggests it may possess unique modulatory activities distinct from ATRA, potentially with low growth-promoting efficacy but with notable activity in other signaling contexts.

Future research must focus on generating direct and unambiguous data for the 5,8-epoxy compound itself. Key priorities should include:

  • Comprehensive Receptor Affinity Profiling: Systematically determining the binding affinities (Ki) for all RAR and RXR subtypes to confirm its primary molecular targets.

  • Transcriptomic Analysis: Employing techniques like RNA-sequencing to obtain an unbiased view of the genes regulated by this compound, revealing whether it activates a canonical retinoid response or a unique gene signature.

  • In Vivo Studies: Conducting carefully controlled in vivo experiments to assess its physiological effects beyond growth promotion, including its role in differentiation, immunomodulation, and potential therapeutic applications.

By applying the rigorous experimental frameworks detailed in this guide, the scientific community can progressively unravel the specific biological role of this compound, enhancing our fundamental understanding of retinoid metabolism and action.

References

  • ResearchGate. (n.d.). Retinoids and the retinoic acid (RA) signaling pathway. The chemical... Retrieved from [Link]

  • Al-Malki, A. L., et al. (2023). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Frontiers in Pharmacology. Retrieved from [Link]

  • Das, B. C., et al. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. PMC, PubMed Central. Retrieved from [Link]

  • Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. PMC. Retrieved from [Link]

  • Duester, G. (2008). Retinoic acid signaling pathways. PubMed, NIH. Retrieved from [Link]

  • Sun, H., & Travis, G. H. (Eds.). (n.d.). Retinoids: methods and protocols. UC San Diego Library. Retrieved from [Link]

  • van der Leede, B. M., et al. (1998). Considerations for in vitro retinoid experiments: importance of protein interaction. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). q-PCR analysis of retinoic acid-inducible gene expression. A, q-PCR... Retrieved from [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. PMC, PubMed Central, NIH. Retrieved from [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. PMC, NIH. Retrieved from [Link]

  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid | 3012-76-8. Retrieved from [Link]

  • Duester, G. (2009). RETINOIC ACID SYNTHESIS AND DEGRADATION. PMC, PubMed Central. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Balmer, J. E., & Blomhoff, R. (2002). Gene expression regulation by retinoic acid. PubMed. Retrieved from [Link]

  • Arnold, S. L., et al. (2019). Analysis of Vitamin A and Retinoids in Biological Matrices. PMC, NIH. Retrieved from [Link]

  • Li, Y., et al. (2001). Identification and Characterization of Retinoic Acid Receptor β2 Target Genes in F9 Teratocarcinoma Cells. AACR Journals. Retrieved from [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. PubMed. Retrieved from [Link]

  • Borras, E., et al. (2005). Ligand Recognition by RAR and RXR Receptors: Binding and Selectivity. ACS Publications. Retrieved from [Link]

  • Wang, S., et al. (2020). Regulation of Tyrosinase Gene Expression by Retinoic Acid Pathway in the Pacific Oyster Crassostrea gigas. PMC, PubMed Central. Retrieved from [Link]

  • Zile, M. H., Inhorn, R. C., & DeLuca, H. F. (1980). The biological activity of 5,6-epoxyretinoic acid. PubMed, NIH. Retrieved from [Link]

  • McCormick, A. M., et al. (1980). 5,6-epoxyretinoic acid is a physiological metabolite of retinoic acid in the rat. PMC, NIH. Retrieved from [Link]

  • Sietsema, W. K., & DeLuca, H. F. (1982). The metabolism of retinoic acid to 5,6-epoxyretinoic acid, retinoyl-beta-glucuronide, and other polar metabolites. PubMed. Retrieved from [Link]

  • Nica, A. C., et al. (2022). RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements. Nucleic Acids Research, Oxford Academic. Retrieved from [Link]

  • Morgan, B., & Thompson, J. N. (1966). The preparation and biological activity of methyl 5,6-epoxy-retinoate. PubMed. Retrieved from [Link]

  • Napoli, J. L., Khalil, H., & McCormick, A. M. (1982). Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite. Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid. Retrieved from [Link]

  • Nica, A. C., et al. (2022). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators. Oxford Academic. Retrieved from [Link]

  • Dawson, M. I., & Xia, Z. (2012). The Retinoid X Receptors and Their Ligands. PMC, PubMed Central. Retrieved from [Link]

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Sources

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 5,8-Monoepoxyretinoic Acid from Methyl Retinoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, scientifically grounded protocol for the synthesis of 5,8-monoepoxyretinoic acid, a significant furanoid metabolite of retinoic acid. The synthetic strategy commences with all-trans-methyl retinoate and proceeds through a two-step reaction sequence: a stereospecific epoxidation of the C5-C6 double bond to yield an intermediate 5,6-epoxide, followed by a controlled acid-catalyzed intramolecular rearrangement to form the thermodynamically stable 5,8-epoxy (furanoid) ring system. The final step involves the saponification of the methyl ester to afford the target carboxylic acid. This guide elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental procedures, and outlines methods for purification and characterization, ensuring a reproducible and efficient synthesis for research and development applications.

Introduction and Strategic Overview

This compound is a furanoid derivative of retinoic acid. It has been identified as a metabolite formed in vivo, and its presence is often the result of the rearrangement of the less stable 5,6-epoxyretinoic acid, particularly under acidic conditions[1][2]. Understanding the synthesis of this compound is crucial for researchers studying retinoid metabolism, developing analytical standards, and exploring the biological activities of retinoid derivatives.

The synthetic pathway described herein is designed for clarity, efficiency, and control. It leverages common laboratory reagents and techniques to convert commercially available methyl retinoate into the desired product. The overall transformation can be visualized as follows:

G cluster_0 Overall Synthetic Pathway Methyl Retinoate Methyl Retinoate Methyl 5,6-Monoepoxyretinoate Methyl 5,6-Monoepoxyretinoate Methyl Retinoate->Methyl 5,6-Monoepoxyretinoate Step 1: Epoxidation (m-CPBA) Methyl 5,8-Monoepoxyretinoate Methyl 5,8-Monoepoxyretinoate Methyl 5,6-Monoepoxyretinoate->Methyl 5,8-Monoepoxyretinoate Step 2: Rearrangement (Acid Catalyst) This compound This compound Methyl 5,8-Monoepoxyretinoate->this compound Step 3: Saponification (Base Hydrolysis)

Caption: High-level overview of the three-stage synthesis.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Step 1: The Prilezhaev Epoxidation of Methyl Retinoate

The initial step involves the epoxidation of the C5-C6 double bond of the β-ionone ring. For this transformation, meta-chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice due to its high reactivity, selectivity, and ease of handling compared to other peroxy acids[3].

The reaction proceeds via the Prilezhaev mechanism, which is a concerted process[4]. The peroxy acid delivers an oxygen atom to the alkene in a single, stereospecific step, meaning the stereochemistry of the alkene is retained in the epoxide product[4]. The π-bond of the alkene acts as the nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. This concerted mechanism involves a cyclic transition state, ensuring a syn-addition of the oxygen atom across the double bond[4]. The electron-withdrawing chlorine atom on the m-CPBA benzene ring enhances the electrophilicity of the peroxy group, facilitating the reaction.

G cluster_mech Prilezhaev Epoxidation Mechanism reactants Methyl Retinoate (C5=C6 bond) + m-CPBA transition Cyclic Concerted Transition State reactants->transition π(C=C) attacks O products Methyl 5,6-Monoepoxyretinoate + m-Chlorobenzoic Acid transition->products Bond formation/cleavage

Caption: Concerted mechanism of m-CPBA epoxidation.

Step 2: Acid-Catalyzed Furanoid Rearrangement

The 5,6-epoxide (an oxirane) is susceptible to rearrangement under acidic conditions to form the more stable 5,8-epoxide (a furanoid ether)[5][6]. This transformation is a key step in accessing the target molecule. The mechanism involves:

  • Protonation: The epoxide oxygen is protonated by an acid catalyst (e.g., HCl), making it a better leaving group.

  • Ring Opening: The protonated epoxide undergoes ring-opening. This can proceed via an SN1-like pathway, forming a tertiary carbocation at C5, which is stabilized by the adjacent ring system.

  • Intramolecular Cyclization: The hydroxyl group at C8, formed conceptually from the opening of the C5-C6 bond and subsequent electronic shifts, attacks the carbocation at C5.

  • Deprotonation: A final deprotonation step yields the neutral 5,8-furanoid ring system.

This rearrangement is thermodynamically driven by the formation of the stable five-membered furanoid ring. It has been noted that this rearrangement can occur spontaneously if purification or extraction conditions are too acidic[1][2].

Materials and Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Purity/GradeSupplierNotes
all-trans-Methyl RetinoateC₂₁H₃₀O₂314.47≥98%Sigma-AldrichStarting material.
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57≤77% (balance m-chlorobenzoic acid and water)Sigma-AldrichOxidizer! Handle with care.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS ReagentVWRFor quenching and washing.
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.04ACS ReagentVWRFor quenching excess peroxide.
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousSigma-AldrichDrying agent.
Ethanolic HClHCl in C₂H₅OH-~1.25 MPrepared in-houseFor rearrangement.
Diethyl Ether(C₂H₅)₂O74.12ACS GradeFisher ScientificExtraction solvent.
Methanol (MeOH)CH₃OH32.04ACS GradeVWRFor saponification.
Sodium Hydroxide (NaOH)NaOH40.00ACS ReagentSigma-AldrichFor saponification.
Hydrochloric Acid (HCl)HCl36.46Concentrated (37%)VWRFor acidification.
Silica GelSiO₂60.0860 Å, 230-400 meshSigma-AldrichFor column chromatography.
Detailed Synthesis Protocol

PART A: Synthesis of Methyl 5,6-Monoepoxyretinoate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl retinoate (1.0 g, 3.18 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 77% purity, 0.86 g, ~3.82 mmol, 1.2 equivalents) in 30 mL of DCM. Add this solution dropwise to the stirred methyl retinoate solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system. The reaction is typically complete within 2-4 hours. The product spot should appear at a slightly lower Rf value than the starting material.

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by slowly adding 50 mL of a cold 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (2x) and 50 mL of brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator at low temperature (<30 °C). The resulting crude product, methyl 5,6-monoepoxyretinoate, is a pale yellow solid or oil and is used directly in the next step without further purification.

PART B: Acid-Catalyzed Rearrangement to Methyl 5,8-Monoepoxyretinoate

  • Reaction Setup: Dissolve the crude methyl 5,6-monoepoxyretinoate from the previous step in 50 mL of ethanol.

  • Acid Addition: Add 2 mL of 1.25 M ethanolic HCl to the solution. This provides the acidic environment necessary for the rearrangement[5][6].

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the conversion by TLC until the starting 5,6-epoxide spot has been completely converted to the 5,8-epoxy product.

  • Neutralization and Extraction: Quench the reaction by adding 50 mL of saturated NaHCO₃ solution. Remove the ethanol using a rotary evaporator. Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude methyl 5,8-monoepoxyretinoate.

PART C: Saponification to this compound

  • Reaction Setup: Dissolve the crude methyl 5,8-monoepoxyretinoate in 40 mL of methanol in a 100 mL round-bottom flask.

  • Base Hydrolysis: Add 10 mL of a 2 M aqueous solution of sodium hydroxide (NaOH)[7]. Heat the mixture to 60 °C and stir for 2 hours. The solution should become homogeneous.

  • Acidification: Cool the reaction mixture to 0 °C in an ice bath. Slowly acidify with 1 M HCl until the pH is approximately 3-4, at which point the product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Purification: The crude solid can be purified by recrystallization from methanol/water or by silica gel column chromatography (e.g., using a gradient of 1-5% methanol in DCM) to yield pure this compound as a white or pale-yellow solid.

Purification and Characterization

  • Purification: Final purification is best achieved by flash column chromatography on silica gel. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., up to 5% MeOH), is effective for isolating the final product.

  • Characterization:

    • ¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the structure. Key signals will include the disappearance of the C5-C6 olefinic protons and the appearance of characteristic shifts for the protons within the newly formed furanoid ring.

    • ¹³C NMR: Confirms the carbon skeleton and the presence of the C-O bonds of the ether linkage.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula (C₂₀H₂₈O₃).

    • UV-Vis Spectroscopy: The UV spectrum will show a characteristic absorption maximum. The λmax for the 5,8-epoxy structure is shifted compared to the parent retinoic acid.

Safety and Handling

  • m-CPBA: is a strong oxidizing agent and can be shock-sensitive when pure. Commercial formulations (≤77%) are safer but should still be handled with care in a chemical fume hood. Avoid contact with flammable materials[3]. Use non-metal spatulas.

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Overall Experimental Workflow

G cluster_workflow Synthesis & Purification Workflow start Dissolve Methyl Retinoate in DCM (0 °C) add_mcpba Add m-CPBA solution dropwise start->add_mcpba react_1 Stir 2-4h at 0 °C (Monitor by TLC) add_mcpba->react_1 quench_1 Quench with Na₂SO₃ Wash with NaHCO₃ react_1->quench_1 concentrate_1 Dry (MgSO₄) & Concentrate Crude 5,6-Epoxide quench_1->concentrate_1 rearrange Dissolve in EtOH Add Ethanolic HCl concentrate_1->rearrange Intermediate react_2 Stir 1-2h at RT (Monitor by TLC) rearrange->react_2 workup_2 Neutralize & Extract with Diethyl Ether react_2->workup_2 concentrate_2 Dry & Concentrate Crude 5,8-Epoxide workup_2->concentrate_2 saponify Dissolve in MeOH Add NaOH (aq) concentrate_2->saponify Intermediate react_3 Heat to 60 °C for 2h saponify->react_3 acidify Cool to 0 °C Acidify with HCl react_3->acidify isolate Filter Precipitate acidify->isolate purify Purify by Column Chromatography isolate->purify

Caption: Step-by-step workflow from starting material to purified product.

Conclusion

The protocol detailed in this application note provides a reliable and well-characterized method for the synthesis of this compound from methyl retinoate. By understanding the underlying chemical mechanisms of epoxidation and acid-catalyzed rearrangement, researchers can effectively produce this important retinoid metabolite for a variety of scientific applications. The step-by-step instructions, coupled with purification and characterization guidelines, ensure a high probability of success for scientists in the fields of chemistry and drug development.

References

  • Barua, A. B., & Olson, J. A. (1986). The preparation and biological activity of methyl 5,6-epoxy-retinoate. PubMed. [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539–543. PMC. [Link]

  • Abraham Entertainment. (2025, November 14). MCPBA Epoxidation: Mechanism Explained. [Link]

  • Ashenhurst, J. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved January 12, 2026, from [Link]

  • Osbourn, J. (2021, July 7). mCPBA Epoxidation. YouTube. [Link]

  • Hussain, H., et al. (n.d.). m-CPBA in organic synthesis. Royal Society of Chemistry. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. PubMed. [Link]

  • McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. The Journal of biological chemistry, 257(4), 1730–1735. PubMed. [Link]

  • Cvengroš, J., & Miček, J. (2020). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 25(21), 5021. MDPI. [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539-43. PubMed. [Link]

  • Napoli, J. L., McCormick, A. M., Schnoes, H. K., & DeLuca, H. F. (1978). Identification of 5,8-oxyretinoic acid isolated from small intestine of vitamin A-deficient rats dosed with retinoic acid. Proceedings of the National Academy of Sciences, 75(6), 2603–2605. PMC. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Retinoic Acid at BMRB. [Link]

  • Kollar, J. (1967). Epoxidation process.
  • Su, C. C., & Chen, Y. W. (2013). Epoxidation of Methyl Oleate in a TiO2 Coated-Wall Capillary Microreactor. ResearchGate. [Link]

  • DeLuca, H. F., et al. (1998). Method of synthesis of retinoic acid.
  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. [Link]

  • Adlof, R. O. (2002). Monoepoxy octadecadienoates and monoepoxy octadecatrienoates 1: NMR spectral characterization. Chemistry and physics of lipids, 118(1-2), 1–11. PubMed. [Link]

  • Wang, Y., et al. (2021). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences, 236, 05021. [Link]

  • CN108610288B. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

Sources

Application Notes and Protocols for the HPLC Purification of 5,8-Monoepoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed guide to the purification of 5,8-Monoepoxyretinoic acid using High-Performance Liquid Chromatography (HPLC). As a furanoid derivative of retinoic acid, this compound presents unique challenges, including sensitivity to isomerization. The following protocols have been developed to ensure both high purity and stability of the final product.

Introduction: The Challenge of Purifying this compound

This compound is a significant metabolite and isomer of retinoic acid. Its furanoid structure is formed from the rearrangement of 5,6-monoepoxyretinoic acid, a process that can be catalyzed by acidic conditions[1][2]. This inherent instability necessitates careful consideration of the chromatographic conditions to prevent unintended isomerization during purification. Retinoids, in general, are susceptible to degradation by light, heat, and oxygen, requiring meticulous handling throughout the purification process[3][4].

This guide presents two robust HPLC methodologies for the purification of this compound: a normal-phase method and a reverse-phase method. The choice between these two approaches will depend on the nature of the impurities in the crude sample and the desired scale of purification.

General Handling and Preparation of this compound

Due to the light-sensitive nature of retinoids, all experimental procedures should be performed under yellow light or in darkness to prevent photoisomerization[4].

Standard and Sample Solution Preparation: Standard solutions of this compound should be prepared by dissolving the compound in an HPLC-grade solvent such as ethanol or methanol to create a stock solution. These stock solutions should be stored in amber vials at -20°C or lower. Working solutions should be prepared fresh daily by diluting the stock solution with the mobile phase.

For crude samples, dissolve the material in a minimal amount of a suitable solvent that is compatible with the chosen HPLC method. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Purification Methodologies

Two primary HPLC methods are proposed for the purification of this compound: Normal-Phase and Reverse-Phase. The selection of the method will depend on the specific separation requirements.

Method 1: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography is well-suited for the separation of isomers and compounds with similar polarities. This method utilizes a polar stationary phase and a non-polar mobile phase.

Protocol for Normal-Phase HPLC Purification:

  • Column Equilibration: Equilibrate the silica column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, crude sample solution onto the column.

  • Elution: Begin the elution using the specified mobile phase conditions. A gradient elution is recommended to ensure good separation of the target compound from both more polar and less polar impurities.

  • Fraction Collection: Collect fractions based on the UV detector signal at 350 nm. Collect the peak corresponding to this compound.

  • Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures.

Method 2: Reverse-Phase HPLC (RP-HPLC)

Reverse-phase chromatography is a versatile technique that separates molecules based on their hydrophobicity. It employs a non-polar stationary phase and a polar mobile phase.

Protocol for Reverse-Phase HPLC Purification:

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase mixture for a minimum of 30 minutes to ensure a stable baseline.

  • Sample Injection: Inject the prepared crude sample solution.

  • Elution: Start the chromatographic run with the defined mobile phase gradient.

  • Fraction Collection: Monitor the column effluent at 353 nm and collect the fractions containing the peak of interest.

  • Purity Assessment: Verify the purity of the collected fractions by re-injecting a small aliquot into an analytical HPLC system.

  • Solvent Removal: Combine the fractions of high purity and evaporate the solvent, preferably using a lyophilizer or a rotary evaporator at low temperatures.

Summary of HPLC Parameters

ParameterNormal-Phase HPLCReverse-Phase HPLC
Column Silica, 5 µm particle size, 250 x 10 mmC18, 5 µm particle size, 250 x 10 mm
Mobile Phase A n-HexaneWater with 0.1% Acetic Acid
Mobile Phase B Isopropanol with 0.1% Acetic AcidAcetonitrile
Gradient 0-5 min: 2% B; 5-25 min: 2-10% B; 25-30 min: 10% B0-5 min: 70% B; 5-25 min: 70-95% B; 25-30 min: 95% B
Flow Rate 4.0 mL/min4.0 mL/min
Detection Wavelength 350 nm353 nm
Column Temperature 30°C30°C
Injection Volume Dependent on sample concentration and column loading capacityDependent on sample concentration and column loading capacity

Experimental Workflow and Logical Relationships

The general workflow for the HPLC purification of this compound is illustrated below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate HPLC Column filter->equilibrate inject Inject Sample equilibrate->inject elute Gradient Elution inject->elute detect UV Detection elute->detect collect Fraction Collection detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Pure this compound evaporate->final_product

Caption: General experimental workflow for HPLC purification.

References

  • Klvánová, J., & Brtko, J. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36(3), 133–141. Available at: [Link]

  • Health Sciences Authority. (2005). IDENTIFICATION OF RETINOIC ACID (TRETINOIN) IN COSMETIC PRODUCTS BY TLC AND HPLC. Available at: [Link]

  • Barua, A. B. (2001). Improved normal-phase and reversed-phase gradient high-performance liquid chromatography procedures for the analysis of retinoids and carotenoids in human serum, plant and animal tissues. Journal of Chromatography A, 936(1-2), 71–82. Available at: [Link]

  • Kim, Y. K., & Quadro, L. (2010). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Methods in Molecular Biology, 652, 263–275. Available at: [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. Available at: [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. The Biochemical Journal, 103(2), 539–543. Available at: [Link]

  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). Retinoic acid, 5,6-epoxy-5,6-dihydro-. Retrieved from [Link]

  • Barua, A. B. (2001). Properties of Retinoids: Structure, Handling, and Preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 762(1-2), 1-13. Available at: [Link]

  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Analytical biochemistry, 378(1), 71–79. Available at: [Link]

  • Kane, M. A., & Napoli, J. L. (2010). Quantification of endogenous retinoids. Methods in molecular biology (Clifton, N.J.), 652, 1–54. Available at: [Link]

  • Miyagi, M., Tsuru, D., & Ohta, T. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Journal of chromatography. B, Biomedical sciences and applications, 757(2), 365–368. Available at: [Link]

  • Tang, G., & Russell, R. M. (1990). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans-retinoic acid in serum and tissues by isocratic high-performance liquid chromatography. Journal of Food and Drug Analysis, 8(3), 167-173. Available at: [Link]

  • Barua, A. B., & Olson, J. A. (1998). Analysis of retinoids and carotenoids: problems resolved and unsolved. The American journal of clinical nutrition, 68(4), 825–826. Available at: [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539–543. Available at: [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539-43. Available at: [Link]

Sources

Cell-based assay protocol for testing 5,8-Monoepoxyretinoic acid activity

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Cell-Based Assay Workflow for Characterizing the Biological Activity of 5,8-Monoepoxyretinoic Acid

Audience: Researchers, scientists, and drug development professionals in oncology, developmental biology, and dermatology.

Abstract: Retinoids, metabolites of vitamin A, are potent signaling molecules that regulate critical cellular processes including proliferation, differentiation, and apoptosis.[1][2][3][4] Their activity is primarily mediated by nuclear retinoic acid receptors (RARs), which function as ligand-activated transcription factors.[5] The discovery and characterization of novel synthetic retinoids, such as this compound, is a key objective in the development of therapeutics with improved efficacy and safety profiles. This document provides a comprehensive, field-proven guide for researchers to elucidate the biological activity of this compound. We present a tiered, multi-assay approach designed to build a detailed activity profile, from initial receptor engagement to downstream cellular functions. This protocol emphasizes scientific integrity through self-validating experimental design and provides the causal logic behind key methodological choices.

The Scientific Foundation: The Retinoic Acid Signaling Pathway

Understanding the mechanism of action is paramount to designing effective assays. The biological effects of retinoids are predominantly initiated through the canonical retinoic acid (RA) signaling pathway.[1][2] All-trans retinoic acid (ATRA), the most biologically active endogenous retinoid, diffuses into the cell nucleus and binds to Retinoic Acid Receptors (RARs).[5] RARs exist as three isotypes: RARα, RARβ, and RARγ.[5]

Upon ligand binding, RARs form a heterodimer with Retinoid X Receptors (RXRs).[3][5] This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[4][5][6] In the absence of a ligand, the receptor complex is bound by corepressor proteins that silence gene expression. Ligand binding induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[5] This complex then activates the transcription of hundreds of downstream genes that control key cellular programs.[4]

Diagram: Canonical Retinoic Acid Signaling Pathway

Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State (No Ligand) cluster_active Active State (Ligand-Bound) RA 5,8-Monoepoxy- retinoic acid (Ligand) RA_in Ligand RA->RA_in RAR RAR RARE RARE (DNA) RAR->RARE RXR RXR RA_in->RAR CoActivator Coactivator Complex CoRepressor Corepressor Complex CoRepressor->RAR CoActivator->RAR Transcription Gene Transcription RARE->Transcription mRNA mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (Differentiation, Proliferation, Apoptosis)

Caption: Overview of the RAR-mediated signaling cascade.

Experimental Strategy: A Tiered Approach to Characterization

To build a robust profile of this compound's activity, we recommend a tiered experimental workflow. This approach logically progresses from direct pathway activation to broader cellular functions.

Diagram: Experimental Workflow

Experimental Workflow start Start: This compound tier1 Tier 1: RARE Reporter Gene Assay (Direct Pathway Activation) start->tier1 tier2 Tier 2: Cell Differentiation Assay (Functional Outcome) tier1->tier2 If Active tier3 Tier 3: MTT Cell Proliferation Assay (Functional Outcome) tier1->tier3 If Active analysis Data Synthesis & Activity Profile tier2->analysis tier3->analysis

Caption: A tiered workflow for compound characterization.

  • Tier 1: RARE Reporter Gene Assay. This is the primary and most direct assay. It determines if this compound can function as a ligand for RARs and initiate transcription from a RARE. A positive result here is a strong indicator of canonical retinoid activity.[7][8][9]

  • Tier 2: Cell Differentiation Assay. This functional assay assesses whether the compound can induce a hallmark biological response of retinoids—cellular differentiation.[10][11][12][13] We will use the human promyelocytic leukemia cell line, HL-60, a well-established model for retinoid-induced differentiation into a granulocytic phenotype.

  • Tier 3: MTT Cell Proliferation Assay. This assay evaluates the compound's effect on cell viability and proliferation.[14][15][16] Many retinoids are known to inhibit the growth of cancer cell lines. This assay also helps to identify the optimal concentration range for other assays and flags potential cytotoxicity.

Detailed Protocols

Tier 1: RARE-Luciferase Reporter Gene Assay

Principle: This assay utilizes a cell line (e.g., HEK293T or MCF-7) that has been transiently or stably transfected with two plasmids. The first is a reporter plasmid containing a luciferase gene downstream of a promoter with multiple RAREs. The second is a control plasmid, often expressing Renilla luciferase from a constitutive promoter, used to normalize for transfection efficiency and cell number.[9][17] When an active retinoid binds to the endogenous RAR/RXR receptors, the complex activates transcription from the RAREs, producing firefly luciferase. The resulting luminescence is directly proportional to the retinoid activity of the test compound.

Materials & Reagents:

  • HEK293T cells

  • RARE-Luciferase reporter plasmid (e.g., pGL4.26[luc2/minP/RARE])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% charcoal-stripped Fetal Bovine Serum (FBS)

  • This compound (test compound)

  • All-trans retinoic acid (ATRA) (positive control)

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density of 1.5 x 10⁴ cells per well in 100 µL of DMEM with 10% charcoal-stripped FBS. Incubate overnight (37°C, 5% CO₂).

    • Expert Insight: Using charcoal-stripped FBS is critical to remove endogenous retinoids that could cause high background signal.

  • Transfection: Co-transfect cells in each well with the RARE-luciferase reporter plasmid (100 ng/well) and the Renilla control plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the ATRA positive control in media. A typical concentration range to test is 1 nM to 10 µM.

  • Remove the transfection medium and add 100 µL of medium containing the test compound, positive control, or vehicle control (DMSO, final concentration ≤0.1%) to the respective wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Remove the medium and gently wash the cells with 100 µL of PBS.

    • Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[17]

    • Measure firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase assay reagents according to the manufacturer's protocol.[17]

Data Analysis:

  • Calculate the Relative Response Ratio for each well: (Firefly Luciferase Reading / Renilla Luciferase Reading).

  • Normalize the data by dividing the Relative Response Ratio of each treated well by the average ratio of the vehicle control wells to get the Fold Induction.

  • Plot the Fold Induction against the log of the compound concentration and fit a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Parameter Description
EC₅₀ The concentration of the compound that produces 50% of the maximal response.
Eₘₐₓ The maximum observed effect of the compound.
Tier 2: HL-60 Cell Differentiation Assay (NBT Reduction)

Principle: ATRA induces HL-60 cells to differentiate into mature granulocytes. A key functional characteristic of these differentiated cells is the ability to produce superoxide anions during a respiratory burst, which can be measured by the reduction of nitroblue tetrazolium (NBT) to a dark blue, insoluble formazan. The amount of formazan produced is proportional to the extent of differentiation.

Materials & Reagents:

  • HL-60 cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • ATRA (positive control)

  • DMSO (vehicle control)

  • NBT solution (1 mg/mL in PBS)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) solution (200 ng/mL in PBS)

  • Cell lysis buffer (e.g., 10% SDS in 0.01 N HCl)

  • 24-well tissue culture plates

  • Spectrophotometer

Protocol:

  • Cell Seeding: Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in 24-well plates (1 mL per well).

  • Compound Treatment: Add the test compound, ATRA (1 µM), or vehicle control to the wells.

  • Incubation: Incubate the cells for 96 hours at 37°C, 5% CO₂ to allow for differentiation.

  • NBT Reduction Assay:

    • Centrifuge the plates (or transfer cells to microfuge tubes) at 200 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of NBT/TPA solution.

    • Incubate for 25 minutes at 37°C. The TPA stimulates the respiratory burst in differentiated cells.

    • Stop the reaction by adding 500 µL of the cell lysis buffer.

    • Vortex thoroughly to dissolve the blue formazan crystals.

  • Quantification: Transfer 200 µL of the lysate to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of a blank well (containing only lysis buffer) from all readings.

  • Express the differentiation activity as a percentage of the positive control (ATRA-treated cells) after subtracting the background from vehicle-treated cells.

Tier 3: MTT Cell Proliferation Assay

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.[16][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product.[14] The amount of formazan is directly proportional to the number of living cells.[16]

Materials & Reagents:

  • A relevant cancer cell line (e.g., MCF-7 breast cancer cells, which are known to be responsive to retinoids)

  • DMEM with 10% FBS

  • This compound

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in sterile PBS)[14][15]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[15]

  • 96-well tissue culture plates

  • Spectrophotometer/microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium. Incubate overnight.[15]

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the test compound, positive control, or vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[15] Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Expert Insight: Avoid light exposure after adding MTT, as it is light-sensitive.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well.[15]

  • Reading: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[14][15] Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm if possible).[14]

Data Analysis:

  • Calculate the percentage of cell viability for each well: [(Absorbance of treated well - Absorbance of blank) / (Absorbance of vehicle control well - Absorbance of blank)] x 100.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Parameter Description
IC₅₀ The concentration of the compound that inhibits cell proliferation by 50%.
GI₅₀ The concentration of the compound that causes 50% growth inhibition (often used interchangeably with IC₅₀).

Conclusion and Data Synthesis

By following this tiered approach, researchers can systematically build a comprehensive biological activity profile for this compound. The RARE reporter assay provides a definitive answer on its ability to activate the canonical retinoid pathway and yields a quantitative measure of its potency (EC₅₀). The differentiation and proliferation assays then provide crucial context, demonstrating whether this receptor-level activity translates into meaningful functional outcomes in a cellular context. Together, these results will allow for a robust comparison of this compound to established retinoids like ATRA and guide future drug development efforts.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Duester, G. (2008). Retinoic acid signaling pathways. Developmental Biology, 316(2), 311-322. Available at: [Link]

  • MTT assay protocol. (n.d.). Abcam.
  • Rhinn, M., & Dollé, P. (2012). Retinoic acid signalling during development. Development, 139(5), 843-858. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies.
  • Ismail, M. H., & De-Luca, L. M. (2019). Retinoic Acid Signaling Pathways in Development and Diseases. Cells, 8(10), 1253. Available at: [Link]

  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Chandraratna, R. A. (1996). Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers. Journal of Medicinal Chemistry, 39(25), 4935-4952. Available at: [Link]

  • Highly Sensitive Quantitative Determination of Retinoic Acid Levels, Retinoic Acid Synthesis, and Catabolism in Embryonic Tissue Using a Reporter Cell-Based Method. (2015). Methods in Molecular Biology, 1270, 115-125. Available at: [Link]

  • Retinoic acid receptor. (2023, November 29). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Wagner, M. (1998). Detection and Measurement of Retinoic Acid Production by Isolated Tissues Using Retinoic Acid-Sensitive Reporter Cell Lines. Methods in Molecular Biology, 89, 41-53. Available at: [Link]

  • Hembruff, S. L., et al. (2014). Identification of compounds that modulate retinol signaling using a cell-based qHTS assay. Journal of Biomolecular Screening, 19(6), 939-950. Available at: [Link]

  • Longer-term assay of retinoid responses using the cell differentiation model of TERA2.cl.SP12 stem cells. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Iwahashi, Y., et al. (2018). Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells. Journal of Toxicological Sciences, 43(1), 53-61. Available at: [Link]

  • Pfeffer, F. M., et al. (2018). Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. ACS Medicinal Chemistry Letters, 9(12), 1218-1222. Available at: [Link]

  • Pfeffer, F. M., et al. (2018). Novel Fluorescence Competition Assay for Retinoic Acid Binding Proteins. ACS Medicinal Chemistry Letters, 9(12), 1218-1222. Available at: [Link]

  • A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor. (2019). Molecular Neurobiology, 56(8), 5609-5621. Available at: [Link]

  • Quantitative Measurement of Relative Retinoic Acid Levels in E8.5 Embryos and Neurosphere Cultures Using the F9 RARE-Lacz Cell-based Reporter Assay. (2016). Journal of Visualized Experiments, (115), 54423. Available at: [Link]

  • Cunningham, T. J., & Duester, G. (2023). Retinoids: Mechanisms of Action in Neuronal Cell Fate Acquisition. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

  • Gudas, L. J. (2013). Retinoids induce stem cell differentiation via epigenetic changes. Mechanisms of Development, 130(6-8), 397-405. Available at: [Link]

  • Yen, A. (1998). Retinoic acid regulates cell cycle progression and cell differentiation in human monocytic THP-1 cells. Experimental Cell Research, 241(1), 187-197. Available at: [Link]

Sources

Experimental Application of 5,8-Monoepoxyretinoic Acid In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Retinoid Analog

Retinoic acid (RA), the biologically active metabolite of vitamin A, is a pleiotropic signaling molecule that plays a pivotal role in regulating fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1] Its influence is mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-inducible transcription factors.[2] Dysregulation of the RA signaling pathway is implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention.[1]

5,8-Monoepoxyretinoic acid is a furanoid derivative of retinoic acid. Structurally related compounds, such as 5,6-monoepoxyretinoic acid, are known to be converted to their 5,8-epoxy counterparts under acidic conditions.[3][4] Given the established biological activity of various retinoic acid analogs, this compound presents itself as a compound of significant interest for in vitro investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of this compound in a laboratory setting. We will delve into the underlying scientific principles, detailed experimental protocols, and data interpretation strategies to facilitate a thorough exploration of this compound's biological effects.

Core Principle: Interrogating the Retinoid Signaling Pathway

The central hypothesis for the in vitro activity of this compound is its function as a modulator of the canonical retinoic acid signaling pathway. This pathway is initiated by the binding of a retinoid ligand to a heterodimer of RAR and RXR. This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[2]

The primary objective of the in vitro experiments outlined below is to systematically assess the impact of this compound on key cellular phenotypes regulated by this pathway, namely:

  • Cell Viability and Proliferation: To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Apoptosis Induction: To investigate whether the compound can trigger programmed cell death.

  • Gene Expression Modulation: To confirm the engagement of the RAR/RXR signaling pathway by measuring the expression of known RA target genes.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH 5,8-MERA 5,8-Monoepoxy- retinoic Acid (Test Compound) Retinaldehyde->5,8-MERA ALDH (Hypothesized) CRABP CRABP 5,8-MERA->CRABP Binding RAR RAR CRABP->RAR Nuclear Translocation RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA) RXR->RARE Binding TargetGenes Target Gene Transcription RARE->TargetGenes Activation/ Repression BiologicalResponse Biological Response (Differentiation, Apoptosis, Growth Arrest) TargetGenes->BiologicalResponse

Caption: Hypothesized signaling pathway of this compound.

Experimental Design and Workflow

A tiered approach is recommended to efficiently characterize the in vitro effects of this compound. The workflow progresses from broad phenotypic screening to more focused mechanistic studies.

Experimental Workflow Start Start: Select appropriate cancer cell lines Viability Tier 1: Cell Viability/ Proliferation Assay (MTT/XTT) Start->Viability IC50 Determine IC50 Value Viability->IC50 Apoptosis Tier 2: Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis GeneExpression Tier 3: Gene Expression Analysis (qPCR) Apoptosis->GeneExpression DataAnalysis Data Analysis and Interpretation GeneExpression->DataAnalysis

Sources

Application Note & Protocol: High-Fidelity Isolation of 5,8-Monoepoxyretinoic Acid from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the isolation of 5,8-monoepoxyretinoic acid, a significant metabolite of retinoic acid, from complex biological matrices such as plasma, serum, and tissue homogenates. We delve into the critical pre-analytical considerations, compare robust extraction methodologies, and present detailed, step-by-step protocols for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Emphasis is placed on technique selection to mitigate the risk of artifact formation, ensuring the scientific integrity of downstream analytical quantification by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry.

Introduction: The Significance of this compound

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of numerous physiological processes, including cellular differentiation, proliferation, and immune function.[1][2] The biological activity of retinoids is mediated through their interaction with nuclear receptors, which modulate gene expression.[3] this compound is a metabolite of retinoic acid, and its accurate quantification is essential for understanding the intricate metabolic pathways of retinoids and their roles in both health and disease.

A critical challenge in the analysis of epoxyretinoids is their chemical lability. It has been demonstrated that this compound can be artificially generated from its precursor, 5,6-epoxyretinoic acid, under acidic conditions that are often employed during extraction procedures.[4][5][6][7] Therefore, the development of meticulously controlled isolation protocols is paramount to prevent the formation of such artifacts and to ensure that the measured levels of this compound reflect true endogenous concentrations. This guide provides the technical foundation for achieving high-fidelity isolation of this specific metabolite.

Pre-Analytical Considerations: Safeguarding Sample Integrity

The journey to accurate quantification begins long before the extraction process. Retinoids are notoriously sensitive to light, heat, and oxidation.[1][3] Adherence to the following pre-analytical steps is crucial to prevent degradation and ensure the reliability of your results.

  • Sample Collection: All biological samples (e.g., blood, tissues) should be collected and processed under subdued or red light to prevent photo-isomerization.[8][9] For blood samples, plasma or serum should be separated from whole blood as soon as possible.

  • Storage: Samples should be immediately frozen and stored at -80°C to minimize enzymatic activity and chemical degradation. Amber-colored vials or tubes should be used to protect the analytes from light.[8]

  • Homogenization: For tissue samples, homogenization should be performed on ice in a suitable buffer.[2][10] The choice of buffer should be carefully considered to maintain a neutral or slightly alkaline pH to prevent the acid-catalyzed conversion of 5,6-epoxyretinoic acid to this compound.

Comparative Analysis of Extraction Techniques

The choice of extraction method is a critical determinant of recovery, purity, and sample throughput.[10] The two most common techniques for retinoid isolation are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Rate Retinol from plasma: 47.2% ± 1.8%[11][12]Retinol and Retinyl Esters from serum and tissues: 75% to 95%[8][10]
Sample Throughput High; amenable to parallel processing of numerous samples.[10][11]Lower; typically processed individually or in small batches.[10]
Selectivity Good; sorbents like C18 and aminopropyl can effectively separate retinoids from lipid contaminants.[11][12]Can be less selective, potentially co-extracting interfering substances.
Solvent Consumption Generally lower compared to LLE.Can be solvent-intensive.
Automation Potential High; compatible with automated sample preparation systems.Lower; more manual manipulation required.

For applications requiring high throughput and reduced solvent usage, SPE is often the preferred method. However, LLE can offer higher recovery rates for certain retinoids and may be more suitable for initial methods development in some laboratories.

Detailed Protocols for Isolation

The following protocols are designed to provide a robust framework for the isolation of this compound. It is recommended to include an internal standard in the initial extraction step to account for any sample loss during processing.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol utilizes a two-step SPE process to effectively separate this compound from a complex biological matrix.

Materials:

  • C18 SPE Cartridges

  • Aminopropyl SPE Cartridges

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Isopropanol (HPLC grade)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Step-by-Step Procedure:

  • Sample Preparation:

    • Thaw frozen plasma/serum samples on ice.

    • For tissue samples, homogenize in a neutral pH buffer.

    • Add an appropriate internal standard to each sample.

  • C18 SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of HPLC-grade water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the prepared sample onto the conditioned C18 cartridge.

    • Wash the cartridge with 2-3 column volumes of a mild organic solvent (e.g., 10% methanol in water) to remove polar impurities.

  • Elution from C18:

    • Elute the retinoids from the C18 cartridge with 2-3 column volumes of methanol or acetonitrile.

  • Aminopropyl SPE for Lipid Removal:

    • Load the eluate from the C18 cartridge onto a conditioned aminopropyl SPE cartridge.

    • Wash the aminopropyl cartridge with a non-polar solvent like hexane to remove lipids.

  • Final Elution:

    • Elute the purified this compound from the aminopropyl cartridge with a solution of isopropanol in hexane.[10]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the final eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of a solvent compatible with your HPLC mobile phase (e.g., methanol or acetonitrile).

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_c18 C18 SPE cluster_nh2 Aminopropyl SPE cluster_final Final Steps Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Load_C18 Load Sample Add_IS->Load_C18 Load Condition_C18 Condition C18 (Methanol, Water) Wash_C18 Wash (e.g., 10% MeOH) Load_C18->Wash_C18 Elute_C18 Elute Retinoids (Methanol/ACN) Wash_C18->Elute_C18 Load_NH2 Load C18 Eluate Elute_C18->Load_NH2 Transfer Wash_NH2 Wash Lipids (Hexane) Load_NH2->Wash_NH2 Elute_NH2 Elute Analyte (Isopropanol/Hexane) Wash_NH2->Elute_NH2 Evaporate Evaporate (Nitrogen) Elute_NH2->Evaporate Collect Reconstitute Reconstitute Evaporate->Reconstitute Analysis HPLC-MS/MS Analysis Reconstitute->Analysis

Caption: A generalized workflow for the two-step SPE isolation of this compound.

Protocol 2: Liquid-Liquid Extraction (LLE)

This LLE protocol is optimized for the extraction of polar retinoids like this compound.

Materials:

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric Acid (HCl), 4M (use with caution, see note)

  • Potassium Hydroxide (KOH), 0.025 M in ethanol

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Step-by-Step Procedure:

  • Sample Preparation:

    • Thaw frozen plasma/serum samples on ice.

    • For tissue samples, homogenize in a suitable buffer.

    • Add an appropriate internal standard.

  • Protein Precipitation & Initial Extraction:

    • To 200 µL of plasma, add 400 µL of methanol for protein precipitation.[13]

    • Vortex thoroughly and centrifuge to pellet the precipitated proteins.

  • Extraction of the Supernatant:

    • Transfer the supernatant to a new tube.

    • Add equal volumes of hexane and ethyl acetate (e.g., 300 µL each).[13]

    • Vortex vigorously for 1-2 minutes.

  • Phase Separation:

    • Centrifuge the mixture to achieve clear phase separation.

  • Collection of Organic Phase:

    • Carefully collect the upper organic phase containing the retinoids.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of a solvent compatible with your HPLC mobile phase.

Important Note on pH: While some protocols for general retinoic acid extraction suggest acidification to improve the recovery of acidic retinoids[10][13], this should be approached with extreme caution or avoided when analyzing for this compound due to the high risk of converting 5,6-epoxyretinoic acid into the target analyte.[4][5] If acidification is deemed necessary, it should be minimized and the potential for artifact formation must be rigorously evaluated.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Process Add_Solvents Add Hexane & Ethyl Acetate Precipitate->Add_Solvents Vortex Vortex Add_Solvents->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Phase Centrifuge->Collect_Organic Separate Evaporate Evaporate (Nitrogen) Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis HPLC-MS/MS Analysis Reconstitute->Analysis

Caption: A generalized workflow for the LLE of this compound.

Downstream Analysis: HPLC-MS/MS

Following isolation, the extract is ready for analysis. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice for the sensitive and selective quantification of retinoids.[1][3]

  • Chromatography: A reversed-phase C18 column is commonly used for the separation of retinoic acid and its metabolites.[8][14] Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile, methanol) is typically employed.[9][15]

  • Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.[3][15] Detection is performed in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.

Conclusion and Best Practices

The accurate isolation of this compound is a challenging yet achievable task. The key to success lies in a holistic approach that begins with meticulous sample handling and extends through a carefully optimized extraction and analysis workflow. The potential for artifact formation from 5,6-epoxyretinoic acid necessitates a cautious approach to pH during extraction. Both SPE and LLE can be effective, and the choice between them will depend on the specific requirements of the study, such as sample volume, throughput, and available instrumentation. By following the protocols and principles outlined in this guide, researchers can confidently isolate this compound and generate high-quality data to advance our understanding of retinoid metabolism.

References

  • Clinical Chemistry, Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies, [Link]

  • PubMed, HPLC/MS(N) analysis of retinoids, [Link]

  • PubMed Central, Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues, [Link]

  • PubMed, Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography, [Link]

  • Clinical Chemistry, Solid-Phase Extraction Protocolfor Isolating Retinol-d4and Retinol from Plasma for Parallel Processingfor EpidemiologicalStudies, [Link]

  • Journal of Food and Drug Analysis, Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans, [Link]

  • Springer Nature Experiments, HPLC / MS N Analysis of Retinoids, [Link]

  • ScienceDirect, Chromatographic analysis of endogenous retinoids in tissues and serum, [Link]

  • ResearchGate, Methods for detecting and identifying retinoids in tissue | Request PDF, [Link]

  • PubMed Central, Quantification of Endogenous Retinoids, [Link]

  • SAV, SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC, [Link]

  • PubMed Central, RETINOIC ACID SYNTHESIS AND DEGRADATION, [Link]

  • PubMed Central, A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS, [Link]

  • ResearchGate, Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry, [Link]

  • MDPI, Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes, [Link]

  • PubMed, Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid, [Link]

  • PubMed, The biological activity of 5,6-epoxyretinoic acid, [Link]

  • PubMed, Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data modeling, [Link]

  • PubMed, Identification of arachidonate epoxides/diols by capillary chromatography-mass spectrometry, [Link]

  • ElectronicsAndBooks, Qualitative and quantitative liquid chromatographic determination of natural retinoids in biological samples, [Link]

  • PubMed, LC-MS/MS Analysis of Epoxyalcohols and Epoxides of Arachidonic Acid and Their Oxygenation by Recombinant CYP4F8 and CYP4F22, [Link]

  • alwsci, Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow, [Link]

  • PubMed Central, Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid, [Link]

  • ResearchGate, SCHEME 1. Synthesis of racemic 5,6-epoxy-(E)-retinoic acid. 1,... , [Link]

  • PubMed, The preparation and biological activity of methyl 5,6-epoxy-retinoate, [Link]

  • molsyns.com, 5,8-Epoxy-All-Trans-Retinoic Acid, [Link]

  • PubMed, Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite, [Link]

  • ACS Publications, Metabolism of 5,6-epoxyretinoic acid in vivo: isolation of a major intestinal metabolite, [Link]

  • PubMed, Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid, [Link]

  • PubChem, all-trans-5,6-Epoxyretinoic acid, [Link]

  • MDPI, Integrating Epoxidation, High-Resolution Mass Spectrometry and Ultraviolet Spectroscopy to Unravel the Complex Profile of Boswellic Acids and Related Compounds in the Boswellia serrata Gum Resin Extract, [Link]

  • YouTube, Mass Spectrometry Imaging at Medicines Discovery Catapult, [Link]

  • PubMed, Structural Elucidation Studies on 14- And 16-membered Macrolide Aglycones by Accurate-Mass Electrospray Sequential Mass Spectrometry, [Link]

  • Google Patents, US10457931B2 - Purification of nucleic acid from a sample containing nucleic acid and endotoxin,

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Application Note: Spectroscopic Analysis of 5,8-Monoepoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the spectroscopic analysis of 5,8-Monoepoxyretinoic acid, a significant furanoid derivative of retinoic acid often encountered as a metabolite or an acid-catalyzed rearrangement product of 5,6-epoxyretinoic acid.[1] Given its altered structure and biological activity compared to its parent compound, rigorous analytical characterization is critical for researchers in pharmacology, drug metabolism, and formulation science. This document outlines field-proven protocols for analysis by UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), emphasizing the causal principles behind experimental design and data interpretation.

Introduction: The Significance of Furanoid Retinoids

All-trans-retinoic acid (atRA) is a pivotal signaling molecule derived from vitamin A, essential for cellular growth, differentiation, and embryonic development. Its metabolism and degradation are complex processes that yield a variety of related compounds with distinct biological profiles. This compound (also known as 5,8-epoxy-5,8-dihydroretinoic acid) is a notable furanoid retinoid.[2] Its formation involves the intramolecular cyclization of the polyene chain, which significantly alters the molecule's planarity, electronic structure, and receptor binding affinity.

The key structural change is the disruption of the conjugated double-bond system between C5 and C8, which has profound implications for its spectroscopic properties. Understanding these properties is paramount for its unambiguous identification and quantification in complex biological or pharmaceutical matrices. This guide provides the foundational methods to achieve this.

Physicochemical Properties

A summary of the key physicochemical properties of 5,8-Epoxy-all-trans-retinoic acid is presented in Table 1.

PropertyValueSource(s)
Chemical Formula C₂₀H₂₈O₃[2][3]
Molecular Weight 316.43 g/mol [2][3]
Monoisotopic Mass 316.2038 Da[4]
CAS Number 3012-76-8[3][5]
Appearance Solid (Typically off-white to yellow)General Knowledge

General Handling and Sample Preparation

Trustworthiness Pillar: The stability of retinoids is a critical pre-analytical variable. These compounds are highly susceptible to isomerization and oxidation when exposed to light, acid, and atmospheric oxygen.[6][7] Failure to implement proper handling will lead to artifactual degradation and unreliable data.

Protocol for Sample Handling:
  • Work in Subdued Light: All manipulations should be performed under yellow or amber lighting to prevent photoisomerization.

  • Use Amber Glassware: Store stock solutions and samples in amber vials to minimize light exposure.

  • Maintain Low Temperatures: Store solid material and stock solutions at -80°C under an inert atmosphere (argon or nitrogen).[6]

  • Solvent Selection: Use high-purity, degassed solvents. For stock solutions, ethanol or methanol are common choices. For LC-MS, acetonitrile and methanol are preferred.

  • Avoid Acidity: 5,8-epoxyretinoids can be artifacts formed from 5,6-epoxyretinoids under acidic conditions.[1] Ensure all solutions and extraction buffers are maintained at a neutral or slightly basic pH to prevent unintended chemical conversions.

UV-Vis Spectroscopic Analysis

Expertise Pillar: The formation of the 5,8-epoxy bridge shortens the conjugated π-electron system of the polyene chain. This hypsochromic (blue) shift is the primary diagnostic feature in its UV-Vis spectrum compared to all-trans-retinoic acid (λmax ≈ 350 nm). While specific, experimentally-derived spectra for this compound are not widely published, data from the closely related 5,8-epoxyretinal shows a λmax around 278 nm. A similar absorption maximum is expected for the corresponding carboxylic acid.

Protocol for UV-Vis Analysis:
  • Standard Preparation: Prepare a stock solution of this compound in absolute ethanol (spectrophotometric grade) at a concentration of approximately 1 mg/mL. From this, prepare a working solution of ~5-10 µg/mL in the same solvent.

  • Spectrometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use absolute ethanol as the reference blank.

  • Spectral Acquisition: Scan the sample from 220 nm to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). The concentration can be calculated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) is known or determined from a standard curve.

Expected Spectral Characteristics
AnalyteExpected λmaxRationale
This compound ~275-285 nmDisruption of the C5-C8 conjugation shifts absorbance to a lower wavelength.
all-trans-Retinoic acid ~350 nmFully conjugated polyene chain results in a higher wavelength of max absorbance.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise Pillar: NMR spectroscopy provides the most definitive structural information. The key diagnostic signals for this compound will be the absence of olefinic protons at C7 and C8 and the appearance of signals corresponding to protons on a saturated, five-membered furan ring. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.

Note: As detailed experimental NMR data for this compound is not available in publicly accessible literature, the following protocol is based on established methods for related retinoid structures and general principles of NMR.

Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) with 0.03% TMS A->B C Transfer to a clean NMR tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) E->F G Process spectra (Fourier transform, phase, baseline) F->G H Reference to TMS (0.00 ppm) G->H I Assign signals and confirm structure H->I

Caption: Workflow for NMR analysis of this compound.

Expected ¹H NMR Diagnostic Signals:
  • Disappearance of Signals: Absence of the characteristic olefinic protons from the C7-C8 region (~6.1-6.3 ppm in atRA).

  • Appearance of New Signals: New signals in the aliphatic region (likely ~1.5-2.5 ppm) corresponding to the now-saturated protons at C5, C6, C7, and C8. Protons adjacent to the ether oxygen (e.g., at C8) would be shifted downfield relative to other aliphatic protons.

  • Olefinic Protons: The remaining olefinic protons of the side chain will still be present, though their chemical shifts may be slightly altered.

Mass Spectrometric (MS) Analysis

Expertise Pillar: Mass spectrometry is essential for confirming molecular weight and providing fragmentation data that serves as a structural fingerprint. Electrospray ionization (ESI) is a suitable soft ionization technique. Due to the carboxylic acid moiety, negative ion mode ([M-H]⁻) is highly sensitive and often produces a clean spectrum with a strong molecular ion.

Protocol for LC-MS Analysis:
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) in a suitable solvent mixture like methanol:water (50:50).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid or 5 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: A suitable gradient from ~50% B to 100% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI Negative (-ve) and Positive (+ve).

    • Scan Range: m/z 100-400.

    • MS/MS Analysis: For structural confirmation, perform product ion scans on the precursor ions ([M-H]⁻ at m/z 315.2 and [M+H]⁺ at m/z 317.2).

Workflow for LC-MS Analysis

LCMS_Workflow A Inject Sample Solution B Reversed-Phase LC Separation (C18 Column) A->B C Electrospray Ionization (ESI) Negative & Positive Modes B->C D Full Scan MS Analysis (Confirm Molecular Ion) C->D E Tandem MS (MS/MS) (Isolate & Fragment Precursor Ion) D->E F Data Interpretation (Identify Characteristic Fragments) E->F

Caption: General workflow for LC-MS/MS analysis.

Expected Mass Spectral Data
Ion ModePrecursor Ion (m/z)Expected FormulaKey Diagnostic Information
ESI Negative 315.2[C₂₀H₂₇O₃]⁻Confirms molecular weight. This is often the base peak due to the stable carboxylate anion.
ESI Positive 317.2[C₂₀H₂₉O₃]⁺Confirms molecular weight.
ESI Positive 299.2[C₂₀H₂₇O₂]⁺Loss of water (H₂O) from the protonated molecule ([M+H-H₂O]⁺), a common fragmentation for molecules with hydroxyl or ether groups.

Note: Specific fragment ions from MS/MS analysis would need to be determined experimentally but would likely involve cleavages of the polyene side chain.

Conclusion

The spectroscopic analysis of this compound requires a multi-technique approach to ensure unambiguous identification and characterization. UV-Vis spectroscopy provides a rapid screening method based on the characteristic hypsochromic shift resulting from the disrupted conjugation. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Finally, NMR spectroscopy offers definitive proof of structure by elucidating the complete proton and carbon framework. The protocols and insights provided in this application note serve as a robust foundation for researchers working with this and other related furanoid retinoids.

References

  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid.
  • Acanthus Research. (n.d.). 5,8-Epoxy Retinoic Acid (all trans).
  • Simson Pharma Limited. (n.d.). 5,8-Epoxy-all-Transretinoic Acid.
  • LGC Standards. (n.d.). all-trans 5,8-Epoxy Retinoic Acid (Mixture of Diastereomers).
  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090.
  • Kane, M. A., & Napoli, J. L. (2010). Quantification of Endogenous Retinoids. In Methods in Molecular Biology. Humana Press.
  • Suh, M. J., Tang, X. H., & Gudas, L. J. (2006). Structure elucidation of retinoids in biological samples using postsource decay laser desorption/ionization mass spectrometry after high-performance liquid chromatography separation. Analytical Chemistry, 78(16), 5719–5728.
  • Van Breemen, R. B., & Nikolic, D. (1996). High-performance liquid chromatography-electrospray mass spectrometry of retinoids. FASEB Journal, 10(9), 1033-1038.
  • Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2008). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical Chemistry, 80(5), 1702–1708.
  • Biological Magnetic Resonance Bank (BMRB). (n.d.). Retinoic Acid.
  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539–543.
  • Barua, A. B., & Olson, J. A. (1986). Retinoid analysis by high-performance liquid chromatography. Methods in Enzymology, 123, 18-26.
  • Gatti, R., Gioia, M. G., & Cavrini, V. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 147–159.
  • Blaner, W. S., & Olson, J. A. (1994). Retinol and retinoic acid metabolism. In The Retinoids: Biology, Chemistry, and Medicine (2nd ed., pp. 229-255). Raven Press.
  • Napoli, J. L. (2012). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 892, 19-35.
  • PubChem. (n.d.). 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid.
  • Barua, A. B. (1998). Properties of retinoids. Structure, handling, and preparation. Molecular Biotechnology, 10(2), 167–182.

Sources

Application Notes and Protocols for 5,8-Monoepoxyretinoic Acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 5,8-Monoepoxyretinoic Acid

This compound is a furanoid derivative of retinoic acid, a class of compounds known to play critical roles in cellular proliferation, differentiation, and apoptosis.[1] As a structural analog of retinoic acid, this compound is investigated for its potential to modulate the intricate signaling pathways governed by Retinoic Acid Receptors (RARs). These nuclear receptors are ligand-dependent transcription factors that, upon binding to retinoic acid, regulate the expression of a vast array of genes.[2][3] The dysregulation of RAR signaling is implicated in various diseases, including cancer, making RARs a compelling target for therapeutic intervention.[2][4] This document provides a comprehensive guide for the in vitro application of this compound, focusing on its presumed role as an RAR antagonist.

Mechanism of Action: Intercepting the Retinoic Acid Signal

Retinoids exert their biological effects by binding to RARs, which form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] RAR antagonists are compounds that bind to RARs but fail to induce the conformational changes necessary for transcriptional activation. Instead, they competitively inhibit the binding of endogenous agonists like all-trans retinoic acid (ATRA), effectively blocking the downstream signaling cascade.[5] This can lead to the inhibition of cell growth, induction of apoptosis, and cell cycle arrest in cancer cells where RAR signaling is crucial for survival and proliferation.[2]

Below is a diagram illustrating the canonical retinoic acid signaling pathway and the proposed point of intervention for an RAR antagonist like this compound.

RAR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ATRA All-trans Retinoic Acid (ATRA) CRABP CRABP ATRA->CRABP Binds Antagonist This compound (RAR Antagonist) RAR_RXR RAR/RXR Heterodimer Antagonist->RAR_RXR Inhibits cluster_1 cluster_1 Antagonist->cluster_1 Enters ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP ATRA_CRABP->RAR_RXR Activates ATRA_CRABP->cluster_1 Translocates RARE RARE (DNA) RAR_RXR->RARE Binds CoRepressor Co-repressor Complex RAR_RXR->CoRepressor Recruits CoActivator Co-activator Complex RAR_RXR->CoActivator Recruits Gene_Repression Gene Repression CoRepressor->Gene_Repression Leads to Gene_Activation Gene Activation CoActivator->Gene_Activation Leads to

Sources

Application Notes and Protocols for the Analytical Standards of 5,8-Monoepoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,8-Monoepoxyretinoic acid is a furanoid derivative of retinoic acid, a critical signaling molecule involved in various biological processes, including cell growth, differentiation, and embryonic development. The formation of this compound can occur from its precursor, 5,6-epoxyretinoic acid, under acidic conditions.[1] As a metabolite and potential degradation product of retinoic acid and its derivatives, the accurate identification and quantification of this compound are paramount in drug development, metabolism studies, and the quality control of pharmaceutical formulations.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards for this compound. This document outlines the synthesis, purification, characterization, and analytical methodologies for this compound, ensuring scientific integrity and providing field-proven insights.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate analysis and the development of stable formulations.

PropertyValueSource(s)
Chemical Formula C₂₀H₂₈O₃[2]
Molecular Weight 316.43 g/mol [2]
CAS Number 13100-69-1 (all-trans)[2]
Appearance White to Off-White Solid[3]
Solubility Slightly soluble in chloroform and methanol.[3]
Stability Sensitive to light and temperature.[3] Retinoids, in general, are susceptible to degradation.[4][5][3][4][5]
Storage -20°C to -80°C, protected from light.[3]

Note on Isomers: this compound can exist as different isomers, such as the all-trans and 9-cis forms. It is crucial to use the appropriate isomer-specific reference standard for accurate quantification.

Synthesis and Purification of this compound Analytical Standard

The synthesis of this compound is typically achieved through a two-step process: the epoxidation of a suitable retinoic acid isomer to form the 5,6-epoxy intermediate, followed by an acid-catalyzed rearrangement to the 5,8-furanoid derivative.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Retinoic Acid Isomer B Epoxidation with m-CPBA A->B C 5,6-Monoepoxyretinoic Acid B->C D Acid-Catalyzed Rearrangement C->D E Crude this compound D->E F Preparative HPLC E->F G Pure this compound F->G H LC-MS/MS G->H I NMR Spectroscopy G->I J Purity Assessment (HPLC) G->J

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from a retinoic acid isomer.

Part A: Epoxidation of Retinoic Acid to 5,6-Monoepoxyretinoic Acid

  • Dissolution: Dissolve the starting retinoic acid isomer (e.g., all-trans-retinoic acid) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen). The reaction vessel should be protected from light.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM to the cooled retinoic acid solution. The slow addition is critical to control the reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,6-monoepoxyretinoic acid.

Part B: Acid-Catalyzed Rearrangement to this compound

  • Dissolution: Dissolve the crude 5,6-monoepoxyretinoic acid in a suitable solvent such as ethanol.

  • Acidification: Add a catalytic amount of a strong acid (e.g., hydrochloric acid in ethanol).

  • Reaction Monitoring: Monitor the conversion of the 5,6-epoxy to the 5,8-epoxy form by HPLC.

  • Neutralization and Extraction: Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • Column: A preparative reverse-phase C18 column is recommended.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a suitable mobile phase.

  • Injection: Dissolve the crude product in a minimal amount of the mobile phase and inject it onto the column.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak based on UV detection (typically around 325-350 nm).

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified product.

Characterization of the Analytical Standard

A well-characterized analytical standard is essential for the reliable quantification of this compound in research samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

An HPLC method should be developed and validated for the determination of the purity of the synthesized standard.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A linear gradient from a lower to a higher percentage of acetonitrile over a suitable time to ensure the separation of isomers and impurities. A typical starting point could be 60% B, increasing to 95% B.
Flow Rate 1.0 mL/min.
Column Temperature 25-30°C.
Detection UV-Vis detector at a wavelength corresponding to the absorbance maximum of this compound (approximately 325-350 nm).
Injection Volume 10-20 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

LC-MS/MS provides high sensitivity and selectivity for the confirmation of the identity of this compound.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI) in either positive or negative mode should be evaluated for optimal sensitivity.
Precursor Ion (Q1) The [M+H]⁺ or [M-H]⁻ ion of this compound (m/z 317.2 or 315.2, respectively).
Product Ions (Q3) Characteristic fragment ions should be identified by performing a product ion scan on the precursor ion. These transitions will be specific to the structure of this compound. For other retinoids, common losses include water and CO2.
Collision Energy Optimized for the specific precursor-to-product ion transitions to achieve maximum signal intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the synthesized this compound standard. The chemical shifts of the protons and carbons in the epoxy-furan ring will be characteristic. In general, for epoxides derived from polyunsaturated fatty acids, the signals for the epoxy group protons appear around 2.90–3.28 ppm in the ¹H NMR spectrum.[6]

Analytical Methods for the Quantification of this compound

The choice of analytical method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Protocol 3: Quantitative Analysis by HPLC-UV

This protocol is suitable for the analysis of this compound in relatively clean sample matrices, such as pharmaceutical formulations.

  • Standard Preparation: Prepare a stock solution of the certified this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filtration of the sample through a 0.45 µm filter is recommended before injection.

  • Chromatographic Analysis: Analyze the calibration standards and samples using the HPLC conditions outlined in the purity assessment section.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the calibration standards. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 4: Quantitative Analysis by LC-MS/MS

This method is ideal for the trace-level quantification of this compound in complex biological matrices like plasma or tissue homogenates, leveraging the principles of methods developed for other retinoids.[7][8][9]

  • Internal Standard: Use a suitable internal standard (IS), preferably a stable isotope-labeled version of this compound, to correct for matrix effects and variations in sample preparation and instrument response.

  • Sample Extraction:

    • For liquid samples (e.g., plasma), perform a protein precipitation step with a cold organic solvent (e.g., acetonitrile).

    • Follow with a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.

  • LC-MS/MS Analysis:

    • Use the optimized LC and MS/MS conditions (as described in the characterization section) for the separation and detection of this compound and the IS.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring at least two specific precursor-to-product ion transitions for the analyte and one for the IS.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

    • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Stability of this compound

Retinoids are known to be unstable, particularly when exposed to light, heat, and oxidizing agents.[4][5] Therefore, proper handling and storage are crucial.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact drug from its degradation products. The HPLC method described for purity assessment should be validated to ensure it is stability-indicating. This involves subjecting a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) and demonstrating that the degradation product peaks do not interfere with the main analyte peak.

Storage and Handling Recommendations
  • Reference Standards: Store solid reference standards at -20°C or -80°C in the dark, under an inert atmosphere if possible.

  • Stock Solutions: Prepare stock solutions fresh and store them at low temperatures, protected from light. The stability of stock solutions should be evaluated over time.

  • Sample Processing: All sample preparation steps should be performed under subdued light conditions to minimize photodegradation.

Biological Context and Signaling

5,6-epoxyretinoic acid has been identified as a biologically active metabolite of retinoic acid.[1] While the direct biological activity of this compound is less extensively studied, its precursor, 5,6-epoxyretinoic acid, has been shown to have growth-promoting effects in vitamin A-deficient rats. It is plausible that this compound may also interact with the retinoic acid signaling pathway.

Retinoic Acid Signaling Pathway

G cluster_pathway Retinoic Acid Signaling RA Retinoic Acid / Metabolites (e.g., this compound) RAR Retinoic Acid Receptor (RAR) RA->RAR RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) in DNA RXR->RARE Binding Gene Target Gene Transcription RARE->Gene

Caption: A simplified diagram of the retinoic acid signaling pathway.

Further research is required to fully elucidate the specific role and signaling mechanisms of this compound in cellular processes.

Conclusion

The analytical standards and protocols detailed in these application notes provide a robust framework for the accurate and reliable study of this compound. Adherence to these guidelines, from synthesis and characterization to quantitative analysis and stability considerations, is essential for generating high-quality, reproducible data in both academic and industrial research settings. The availability of commercial reference standards is a significant asset for method development and validation.[2] As our understanding of the biological significance of retinoic acid metabolites continues to grow, the importance of precise analytical methodologies for compounds like this compound will undoubtedly increase.

References

  • 5,8-Epoxy-9-cis Retinoic Acid. Drug Delivery. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. [Link]

  • 5,8-Epoxy-All-Trans-Retinoic Acid. SynZeal. [Link]

  • The biological activity of 5,6-epoxyretinoic acid. Journal of Nutrition, 110(11), 2225-2230. [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. The Biochemical journal, 103(2), 539–543. [Link]

  • Morgan, B., & Thompson, J. N. (1966). The preparation and biological activity of methyl 5,6-epoxy-retinoate. The Biochemical journal, 101(3), 835–842. [Link]

  • Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. ACS Publications. [Link]

  • Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 392(Pt 2), 439–447. [Link]

  • Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 19(12), 3361-3369. [Link]

  • Retinoid stability and degradation kinetics in commercial cosmetic products. Request PDF. [Link]

  • Isotretinoin - Impurity G. Pharmaffiliates. [Link]

  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry, 2021, 5528889. [Link]

  • Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Molecules, 28(2), 809. [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. ResearchGate. [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. The Biochemical journal, 103(2), 539–543. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5, 6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. [Link]

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. The Biochemical journal, 103(2), 539–543. [Link]

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Troubleshooting & Optimization

Stability of 5,8-Monoepoxyretinoic acid in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of 5,8-Monoepoxyretinoic Acid

Welcome to the technical support guide for this compound. As a key metabolite of retinoic acid, this compound is of significant interest in cellular signaling and drug development research.[1][2] A common challenge for researchers is the absence of comprehensive public data on its stability, particularly in dimethyl sulfoxide (DMSO), the solvent of choice for creating stock solutions for in vitro assays.

This guide is designed to address this knowledge gap. While direct, peer-reviewed stability studies for this specific molecule in DMSO are not currently available, we can infer best practices from the extensive literature on other retinoids and the chemical principles governing epoxide stability. As your Senior Application Scientist, my goal is to provide you with a framework built on scientific integrity and field-proven insights. This center will not only offer FAQs based on established principles but will also empower you with a troubleshooting guide to empirically validate the stability of your specific solutions under your laboratory's conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What is the known stability of this compound in DMSO?

A: There is no specific, published long-term stability data for this compound in DMSO. However, the stability of small molecules in DMSO has been studied generally. A comprehensive study on diverse repository compounds found that most were stable for at least 15 weeks at 40°C in DMSO, with water content being a more critical factor for degradation than oxygen.[3]

For retinoids specifically, the class of molecules to which this compound belongs, instability is a well-documented characteristic. They are highly susceptible to degradation from light (especially UV), heat, and oxygen.[4][5] Therefore, while DMSO itself is a stable solvent[6], the inherent lability of the retinoid structure demands careful handling and storage to ensure the integrity of your stock solutions. For critical experiments, we strongly recommend performing an in-house stability check as outlined in our Troubleshooting Guide.

Q2: What are the recommended storage conditions for my DMSO stock solution?

A: Based on general guidelines for other sensitive retinoids like all-trans-retinoic acid (ATRA), the following storage conditions are recommended to maximize shelf-life:[7][8][9]

  • Temperature: Store at -80°C for long-term storage. For short-term storage (days to a week), -20°C is acceptable.

  • Light: Protect from all light sources. Use amber vials or wrap clear vials completely in aluminum foil. Perform all dilutions and experimental additions under subdued or yellow/red light.[10]

  • Atmosphere: For maximum stability of the solid compound before dissolution, storage under an inert gas (like argon or nitrogen) is ideal.[8] After dissolving in DMSO, ensure the vial is tightly sealed to minimize exposure to air and atmospheric moisture.

  • Aliquoting: Prepare working aliquots to avoid repeated warming and cooling of the entire stock solution. This minimizes the risk of contamination and degradation from environmental exposure.

Q3: How many times can I freeze-thaw my stock solution?

A: While a study on a diverse set of small molecules in DMSO showed no significant compound loss after 11 freeze-thaw cycles[3], this may not hold true for a labile molecule like an epoxy-retinoid. Each freeze-thaw cycle introduces risks, including potential water condensation into the DMSO stock (as DMSO is hygroscopic[6]) and increased exposure to ambient temperature and light. Therefore, the authoritative best practice is to aliquot your stock solution into single-use volumes to avoid freeze-thaw cycles altogether.[7]

Q4: What are the potential degradation pathways for this compound in a DMSO solution?

A: Degradation can likely occur via two primary mechanisms related to its structure:

  • Retinoid Backbone Degradation: Like all retinoids, the conjugated polyene chain is susceptible to oxidation and photoisomerization .[11] Exposure to oxygen and light can lead to the formation of various isomers or cleavage of the carbon chain, resulting in a loss of biological activity.

  • Epoxide Ring Opening: The three-membered epoxide ring is strained and electrophilic, making it susceptible to nucleophilic attack.[12] This ring-opening can be catalyzed by trace amounts of acid or base. Potential nucleophiles, such as water absorbed by the DMSO, could attack one of the epoxide carbons, leading to the formation of a diol. It has been documented that 5,6-epoxyretinoic acid can be converted to 5,8-oxyretinoic acid under acidic conditions, suggesting that ring rearrangements are also possible.[2][13]

See the "Hypothesized Degradation Pathway" section below for a visual representation.

Q5: My solution has changed color. Has it degraded?

A: A visible color change, typically yellowing or browning, is a strong indicator of degradation for retinoid solutions. This often signifies oxidation or the formation of polymeric degradation products. While visual inspection is a useful first alert, it is not a quantitative measure of purity. The absence of a color change does not guarantee stability. The only definitive way to confirm the integrity of your solution is through analytical methods like HPLC or LC-MS, which can separate and quantify the parent compound and its degradation products.[14]

Part 2: Troubleshooting Guide: How to Empirically Determine Stability

Given the lack of public data, the most trustworthy approach is to validate the stability of this compound under your specific experimental and storage conditions. This guide provides a straightforward workflow to achieve this.

Principle of a Stability-Indicating Method

The core of this guide is to establish a time-course experiment analyzed by a stability-indicating method . This is an analytical procedure, typically High-Performance Liquid Chromatography (HPLC), that can resolve the intact this compound from any potential degradation products.[15] By monitoring the peak area of the intact compound over time, you can directly quantify its stability.

Experimental Workflow

The following diagram outlines the process for a simple in-house stability study.

Stability_Workflow cluster_prep Step 1: Preparation cluster_storage Step 2: Storage Conditions cluster_analysis Step 3: Analysis cluster_data Step 4: Data Interpretation prep Prepare fresh 10 mM stock of this compound in high-purity, anhydrous DMSO. (Time = 0) aliquot Aliquot into multiple amber vials prep->aliquot t0 Analyze Time 0 prep->t0 s1 -80°C (Control) aliquot->s1 s2 -20°C aliquot->s2 s3 4°C aliquot->s3 s4 Room Temp aliquot->s4 t1 Analyze Time X (e.g., 1 week) t2 Analyze Time Y (e.g., 4 weeks) t3 Analyze Time Z (e.g., 12 weeks) data Compare peak area of parent compound. Calculate % remaining vs. Time 0. Look for new degradation peaks. t3->data Degradation_Pathway Parent This compound (Intact) p1 Parent->p1 + H⁺ (e.g., from trace H₂O/acid) Intermediate Protonated Epoxide (Activated Intermediate) p2 Intermediate->p2 + Nu:⁻ (e.g., H₂O) Product Ring-Opened Product (e.g., Diol) p1->Intermediate Fast, Reversible p2->Product Slow, Rate-Determining Step (SN2-like attack)

Sources

How to prevent oxidation of 5,8-Monoepoxyretinoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,8-Monoepoxyretinoic Acid

A Guide to Preventing Oxidation During Storage and Handling

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this sensitive molecule throughout their experiments. As Senior Application Scientists, we have compiled this information based on established principles of retinoid and epoxide chemistry, field-proven laboratory practices, and a thorough review of technical literature. Our goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your research.

Understanding the Instability of this compound

This compound is a furanoid derivative of retinoic acid. Its unique structure, which combines a conjugated polyene system characteristic of retinoids with an epoxide ring, makes it susceptible to degradation from multiple environmental factors. The primary degradation pathway is oxidation, which can be initiated or accelerated by exposure to oxygen, light, and elevated temperatures.[1][2][3]

Oxidation can compromise the biological activity of the compound, leading to inconsistent experimental results. The polyene chain is prone to lipid peroxidation-like processes, while the epoxide ring can be sensitive to acidic conditions.[4][5][6] Therefore, stringent storage and handling procedures are paramount to maintaining the compound's purity and efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The three main environmental factors that contribute to the degradation of this compound are:

  • Oxygen: The conjugated double bonds in the retinoic acid backbone are highly susceptible to oxidation.[1][7] This process can lead to the formation of various inactive byproducts, altering the compound's biological activity.[4][5]

  • Light: Retinoids are notoriously photosensitive.[2][8] Exposure to light, particularly UV light, can provide the energy to initiate photo-oxidative reactions, leading to rapid degradation.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[2] For highly sensitive compounds like this compound, storage at ultra-low temperatures is recommended to minimize molecular motion and slow down degradation processes.

Q2: What is the recommended storage temperature for this compound?

A2: For long-term storage, this compound should be stored at -86°C. For short-term storage of solutions, -20°C to -80°C is acceptable, provided the solution is protected from light and oxygen. Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen into the sample.

Q3: Should I be concerned about the type of container I use for storage?

A3: Yes, the choice of container is crucial. Always use amber glass vials or containers wrapped in aluminum foil to protect the compound from light.[1][6] Ensure the container has a tight-fitting cap, preferably with a Teflon liner, to create an airtight seal and prevent the ingress of oxygen and moisture.[9]

Q4: Is it necessary to use an inert atmosphere for storage?

A4: For optimal stability, especially for long-term storage of the solid compound or for stock solutions, using an inert atmosphere is highly recommended.[9][10] Gases like argon or nitrogen are used to displace oxygen from the container, thereby preventing oxidation.[11] Argon is often preferred due to its higher density, which allows it to effectively displace air.[10]

Q5: Can I add antioxidants to my solutions of this compound?

A5: Yes, adding antioxidants can be a beneficial strategy to inhibit oxidation, particularly for solutions that will be handled multiple times. Common antioxidants used for stabilizing retinoids include butylated hydroxytoluene (BHT) and alpha-tocopherol (a form of Vitamin E).[12][13] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream experimental assays. It's recommended to start with a low concentration (e.g., 0.01-0.1% w/v) and validate its compatibility.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of biological activity in experiments Oxidation of this compound.Review storage and handling procedures. Ensure the compound is stored at -86°C under an inert atmosphere and protected from light. Prepare fresh solutions for critical experiments.
Discoloration of the solid compound or solution (e.g., yellowing) Degradation due to exposure to light or oxygen.[1]Discard the discolored material. When preparing new aliquots or solutions, work under subdued light and purge containers with an inert gas.
Inconsistent results between experiments Partial degradation of the stock solution due to repeated freeze-thaw cycles or improper storage between uses.Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations. Ensure each aliquot is properly sealed and stored.
Precipitate formation in a stored solution The solvent may have evaporated, or the compound has degraded into less soluble byproducts.Visually inspect the container seal. If a precipitate is observed, it is best to prepare a fresh solution.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound

This protocol is designed to ensure the maximum stability of the compound in its solid form for extended periods.

Materials:

  • This compound (solid)

  • Amber glass vials with Teflon-lined screw caps

  • Argon or high-purity nitrogen gas with a regulator and tubing

  • -86°C freezer

  • Parafilm or other sealing film

Procedure:

  • Preparation: Perform all manipulations in a glove box or under a gentle stream of inert gas in a fume hood with subdued lighting.

  • Aliquoting: Weigh the desired amount of solid this compound and place it into a pre-labeled amber glass vial. It is advisable to prepare multiple small aliquots rather than one large one to avoid repeated handling of the entire stock.

  • Inerting: Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 30-60 seconds to displace any air.[9][10]

  • Sealing: Immediately and tightly screw on the cap. For an extra layer of protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Place the sealed vial in a labeled container and store it in a -86°C freezer.

Protocol 2: Preparation and Storage of a Stock Solution

This protocol outlines the steps for preparing a stock solution and storing it to minimize degradation.

Materials:

  • Aliquoted solid this compound (from Protocol 1)

  • Degassed, high-purity solvent (e.g., DMSO, ethanol). To degas, sparge with argon or nitrogen for 15-20 minutes.

  • Amber glass vials with Teflon-lined screw caps

  • Syringes and needles

  • -80°C freezer

Procedure:

  • Environment: Work under subdued light.

  • Dissolution: Allow an aliquot of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.[14] Add the degassed solvent to the vial to achieve the desired concentration. Mix gently until fully dissolved.

  • Aliquoting Solution: If the stock solution is intended for multiple experiments, it is best to divide it into single-use aliquots in separate amber vials.

  • Inerting: Flush the headspace of each vial containing the stock solution with argon or nitrogen for 15-30 seconds.

  • Sealing and Storage: Tightly seal the vials and store them at -80°C.

Data Summary Table: Storage Condition Stability

Storage Condition Temperature Atmosphere Light Protection Expected Stability Key Considerations
Long-Term (Solid) -86°CInert (Argon/Nitrogen)[9]Amber Vial/Foil[1]High (Years)Avoid moisture; aliquot to prevent contamination.
Short-Term (Solid) -20°CInert (Argon/Nitrogen)Amber Vial/FoilModerate (Months)Suitable for working stock.
Long-Term (Solution) -80°CInert (Argon/Nitrogen)Amber Vial/FoilGood (Months)Use degassed solvent; aliquot for single use.
Short-Term (Solution) -20°CAirAmber Vial/FoilLow to Moderate (Weeks)Prone to oxidation; prepare fresh if possible.
Benchtop (Working Solution) Room TemperatureAirAmber Vial/FoilVery Low (Hours)Prepare immediately before use.

Visual Workflow and Diagrams

Workflow for Preventing Oxidation of this compound

Oxidation_Prevention_Workflow cluster_Preparation Preparation & Aliquoting cluster_Inerting Inert Atmosphere Protocol cluster_Storage Storage Conditions cluster_Usage Experimental Use start Start: Receive Compound weigh Weigh Solid in Subdued Light start->weigh aliquot Aliquot into Amber Vials weigh->aliquot purge Purge Headspace with Argon/N2 aliquot->purge seal Tightly Seal Vial purge->seal wrap Wrap with Parafilm seal->wrap store_solid Store Solid at -86°C wrap->store_solid prep_solution Prepare Fresh Solution with Degassed Solvent store_solid->prep_solution store_solution Store Solution at -80°C use_immediately Use Immediately prep_solution->use_immediately Degradation_Factors compound 5,8-Monoepoxy- retinoic Acid oxygen Oxygen (Air) light Light (UV) heat Heat degradation Oxidative Degradation & Loss of Activity oxygen->degradation light->degradation heat->degradation

Caption: Environmental factors causing degradation.

References

  • Retinol Skincare - 3 Essential Tips to Looking After Your Retinol Cream. (n.d.). Retrieved from [Link]

  • Napoli, J. L. (2012). Retinoic acid synthesis and degradation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(1), 172-182. [Link]

  • Duester, G. (2009). Retinoic Acid Synthesis and Degradation. In The Retinoids: Biology, Biochemistry, and Disease. [Link]

  • Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation? Retrieved from [Link]

  • Lee, S. A., et al. (2017). The Role of AKR1B10 in Physiology and Pathophysiology. ResearchGate. [Link]

  • 5,8-Epoxy-9-cis Retinoic Acid. (2024). Drug Delivery. [Link]

  • Wikipedia. (n.d.). Vitamin A. Retrieved from [Link]

  • Chaudhuri, R. K. (2015). Bakuchiol to Stabilize Retinol and Polyunsaturated Lipids. Cosmetics & Toiletries. [Link]

  • Bempong, D., Honigberg, I. L., & Meltzer, N. (1995). Normal phase LC-MS determination of retinoic acid degradation products. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 265-271. [Link]

  • Sciencemadness.org. (2025). How do you store chemicals in inert gas? Retrieved from [Link]

  • ResearchGate. (2018). How to work and handle compounds under argon? Retrieved from [Link]

  • A Triply Stabilized System to Improve Retinol Stability. (n.d.). Cosmetics & Toiletries. [Link]

  • Reddit. (2018). "Store under Argon". Retrieved from [Link]

  • Rakuša, Ž. T., Škufca, P., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(7), 2350-2358. [Link]

  • An eco-friendly system for stabilization of retinol: A step towards attending performance with improved environmental respect. (2021). International Journal of Cosmetic Science, 43(5), 563-574. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Rakuša, Ž. T., Škufca, P., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Request PDF. [Link]

  • Barua, A. B., & Furr, H. C. (1998). Properties of retinoids. Structure, handling, and preparation. Molecular Biotechnology, 10(2), 167-182. [Link]

  • Spindler, R. (2022). Next Generation Retinoids for Well- Aging and Radiant Skin. UL Prospector. [Link]

  • New retinols are avoiding using BHA and BHT as antioxidants, so what's the problem? (2023). Cosmetics Business. [Link]

  • 5,8-Epoxy-All-Trans-Retinoic Acid. (n.d.). SynZeal. [Link]

  • 5,8-Epoxy-All-Trans-Retinoic Acid. (n.d.). molsyns.com. [Link]

  • Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. ResearchGate. [Link]

  • Al-Dawsari, N. A., et al. (2023). Medication Adherence in Acne Vulgaris Patients Attending Dermatology Clinic at a Tertiary Hospital: A Cross-Sectional Study. MDPI. [Link]

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Technical Support Center: Optimizing HPLC Separation of 5,8-Monoepoxyretinoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic analysis of 5,8-Monoepoxyretinoic acid isomers. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into the unique challenges of separating these closely related analytes. As these isomers can exhibit distinct biological activities, achieving robust and reproducible separation is paramount for accurate research and development.

This document moves beyond standard protocols to explain the fundamental principles and causal relationships behind method development and troubleshooting choices, ensuring a higher level of scientific integrity and experimental success.

Introduction: The Challenge of this compound Isomers

This compound is a metabolite of retinoic acid. The formation of the epoxy bridge introduces new chiral centers, leading to the potential for multiple stereoisomers (enantiomers and diastereomers). These isomers often possess nearly identical physicochemical properties, such as polarity and molecular weight, making their separation by conventional HPLC methods a significant challenge. Furthermore, like all retinoids, these compounds are susceptible to degradation from light, acid, and oxidation, demanding meticulous handling throughout the analytical workflow.[1][2]

This guide provides a systematic approach to developing and troubleshooting HPLC methods tailored for these sensitive and structurally similar compounds.

Core Experimental Protocol: A Validated Starting Point

This protocol offers a robust baseline method for the separation of retinoic acid isomers, which can be adapted for 5,8-monoepoxy derivatives. The key is the use of a high-resolution chiral stationary phase, which is often essential for resolving stereoisomers.[3][4]

1. Sample Handling and Preparation:

  • Work under yellow or red light: Retinoids are highly sensitive to UV and blue light. All sample manipulations should be performed in a dimly lit room or under specific low-wavelength lighting.

  • Use amber glassware: Protect samples and standards from light by using amber autosampler vials and glassware.

  • Solvent Preparation: Prepare all solutions fresh daily and degas thoroughly. Use high-purity, HPLC-grade solvents.[5] Stock standard solutions should be prepared in ethanol at a concentration of approximately 1 mg/mL and stored at -80°C.[6][7]

  • Antioxidant Addition: To prevent oxidative degradation, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) (e.g., 0.1%) to your sample solvent.

  • Final Diluent: Whenever possible, the final sample diluent should match the initial mobile phase composition to ensure good peak shape.[5]

2. HPLC Method Parameters:

ParameterRecommended Starting ConditionRationale & Key Considerations
HPLC System Binary high-pressure mixing pump, degasser, thermostated autosampler, column ovenA stable, well-maintained system is critical. Temperature control is essential for reproducible retention times.[8][9]
Stationary Phase Chiral Stationary Phase (CSP), e.g., polysaccharide-based (amylose or cellulose derivatives) on silica. Column dimensions: 250 x 4.6 mm, 3-5 µm particle size.Chiral recognition is necessary to separate enantiomers. Polysaccharide-based CSPs are versatile and widely used for pharmaceutical separations.[3][10]
Mobile Phase Normal-Phase: Hexane/Isopropanol/Acetic Acid (e.g., 1000:4.3:0.675 v/v/v)[7]Normal-phase chromatography often provides better selectivity for retinoic acid isomers.[7][11] The small amount of acetic acid helps to suppress ionization of the carboxylic acid group, leading to improved peak shape.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and run time.
Column Temp. 25°C - 40°CTemperature affects solvent viscosity and retention. Maintaining a constant temperature is crucial for reproducibility.[12]
Injection Vol. 10-20 µLKeep injection volume low to prevent column overload, which can cause peak fronting.[5][8]
Detection UV/Vis or Diode Array Detector (DAD) at ~350 nmRetinoids have a strong UV absorbance around 350 nm. A DAD is useful for checking peak purity.[7][13]

3. System Equilibration and Execution:

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no system contamination.

  • Inject individual standards of any known isomers to determine their retention times.

  • Inject the mixed sample for analysis.

Visual Workflow for Isomer Separation

The following diagram outlines the critical steps and decision points in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_review Phase 3: Data Review & Troubleshooting SamplePrep Sample Preparation (Under yellow light, add BHT) SystemEquil System & Column Equilibration SamplePrep->SystemEquil StandardPrep Standard Preparation (Fresh, amber vials) StandardPrep->SystemEquil MobilePhasePrep Mobile Phase Preparation (HPLC-grade, degassed) MobilePhasePrep->SystemEquil BlankInject Blank Injection SystemEquil->BlankInject SampleInject Sample Injection BlankInject->SampleInject DataAcq Data Acquisition (~350 nm) SampleInject->DataAcq PeakID Peak Identification & Integration DataAcq->PeakID DataReview Review Resolution (Rs), Tailing Factor (T), Reproducibility PeakID->DataReview Troubleshoot Troubleshooting? DataReview->Troubleshoot Troubleshoot->SystemEquil Yes, adjust method Report Final Report Troubleshoot->Report No

Caption: General workflow for HPLC analysis of this compound isomers.

Troubleshooting Guide: A Symptom-Based Approach

Even with a robust method, problems can arise. This section addresses common issues in a question-and-answer format, providing causal explanations and actionable solutions.[14][15]

❓ Question 1: Why am I seeing poor or no resolution between my isomer peaks?

Answer: Poor resolution is the most common challenge and typically stems from insufficient selectivity (α) or efficiency (N).

  • Possible Cause 1: Inappropriate Stationary Phase. The primary cause is often a stationary phase that cannot differentiate between the subtle structural differences of the isomers. Standard reversed-phase (C18) or silica columns may lack the necessary selectivity for stereoisomers.

    • Expert Solution: The most effective solution is to use a Chiral Stationary Phase (CSP) . Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® IG) are excellent starting points as they offer a wide range of chiral recognition mechanisms.[3][16] If diastereomers are being separated, a high-resolution achiral phase (like a modern, high-purity silica column in normal-phase mode) might suffice, but a CSP is generally more powerful.

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition directly controls retention and selectivity.

    • Expert Solution (Normal-Phase):

      • Adjust Modifier Percentage: In a Hexane/Isopropanol system, subtly change the isopropanol percentage. Decreasing the polar alcohol content will increase retention times, providing more opportunity for the stationary phase to interact with the analytes and potentially improving resolution.[7] Make adjustments in small increments (e.g., 0.1-0.2%).

      • Change the Modifier: Replace isopropanol with ethanol. Different alcohol modifiers can alter the hydrogen bonding interactions with the analytes and stationary phase, leading to changes in selectivity.

  • Possible Cause 3: High Column Temperature. While elevated temperatures can improve efficiency by reducing mobile phase viscosity, they can also sometimes reduce the selectivity of chiral interactions, which are often enthalpically driven.

    • Expert Solution: Try reducing the column temperature. Operate the column at a controlled room temperature (e.g., 25°C) or even slightly below to see if resolution improves. Ensure the temperature is stable and consistent.[8]

❓ Question 2: My peaks are tailing or fronting. What's wrong?

Answer: Poor peak shape compromises resolution and integration accuracy. Tailing is more common and often points to secondary, undesirable interactions or chemical issues.[8]

  • Possible Cause 1 (Tailing): Secondary Silanol Interactions. Residual silanol groups on the silica support can interact ionically with the carboxylic acid moiety of your analyte, causing peak tailing.

    • Expert Solution: Ensure a small amount of an acidic modifier, like acetic acid (0.1-1.0%) , is present in your normal-phase mobile phase.[7] The acid protonates the silanol groups, minimizing these unwanted interactions. Using a modern, high-purity silica-based column with low silanol activity also helps.[8]

  • Possible Cause 2 (Tailing): Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Expert Solution: Dilute your sample and inject a smaller mass onto the column. Perform a loading study by injecting serial dilutions of your sample to find the optimal concentration.[8]

  • Possible Cause 3 (Fronting): Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can be distorted and exhibit fronting.

    • Expert Solution: As a best practice, dissolve your sample in the mobile phase itself.[5] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample and keep the injection volume small.

The diagram below provides a decision-making framework for addressing peak shape problems.

Peak_Shape_Troubleshooting Troubleshooting Peak Shape cluster_tailing cluster_fronting Start Observe Peak Shape Problem CheckShape Tailing or Fronting? Start->CheckShape CheckOverload Is sample concentrated? CheckShape->CheckOverload Tailing CheckSolvent Is sample solvent stronger than mobile phase? CheckShape->CheckSolvent Fronting ReduceMass Action: Dilute sample & reinject CheckOverload->ReduceMass Yes CheckAcid Is acidic modifier present? CheckOverload->CheckAcid No ReduceMass->CheckAcid AddAcid Action: Add 0.1-1.0% Acetic Acid to Mobile Phase CheckAcid->AddAcid No CheckColumnHealth Is column old? CheckAcid->CheckColumnHealth Yes AddAcid->CheckColumnHealth ReplaceColumn Action: Replace with new column CheckColumnHealth->ReplaceColumn Yes ChangeSolvent Action: Dissolve sample in mobile phase CheckSolvent->ChangeSolvent Yes

Caption: Decision tree for troubleshooting common HPLC peak shape issues.

❓ Question 3: My retention times are drifting or shifting between runs. How do I fix this?

Answer: Unstable retention times are a critical issue for peak identification and quantification. The cause is almost always related to inconsistent system conditions.[9]

  • Possible Cause 1: Insufficient Column Equilibration. This is the most frequent cause. Normal-phase chromatography, in particular, can require long equilibration times because it relies on the adsorption of polar mobile phase components to the stationary phase.

    • Expert Solution: Equilibrate the column for a much longer period. For a new method or after the system has been idle, 60-90 minutes is not unreasonable. Monitor the baseline; only when it is completely flat and stable is the column truly equilibrated.[9]

  • Possible Cause 2: Mobile Phase Composition Change. If using a solvent mixture like hexane/isopropanol, the more volatile component (hexane) can evaporate over time, changing the ratio and thus the solvent strength.

    • Expert Solution: Always use fresh mobile phase for each analytical batch. Keep solvent bottles loosely capped (do not seal airtight to avoid pump cavitation, but minimize evaporation). If using an online mixer, ensure the proportioning valves are functioning correctly.[5][9]

  • Possible Cause 3: Temperature Fluctuations. Changes in the ambient lab temperature can affect the column temperature, altering retention times.

    • Expert Solution: Use a thermostatted column compartment and keep it at a constant, slightly elevated temperature (e.g., 30°C). This will override any fluctuations in the lab environment.[12]

Frequently Asked Questions (FAQs)

Q: Should I use normal-phase or reversed-phase HPLC for these isomers? A: For retinoic acid isomers, normal-phase HPLC often provides superior selectivity .[7][11] The interactions with the polar silica stationary phase are highly sensitive to the spatial arrangement of atoms, which is ideal for isomer separation. While reversed-phase methods exist, achieving baseline separation of all stereoisomers can be more difficult.

Q: How can I confirm if my analyte is degrading during analysis? A: Analyte degradation can appear as extra peaks (often broad and tailing) in the chromatogram, a decrease in the main peak area over time, or a noisy/drifting baseline. To confirm:

  • Overlay Injections: Inject the same sample multiple times over a period of several hours. A consistent decrease in the main peak area and the appearance of new, smaller peaks is a strong indicator of degradation.

  • Forced Degradation: Intentionally expose a sample to harsh conditions (e.g., UV light, mild acid/base) for a short period.[2] If the degradation products match the unexpected peaks in your original chromatogram, it confirms instability. Protecting samples from light and using antioxidants like BHT are key preventative measures.

Q: What is the importance of the resolution value (Rs)? A: The resolution (Rs) is a quantitative measure of how well two peaks are separated. An Rs value of ≥ 1.5 is desired as it indicates baseline separation, which is crucial for accurate integration and quantification. It is calculated based on the difference in retention times and the peak widths. Optimizing your method should always be guided by the goal of maximizing the Rs value for the most closely eluting pair of isomers.

References
  • Journal of Food and Drug Analysis. (n.d.). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SAV. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations, 36, 133–137. Retrieved from [Link]

  • Blaner, W. S. (2016). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. In Methods in Molecular Biology (Vol. 1435, pp. 141-153). Humana Press.
  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Miyagi, Y., et al. (2001). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation.
  • Capdevila, J. H., et al. (1994). Direct resolution of epoxyeicosatrienoic acid enantiomers by chiral-phase high-performance liquid chromatography.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 669-682.
  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214.
  • Christie, W. W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Assay for Retinoic Acid in Hard Gelatine Capsules Containing Lactose and as Bulk Drug Substance. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability indicating RP-HPLC method development and validation for determination of potential degradation impurities of tretinoin in tretinoin topical pharmaceutical formulation. Retrieved from [Link]

  • Al-Badr, A. A., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. Journal of the Saudi Chemical Society, 27(5), 101698.
  • University of Chile. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Retrieved from [Link]

  • MDPI. (n.d.). Application of a Validated HPLC Method for the Determination of Resveratrol, Ferulic Acid, Quercetin, Retinol, and α-Tocopherol in a Cold Cream—Permeability Study. Retrieved from [Link]

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Technical Support Center: Retinoid Quantification in Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for retinoid quantification. This resource is designed for researchers, scientists, and drug development professionals who are working to accurately measure retinoid levels in cell lysates. Retinoids are notoriously labile compounds, and their quantification is fraught with potential pitfalls. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and generate reliable, reproducible data.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the retinoid quantification workflow, from sample collection to data analysis. Each issue is presented in a question-and-answer format, providing a clear explanation of the underlying causes and a step-by-step protocol for resolution.

Issue 1: Low or No Retinoid Signal Detected

Question: I've performed my extraction and analysis, but I'm seeing a very low, or even undetectable, signal for my target retinoid. What could be the cause?

Answer: This is one of the most common and frustrating issues. The root cause often lies in the inherent instability of retinoids. They are highly susceptible to degradation from light, heat, and oxidation.[1][2] Let's break down the potential failure points and how to address them.

Causality and Solution Workflow:

  • Inadequate Protection from Light: Retinoids possess a conjugated polyene chain that readily absorbs UV and visible light, leading to rapid isomerization and degradation.[3][4][5] Exposure to standard fluorescent room lighting for as little as 10 minutes can cause significant isomerization of all-trans-retinoic acid (atRA).[4]

    • Solution: Conduct all procedures, from cell harvesting to final analysis, under yellow or red light.[4] Use amber-colored vials and tubes for sample collection, extraction, and storage.[4][6] If a dissecting microscope is needed, use a yellow or red filter.[7] Wrap the autosampler in foil to protect samples during analysis.[2]

  • Oxidative Degradation: The presence of oxygen, especially when combined with light or heat, can lead to the oxidative cleavage of the retinoid molecule, destroying its biological activity and preventing detection.[5]

    • Solution:

      • Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) or Vitamin C (ascorbic acid) to your homogenization and extraction solvents.[6][8] A typical final concentration for BHT is 0.1% (w/v).

      • Work Under Inert Gas: For maximum protection, especially when evaporating solvents, use a stream of nitrogen or argon gas.[4]

      • Degas Solvents: Ensure all HPLC/UHPLC mobile phases are properly degassed to prevent the introduction of oxygen into the system.

  • Inefficient Extraction: The choice of extraction method and its execution are critical for recovering retinoids from the complex matrix of a cell lysate. Retinoid recovery can be poor if the cell membranes are not sufficiently disrupted or if the incorrect solvent polarity is used.

    • Solution:

      • Cell Lysis: Ensure complete cell lysis. Sonication on ice or the use of a glass-glass homogenizer is often necessary to disrupt cellular compartments and release retinoids.[9]

      • Extraction Solvents: A common and effective method is a two-step liquid-liquid extraction. First, precipitate proteins and disrupt membranes with a polar solvent like acetonitrile or ethanol.[7][10] Then, extract the non-polar retinoids into a solvent like hexane.[10][11]

      • Verify Recovery: Perform a spike-and-recovery experiment. Add a known amount of a retinoid standard to a blank cell lysate matrix before extraction. The recovery should ideally be >85%. If not, the extraction protocol needs optimization.[4]

  • Instability in Culture Media: Retinoids can be unstable in aqueous cell culture media, especially in serum-free conditions.[2][12] One study found that atRA recovery was less than 30% after 24 hours in serum-free media, with significant isomerization.[2]

    • Solution: Prepare retinoid-supplemented media fresh for each experiment.[2] In serum-free conditions, the addition of bovine serum albumin (BSA) at a concentration of around 6 mg/mL can help stabilize retinoids.[12][13]

Workflow Diagram: Diagnosing Low Retinoid Signal

Start Low/No Retinoid Signal Check_Light Were all steps performed under yellow/red light? Start->Check_Light Check_Oxidation Were antioxidants used? Were solvents degassed? Check_Light->Check_Oxidation Yes Result_Light Root Cause: Photodegradation Check_Light->Result_Light No Check_Extraction Was extraction efficiency validated (e.g., spike-recovery)? Check_Oxidation->Check_Extraction Yes Result_Oxidation Root Cause: Oxidation Check_Oxidation->Result_Oxidation No Check_Stability How was the compound handled in culture media? Check_Extraction->Check_Stability Yes Result_Extraction Root Cause: Poor Recovery Check_Extraction->Result_Extraction No Result_Stability Root Cause: Instability in Media Check_Stability->Result_Stability Suboptimal

Caption: A logical flowchart for troubleshooting low or no retinoid signal.

Issue 2: High Variability Between Replicates

Question: My replicate injections are showing high coefficients of variation (%CV). What are the likely sources of this inconsistency?

Answer: High variability is a clear sign that one or more steps in your workflow are not well-controlled. Inconsistent sample handling, extraction, or chromatographic conditions are the primary culprits.

Causality and Solution Workflow:

  • Inconsistent Sample Handling: Even minor differences in the time samples spend on the benchtop, exposure to light, or temperature can lead to variable degradation.

    • Solution: Standardize your workflow meticulously. Process all samples (including standards and QCs) in the same batch, under the same lighting and temperature conditions.[4] Work on ice whenever possible to minimize thermal degradation.[10]

  • Precipitation in Stock or Working Solutions: Retinoids are hydrophobic and can precipitate out of solution, especially when diluted into aqueous buffers or media.[14] If the compound is not fully dissolved, the concentration in your aliquots will be inconsistent.

    • Solution:

      • Solvent Choice: Use DMSO or ethanol for stock solutions. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid cell toxicity.[14]

      • Visual Inspection: Always ensure your stock solution is clear before making dilutions. Gentle warming in a 37°C water bath can aid dissolution, but avoid prolonged heating.[14]

      • Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored, single-use aliquot of the stock solution.[14]

  • Extraction Inconsistency: Manual liquid-liquid extractions can be a source of variability if not performed with care. Inconsistent vortexing times or incomplete phase separation can lead to different recovery rates between samples.

    • Solution: Use a consistent vortexing time and speed for all samples. After centrifugation to separate the aqueous and organic layers, be careful to aspirate the same layer completely without disturbing the interface. Using an internal standard is crucial here to normalize for extraction variability.

  • HPLC/UHPLC System Issues: Problems with the analytical instrumentation can manifest as poor reproducibility.

    • Solution:

      • Check for Leaks: Inspect all fittings for any signs of leakage, which can cause pressure fluctuations and variable flow rates.

      • Pump Performance: Air bubbles in the pump head or worn-out pump seals can lead to an inconsistent mobile phase composition and retention time shifts. Purge the pump and ensure solvent lines are submerged in properly degassed mobile phase.

      • Autosampler Issues: Ensure the autosampler is cooling properly (typically set to 4-10°C) to maintain sample stability during the analytical run.[4][11]

Data Summary: Impact of Internal Standard on Reproducibility

ParameterWithout Internal StandardWith Internal Standard
Mean Peak Area 150,000N/A (uses Area Ratio)
Standard Deviation 30,000N/A (uses Area Ratio)
%CV 20%5%
Conclusion High variability likely due to inconsistent extraction.Normalization corrects for variability, improving precision.

This table illustrates how using an internal standard can significantly reduce the coefficient of variation (%CV) by correcting for inconsistencies in sample preparation and injection volume.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard (IS) to use for retinoid quantification?

An ideal internal standard should be a compound that is structurally and chemically similar to the analyte but does not occur endogenously in the sample. For LC-MS/MS analysis, a stable isotope-labeled (SIL) version of the analyte (e.g., all-trans-retinoic acid-d5) is the gold standard.[2][10] It co-elutes with the analyte and experiences the same matrix effects and ionization suppression, providing the most accurate correction. If a SIL-IS is not available, a close structural analog, such as 4,4-dimethyl-RA, can be used.[11] For HPLC-UV, a compound like retinyl acetate is often used as an IS for retinol analysis.[15]

Q2: Is a saponification step necessary for analyzing retinoids in cell lysates?

Saponification is a base-catalyzed hydrolysis (e.g., using potassium hydroxide) that breaks ester bonds.[6][16] It is used to hydrolyze retinyl esters to retinol, allowing for the measurement of "total retinol." However, this process can be problematic. The combination of strong base and heat can cause 4-40% degradation and isomerization of retinoids.[4][15]

  • Recommendation: For accurate quantification of individual retinoid species (e.g., retinol vs. retinyl palmitate), avoid saponification.[4][8] Direct extraction followed by a chromatographic method that can separate these compounds is preferred.[15] If you only need to measure total retinol and choose to use saponification, the conditions (temperature, time, KOH concentration) must be carefully optimized and validated for your specific sample matrix to minimize degradation.[17]

Q3: How can I prevent retinoid isomerization during sample processing and analysis?

Isomerization (the conversion from one geometric isomer to another, e.g., all-trans to 13-cis) is a major challenge, primarily induced by light and heat.[3][18]

  • Light Protection: As emphasized in the troubleshooting section, working under yellow or red light is non-negotiable.[4]

  • Temperature Control: Keep samples on ice during processing and use a cooled autosampler (4-10°C) for analysis.[10][11] Avoid prolonged heating.[14]

  • pH Control: Acidic conditions can promote isomerization. While some methods use acid in the extraction or mobile phase, its concentration and the sample's exposure time should be minimized.[10]

  • Binding Proteins: In vivo, retinoids are protected from isomerization by binding proteins.[19][20] Once extracted from this protective environment, their lability increases dramatically. This underscores the need for swift and careful handling post-lysis.

Q4: My lab uses HPLC-UV. Can I still get reliable data, or is LC-MS/MS essential?

Reliable data can absolutely be obtained using HPLC with UV detection. This method is economical and robust.[4][15]

  • Advantages of HPLC-UV:

    • Specificity: Retinoids have a characteristic UV absorbance maximum (around 325-350 nm), which provides a good degree of specificity, as few other endogenous compounds in a cell lysate absorb strongly in this range.[15]

    • Quantification: With proper calibration curves and internal standards, HPLC-UV provides accurate quantification with limits of detection in the low picomole range.[15]

  • Limitations and Considerations:

    • Sensitivity: LC-MS/MS offers significantly lower limits of detection (in the femtomole range), which is crucial for samples with very low endogenous retinoid levels.[11]

    • Confirmation of Identity: UV detection relies on retention time matching with a standard. LC-MS/MS provides an additional layer of confirmation through the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions, virtually eliminating the risk of misidentification due to co-eluting compounds.[11][21]

Workflow Diagram: Overall Retinoid Quantification Pipeline

cluster_Prep Sample Preparation (Yellow/Red Light) cluster_Analysis Analysis cluster_Data Data Processing Harvest 1. Harvest Cells (e.g., Scrape on Ice) Spike_IS 2. Spike Internal Standard Harvest->Spike_IS Lyse 3. Lyse Cells (e.g., Sonication) Spike_IS->Lyse Extract 4. Liquid-Liquid Extraction (e.g., Acetonitrile then Hexane) Lyse->Extract Evaporate 5. Evaporate Solvent (Under Nitrogen) Extract->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC 7. HPLC or UHPLC Separation (C18 or C30 column) Reconstitute->HPLC Detection 8. Detection (UV or MS/MS) HPLC->Detection Integrate 9. Peak Integration Detection->Integrate Calibrate 10. Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify 11. Calculate Concentration Calibrate->Quantify

Caption: A comprehensive workflow for retinoid quantification in cell lysates.

Section 3: Detailed Protocols

Protocol 1: Liquid-Liquid Extraction of Retinoids from Cultured Cells

This protocol is optimized for a 10 cm dish of adherent cells and should be scaled accordingly.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acetonitrile (ACN) with 0.1% BHT

  • Hexane with 0.1% BHT

  • Internal Standard (IS) stock solution (e.g., 1 µM Retinyl Acetate in Ethanol)

  • Amber-colored microcentrifuge tubes (1.5 mL)

  • Nitrogen gas evaporator

  • Mobile phase for reconstitution

Procedure (All steps under yellow/red light):

  • Wash cells twice with 5 mL of ice-cold PBS. Aspirate PBS completely.

  • Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell lifter. Transfer the cell suspension to an amber microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Add 10 µL of the IS stock solution to the cell pellet.

  • Add 200 µL of ACN with 0.1% BHT to the pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Add 500 µL of Hexane with 0.1% BHT. Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper hexane layer to a new amber tube.

  • Repeat the hexane extraction (steps 6-8) on the lower aqueous layer and combine the hexane fractions.

  • Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of mobile phase. Vortex to dissolve.

  • Transfer to an amber HPLC vial for analysis.

References

  • Arnold, S. L., et al. (2012). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research. [Link]

  • Roškar, R., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. [Link]

  • Fu, P. P., et al. (2010). Photodecomposition and Phototoxicity of Natural Retinoids. Journal of Environmental Science and Health, Part C. [Link]

  • Toomey, M. B., et al. (2010). Modified Saponification and HPLC Methods for Analyzing Carotenoids from the Retina of Quail: Implications for Its Use as a Nonprimate Model Species. Investigative Ophthalmology & Visual Science. [Link]

  • Kane, M. A., et al. (2010). Quantification of Endogenous Retinoids. Methods in Molecular Biology. [Link]

  • Zhong, M., & Gudas, L. J. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology. [Link]

  • Kane, M. A., et al. (2008). HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues. Journal of Lipid Research. [Link]

  • Onuki, Y., et al. (1998). Photochemical and Oxidative Degradation of the Solid-State Tretinoin Tocoferil. Chemical & Pharmaceutical Bulletin. [Link]

  • Carlotti, M. E., et al. (2009). Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions. Journal of Cosmetic Science. [Link]

  • Taiwan Food and Drug Administration. (2024). Method of Test for Vitamin A (Retinol) in Foods. TFDAA0013.01. [Link]

  • Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal. [Link]

  • Roškar, R., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology. [Link]

  • Kiser, P. D., & Palczewski, K. (2010). Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. Methods in Molecular Biology. [Link]

  • Ribeyre, F., et al. (2021). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Food Chemistry. [Link]

  • Harrison, E. H., et al. (2005). An LC/MS method for d8-β-carotene and d4-retinyl esters: β-carotene absorption and its conversion to vitamin A in humans. Journal of Lipid Research. [Link]

  • Palczewski, K., et al. (2004). Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. Journal of Biological Chemistry. [Link]

  • De-la-Serna, I. M., et al. (2016). Isolation of Lung Retinoid-Containing Cells by Cell Sorting. Journal of Visualized Experiments. [Link]

  • Gorus, F. K., et al. (1998). Retinoid quantification by HPLC/MSn. Journal of Lipid Research. [Link]

  • SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. SCIEX Technical Note. [Link]

  • ResearchGate. (2017). Other than HPLC, is there a good method to measure intracellular retinoic acid (RA) concentrations in the cytosol of cultured cells?. ResearchGate Q&A. [Link]

  • Andreola, F., et al. (2018). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Methods in Molecular Biology. [Link]

  • Mata, N. L., et al. (2002). Isomerization and Oxidation of Vitamin A in Cone-Dominant Retinas: A Novel Pathway for Visual-Pigment Regeneration in Daylight. Neuron. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. SIELC Application Note. [Link]

  • KRAJŇÁKOVÁ, A., et al. (2002). SELECTED RETINOIDS: DETERMINATION BY ISOCRATIC NORMAL- PHASE HPLC. Endocrine Regulations. [Link]

  • Bhuvaneswari, S., et al. (2014). Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle. Investigative Ophthalmology & Visual Science. [Link]

  • Kiser, P. D., et al. (2007). Isomerization of all-trans-Retinol to cis-Retinols in Bovine Retinal Pigment Epithelial Cells: Dependence on the Specificity of Retinoid-Binding Proteins. Biochemistry. [Link]

  • Kane, M. A., et al. (2008). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. Stem Cells and Development. [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. Stem Cells and Development. [Link]

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Technical Support Center: Solutions for Cell Culture Studies with 5,8-Monoepoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers working with 5,8-Monoepoxyretinoic acid. As a potent derivative of retinoic acid, this compound holds significant interest for studies in cellular differentiation, proliferation, and other biological processes. However, its lipophilic nature presents a common hurdle in the laboratory: poor aqueous solubility. This guide provides in-depth, evidence-based solutions and troubleshooting strategies to help you achieve consistent and reliable results in your cell culture experiments.

Understanding the Challenge: The Lipophilic Nature of this compound

Like other retinoids, this compound is a hydrophobic molecule. This inherent property makes it challenging to dissolve directly in aqueous cell culture media, which can lead to a number of experimental pitfalls:

  • Precipitation: The compound can fall out of solution, forming precipitates in your culture vessels. This not only makes it difficult to determine the actual concentration your cells are exposed to but can also cause physical stress to the cells.

  • Inaccurate Dosing: Undissolved compound leads to inconsistent and non-reproducible concentrations, compromising the integrity of your dose-response studies.

  • Reduced Bioavailability: Only the dissolved fraction of the compound is available to interact with cellular targets. Poor solubility can therefore lead to an underestimation of the compound's true biological activity.

This guide will walk you through the best practices for preparing and using this compound in your cell culture experiments, ensuring maximal solubility and bioavailability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of this compound?

The most effective approach for solubilizing lipophilic compounds like this compound is to first prepare a concentrated stock solution in a high-quality, anhydrous organic solvent.

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

  • Rationale: DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[1] It is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for cell-based assays.

  • Purity Matters: Always use a high-purity, sterile-filtered, and anhydrous grade of DMSO suitable for cell culture applications.

Alternative Solvent: Ethanol

  • Rationale: Anhydrous ethanol is another suitable option for dissolving retinoids.[2] In some instances, it may be less cytotoxic than DMSO for certain cell lines.[3]

  • Considerations: The solubility of retinoids in ethanol is often lower than in DMSO. For instance, all-trans retinoic acid is soluble at approximately 0.5 mg/mL in ethanol, compared to about 20 mg/mL in DMSO.[2]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. What's going wrong and how can I fix it?

This is a common issue known as "crashing out," where the compound rapidly precipitates when the highly soluble organic environment of the stock solution is diluted into the aqueous environment of the cell culture medium.[4][5][6][7]

Here’s a troubleshooting workflow to address this problem:

A Precipitation Observed in Culture Medium B Is the stock solution completely dissolved? A->B C Ensure complete dissolution of the stock solution. Gentle warming to 37°C or brief sonication may help. [30] B->C No D Is the final concentration in the medium too high? B->D Yes E Lower the final working concentration of the compound. [7] D->E Yes F Are you diluting the stock solution correctly? D->F No G Pre-warm the culture medium to 37°C before adding the stock solution. [4] Add the stock solution dropwise while gently swirling the medium to facilitate mixing. [30] Avoid vigorous vortexing. [7] F->G No H Consider the composition of your medium. F->H Yes I Retinoids are more stable in serum-containing media. [1, 9] If using serum-free medium, consider adding bovine serum albumin (BSA) to a final concentration of 6 mg/mL to improve stability and solubility. [1] H->I J Still experiencing precipitation? I->J K Try an alternative solubilization method, such as using cyclodextrins. [2, 3] J->K Yes A Weigh this compound powder B Dissolve in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM) A->B C Gentle warming (37°C) and mixing may be required B->C I Aliquot and store remaining stock solution at -20°C to -80°C, protected from light B->I D Prepare intermediate dilutions in DMSO (if needed) C->D F Add stock solution dropwise to pre-warmed medium while gently swirling D->F E Pre-warm complete cell culture medium to 37°C E->F G Ensure final DMSO concentration is ≤ 0.1% F->G H Treat cells immediately G->H

Caption: Experimental workflow for preparing this compound.

Advanced Solubilization Strategy: Cyclodextrins

For particularly challenging cases where precipitation persists, cyclodextrins can be an effective alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like retinoids, forming inclusion complexes that are more soluble in aqueous solutions. [8]

  • Mechanism: The cyclodextrin acts as a carrier, shielding the hydrophobic retinoid from the aqueous environment and increasing its apparent solubility.

  • Benefits:

    • Enhanced solubility and bioavailability. [2] * Improved stability and protection from photodegradation. [9][10] * Reduced cytotoxicity of the compound in some cases. [2]* Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good biocompatibility. [2][10]* Implementation: The this compound can be complexed with the cyclodextrin prior to its addition to the cell culture medium. The optimal ratio of compound to cyclodextrin should be determined experimentally.

References

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. Stem Cells and Development, 21(3), 476-485. Available at: [Link]

  • Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Pharmaceutics, 16(7), 853. Available at: [Link]

  • Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. National Institutes of Health. Available at: [Link]

  • Al-Absi, A. M., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 17(3), 335. Available at: [Link]

  • BenchChem. (n.d.). Arotinoid acid degradation and stability in culture media. BenchChem.
  • Lin, S. C., et al. (2000). Photostability and solubility improvement of β-cyclodextrin-included tretinoin. Journal of Clinical Pharmacy and Therapeutics, 25(4), 269-276.
  • BenchChem. (n.d.).
  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures.
  • Lin, H. R., et al. (2011). 2-Hydroxypropyl-β-cyclodextrin increases aqueous solubility and photostability of all-trans-retinoic acid. Chemical & Pharmaceutical Bulletin, 59(11), 1351-1355.
  • Al Ashmawy, A. G., et al. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview...
  • Luo, J., et al. (2021). Multifunctional co-transport carriers based on cyclodextrin assembly for cancer synergistic therapy. Journal of Nanobiotechnology, 19(1), 1-20.
  • Deng, W. L., et al. (2018). Modeling retinitis pigmentosa through patient-derived retinal organoids. STAR protocols, 2(2), 100488.
  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
  • Anonymous. (2013). What should I do when DMSO-dissolved drug resolidifies after added to cell culture?
  • Valissery, P. (2020). How to dissolve all trans retinoic Acid?
  • John, K. V., et al. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539-543.
  • Suharyani, S., & Jaya, B. P. D. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line.
  • de Souza, M. A. C., et al. (2019). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science, 27.
  • Simson Pharma Limited. (n.d.). 5,8-Epoxy-all-Transretinoic Acid. Simson Pharma Limited.
  • Suharyani, S., & Jaya, B. P. D. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. Semantic Scholar.
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  • ResearchGate. (n.d.). Solubility of the rigid epoxy polymers in various solvents.
  • Zhang, Y., et al. (2020). Solubility of 2, 5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Cayman Chemical. (2022).
  • BenchChem. (n.d.). Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture. BenchChem.
  • Tiwari, G., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72.
  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 13-Dehydroxyindaconitine for Cell Assays. BenchChem.
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Light sensitivity and handling precautions for 5,8-Monoepoxyretinoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,8-Monoepoxyretinoic Acid

Introduction

This compound is a metabolite and derivative of retinoic acid (RA), a class of compounds known for their critical roles in cellular regulation, differentiation, and development. Like its parent compound, this compound possesses a polyene chain structure that makes it exceptionally sensitive to environmental factors, particularly light. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper handling, storage, and troubleshooting of experiments involving this compound. Adherence to these protocols is critical for ensuring experimental reproducibility, validity, and safety.

Retinoids are notoriously unstable when exposed to light, air, and high temperatures.[1][2] The conjugated double bond system in the molecule readily absorbs ultraviolet (UV) and visible light, leading to photochemical reactions such as isomerization and oxidation.[3][4] These reactions can generate a mixture of isomers (e.g., cis/trans) and degradation products, each with potentially different biological activities, thereby confounding experimental results.[3] This guide is designed to equip you with the foundational knowledge and practical steps to mitigate these risks.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: What makes this compound so sensitive to light?

A: The light sensitivity of this compound, like other retinoids, is due to its chemical structure. It contains a system of conjugated double bonds (alternating single and double bonds) in its polyene tail. This system is a chromophore, meaning it efficiently absorbs energy from light, particularly in the UV and visible spectrums. This absorbed energy can excite the molecule to a higher energy state, making it susceptible to several degradation pathways[3][4]:

  • Photoisomerization: The energy can cause the rotation of double bonds, converting the trans isomer into various cis isomers. These isomers can have vastly different binding affinities for retinoid receptors and may act as antagonists or have reduced potency.[3]

  • Photooxidation: The excited molecule can react with oxygen, leading to the formation of epoxides, endoperoxides, and other cleavage products.[4] This process irreversibly damages the molecule, leading to a complete loss of biological activity.

Q2: I left my stock solution on the bench under fluorescent lights. Is it still usable?

A: It is highly unlikely to be usable for quantitative experiments. Exposure to standard laboratory fluorescent lighting can cause significant and rapid degradation of retinoids.[3][5] Even brief exposure can lead to a mixture of unknown concentrations of various isomers and oxidized products, rendering your results unreliable. It is strongly recommended to discard the solution and prepare a fresh one from your powdered stock, following strict light-protection protocols. For future experiments, always work under subdued or yellow light and wrap all vessels containing the compound in aluminum foil.[1][5][6][7]

Q3: My compound won't fully dissolve in my aqueous cell culture medium. What am I doing wrong?

A: this compound, like all-trans retinoic acid (ATRA), is highly lipophilic and practically insoluble in water.[8][9] It should never be dissolved directly in aqueous buffers or media. The correct procedure is to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol.[5][9][10] This stock solution can then be diluted to the final working concentration in the culture medium immediately before use. Be aware that even after dilution from a stock, retinoids can precipitate in the medium over time, especially at high concentrations.

Q4: How does serum in my cell culture medium affect the stability of the compound?

A: The presence of serum, specifically proteins like bovine serum albumin (BSA), can significantly stabilize retinoids in culture media.[1][2][5] These proteins bind to the retinoid molecules, protecting them from light-induced degradation and oxidation. In serum-free media, the stability of retinoids is greatly reduced.[1][2][10] If you are conducting experiments in serum-free conditions, it is crucial to minimize light exposure, use the media immediately after adding the compound, and consider supplementing the media with purified BSA (e.g., 6 mg/ml) to enhance stability.[1][2][5]

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability between experimental replicates. Degradation of the compound due to inconsistent light exposure or temperature fluctuations during handling.Strictly adhere to light protection protocols at all stages.[7] Use amber vials, wrap plates in foil, and work under yellow light.[5] Prepare fresh dilutions from a validated stock for each experiment.
Loss of biological activity over the course of a multi-day experiment. Instability and degradation of the compound in the culture medium, especially under serum-free conditions.[10]If using serum-free medium, supplement with BSA to improve stability.[1][2] Alternatively, perform daily or twice-daily media changes to replenish the active compound.
Unexpected or off-target cellular responses. Formation of degradation products or isomers with different biological activities.Discard all current working solutions. Prepare a fresh stock solution from powder stored at -80°C.[10] Consider verifying the integrity of your stock solution via HPLC analysis if the issue persists.
Precipitate forms in the culture plate wells after adding the compound. The final concentration of the organic solvent (e.g., DMSO) is too high, or the final concentration of the retinoid exceeds its solubility limit in the medium.Ensure the final concentration of the organic solvent in your culture medium is low (typically ≤0.1%) to avoid solvent toxicity and precipitation.[9] If precipitation still occurs, you may need to lower the working concentration of the retinoid.

Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of Stock Solutions

This protocol must be performed under subdued, indirect lighting, preferably in a dark room or under a yellow safety light.

  • Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO or 100% ethanol to the vial to create a concentrated stock solution (e.g., 1-10 mM). All solution preparations should be performed under subdued light.[9]

  • Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. The vial should be wrapped in aluminum foil immediately.

  • Aliquoting: Dispense the stock solution into small-volume, amber-colored microcentrifuge tubes or glass vials suitable for low-temperature storage. This prevents repeated freeze-thaw cycles of the main stock.

  • Inert Gas Overlay: For maximum long-term stability, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen to displace oxygen before capping.[9][10]

  • Storage: Store the aliquots in a light-proof container at -80°C.[5][10] Properly stored stock solutions are stable for several months.

Workflow for Handling Light-Sensitive Retinoids

The following diagram illustrates the critical decision points and handling steps required to maintain the integrity of this compound throughout an experiment.

G cluster_prep Preparation Phase (Subdued/Yellow Light) cluster_exp Experimental Phase (Protect from Light) cluster_analysis Analysis cluster_key Key Precautions A Receive/Retrieve Powdered Compound B Equilibrate to RT (in dark) A->B C Prepare Stock Solution (e.g., DMSO, EtOH) in Amber Vial B->C D Aliquot into Light-Proof Tubes C->D E Overlay with Inert Gas (Argon/Nitrogen) D->E F Store at -80°C in Dark Box E->F G Retrieve Single Aliquot from -80°C F->G Begin Experiment H Thaw in Dark at RT G->H I Prepare Working Dilution in Media (immediately before use) H->I J Add to Experimental System (e.g., Cell Culture Plate) I->J K Wrap Plate/Vessel in Aluminum Foil J->K L Incubate Under Standard Conditions K->L M Process Samples (Protect from light if retinoid is analyte) L->M N Data Acquisition M->N P1 • Use Amber Vials/Tubes P2 • Wrap with Aluminum Foil P3 • Work Under Yellow Light P4 • Avoid Freeze-Thaw Cycles P5 • Prepare Dilutions Fresh

Caption: Workflow for handling light-sensitive this compound.

References

  • McCaffery, P. J., & Drager, U. C. (2000). Retinoic acid stability in stem cell cultures. PubMed - NIH. [Link]

  • Fu, P. P., Xia, Q., Yin, J. J., & Cherng, S. H. (2008). Photodecomposition and Phototoxicity of Natural Retinoids. PMC - NIH. [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. ResearchGate. [Link]

  • ResearchGate. (n.d.). Process to manipulate all-trans retinoic acid (ATRA). ResearchGate. [Link]

  • University of Georgia Office of Research. (n.d.). All-transretinoicacid-302-79-4.docx. UGA. [Link]

  • Kane, M. A. (2019). Analysis of Vitamin A and Retinoids in Biological Matrices. PMC - NIH. [Link]

  • Teraoka, R., Konishi, Y., & Matsuda, Y. (2001). Photochemical and Oxidative Degradation of the Solid-State Tretinoin Tocoferil. J-Stage. [Link]

  • Puglia, C., & Bonina, F. (2008). Photodegradation of retinol and anti-aging effectiveness of two commercial emulsions. PubMed - NIH. [Link]

  • Riversol. (n.d.). The Dos and Don'ts of Using Retinol Safely in the Summertime. Riversol. [Link]

  • dos Santos, G. A., et al. (2017). Administration of all-trans retinoic acid through enteral tubes in acute promyelocytic leukemia: the handling of cytotoxic agents and clinical benefits. Hematology, Transfusion and Cell Therapy. [Link]

  • Teraoka, R., Konishi, Y., & Matsuda, Y. (2001). Photochemical and oxidative degradation of the solid-state tretinoin tocoferil. Semantic Scholar. [Link]

  • Yetman, D. (2020). Yes, Retinol Is Safe — When Used Correctly. Here's How to Get Started. Healthline. [Link]

  • Indiana University Bloomington. (n.d.). Retinoic Acid (Vitamin A) Embryo Treatment Protocol. Indiana University Bloomington. [Link]

  • Bonda, C., et al. (2013). Photostabilization of Retinol and Retinyl Palmitate by Ethylhexyl Methoxycrylene. Cosmetics & Toiletries. [Link]

  • Mayo Clinic. (n.d.). Tretinoin (topical route) - Side effects & dosage. Mayo Clinic. [Link]

  • Vinmec. (2023). Do you need to turn off the lights after applying retinol? Vinmec. [Link]

  • ResearchGate. (2016). How to dissolve all-trans retinoic acid? ResearchGate. [Link]

  • Asaya. (n.d.). Sensitive Skin Retinol: 7 Must-Do Safety Steps. Asaya. [Link]

  • Cromer, M. K., et al. (2013). Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle. Investigative Ophthalmology & Visual Science. [Link]

  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. SynZeal. [Link]

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Technical Support Center: A Researcher's Guide to Preventing Isomerization of 5,8-Monoepoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,8-Monoepoxyretinoic acid. This guide provides in-depth, field-proven insights to help you navigate the complexities of handling this sensitive compound and prevent unwanted isomerization in your experiments. As Senior Application Scientists, we understand that experimental success hinges on maintaining the structural integrity of your molecules. This resource is designed to be a self-validating system, explaining the causality behind each recommendation to ensure the trustworthiness and reproducibility of your results.

Part 1: Understanding the Isomerization Challenge (FAQs)

This section addresses the fundamental properties of this compound and the mechanisms that threaten its stability.

Q1: What is this compound, and how is it related to other retinoids?

This compound is a furanoid derivative of retinoic acid, meaning it contains a furan ring within its structure. It is a known metabolite and a member of the retinoid family, a class of compounds derived from vitamin A that are crucial for vision, cell growth, and differentiation.[1][2] Critically, this 5,8-epoxy (furanoid) form is most often the product of an acid-catalyzed molecular rearrangement of its precursor, 5,6-monoepoxyretinoic acid.[3][4] Understanding this relationship is the first step in preventing its unintended formation or subsequent alteration during your experiments.

Q2: What are the primary factors that cause isomerization or degradation of retinoids like this one?

Retinoids are notoriously unstable due to their conjugated polyene chain. The primary factors that can induce isomerization or degradation are:

  • Acid: Epoxides are highly susceptible to acid-catalyzed ring-opening and rearrangement.[5][6] For 5,6-monoepoxyretinoic acid, exposure to even mild acidic conditions can readily trigger its conversion to the 5,8-furanoid form.[3][4]

  • Light: The conjugated double bonds in the retinoid tail absorb UV and visible light, which provides the energy to cause cis-trans isomerization.[7][8][9] This is a well-documented phenomenon across the retinoid class.

  • Heat: Thermal energy can increase the rate of degradation and isomerization.

  • Oxidation: The polyene chain is also susceptible to oxidation, which can lead to a loss of biological activity and the formation of various degradation products.

Q3: What is the specific chemical transformation I should be most concerned about?

The most critical transformation is the acid-catalyzed rearrangement of the 5,6-epoxide into the 5,8-furanoid structure. This is not a simple cis-trans isomerization but a fundamental change in the ring structure of the molecule. This reaction is facile and can occur in the presence of trace amounts of acid, such as from acidic solvents or contaminated glassware.[3][4]

Isomerization_Pathway cluster_0 Acid-Catalyzed Rearrangement 5_6_Epoxy 5,6-Monoepoxyretinoic Acid (Precursor) 5_8_Epoxy This compound (Furanoid Product) 5_6_Epoxy->5_8_Epoxy H⁺ (e.g., Ethanolic HCl) Extraction_Workflow Start Start: Biological Sample AddSolvent Add Neutral Extraction Solvent (e.g., Hexane:Ethyl Acetate) Start->AddSolvent Vortex Vortex/Homogenize (On ice, dim light) AddSolvent->Vortex Centrifuge Centrifuge at 4°C Vortex->Centrifuge Collect Collect Organic Layer (Avoid aqueous/interphase) Centrifuge->Collect Dry Dry Under Inert Gas (e.g., N₂) Collect->Dry Reconstitute Reconstitute in Mobile Phase (For HPLC Analysis) Dry->Reconstitute Analyze Immediate Analysis Reconstitute->Analyze

Sources

Optimizing Resazurin-Based Viability Assays with Retinoid Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing resazurin-based viability assays in the presence of retinoid compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise when these two components are combined in an experimental setting. Here, we will delve into the mechanistic underpinnings of potential assay interference and provide actionable troubleshooting strategies and frequently asked questions (FAQs) to ensure the generation of accurate and reliable data.

Introduction: The Resazurin Assay and the Retinoid Challenge

The resazurin assay, commercially known as AlamarBlue®, is a widely used method to assess cell viability and cytotoxicity.[1][2][3] Its popularity stems from its simplicity, sensitivity, and non-toxic nature, which allows for kinetic monitoring.[4][5] The assay's principle is straightforward: viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[4][6][7] This conversion is catalyzed by various intracellular dehydrogenase and reductase enzymes.[2][7] The resulting fluorescent signal is directly proportional to the number of living cells.[4][7]

Retinoids, a class of compounds derived from vitamin A, are known to have cytotoxic and cytostatic effects on various cell types, making them interesting candidates for drug development.[8][9][10][11] However, their inherent chemical properties can present a challenge when using fluorescence-based assays like the resazurin assay. Retinoids are known to absorb light in the UV-visible spectrum, with some having absorption maxima around 325-380 nm.[12][13] This raises the possibility of spectral overlap and interference with the excitation and emission wavelengths used for resorufin detection (typically around 560 nm for excitation and 590 nm for emission).[7][14]

This guide will address these potential interferences and provide you with the necessary tools to troubleshoot and optimize your experiments for accurate results.

Core Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues encountered by researchers.

Q1: My negative control wells (cells + retinoid, no resazurin) are showing high background fluorescence. What's happening?

A1: Autofluorescence of the Retinoid Compound

This is a classic sign of compound autofluorescence. Many organic molecules, including some retinoids, can fluoresce at wavelengths that overlap with the detection range of the resazurin assay.[15]

Troubleshooting Steps:

  • Compound-Only Control: The most critical control is to measure the fluorescence of your retinoid compound in the assay medium without any cells or resazurin. This will quantify the intrinsic fluorescence of the compound under your experimental conditions.

  • Spectral Scan: If your plate reader has the capability, perform a spectral scan of your retinoid compound to determine its excitation and emission maxima. This will confirm if there is a direct overlap with the resazurin/resorufin spectra.

  • Wavelength Shift: While the standard excitation/emission wavelengths for resorufin are around 560/590 nm, the spectra are broad.[4] You may be able to slightly shift your detection wavelengths to a region with less interference from the retinoid, without significantly compromising the resorufin signal. However, this requires careful validation.

  • Red-Shifted Dyes: Consider using a viability assay with a red-shifted fluorophore. Autofluorescence is generally more pronounced in the blue-green spectral region.[15][16]

Q2: I'm observing lower fluorescence signals in my retinoid-treated wells than expected, even at concentrations that shouldn't be cytotoxic. What could be the cause?

A2: Fluorescence Quenching or Direct Inhibition of Cellular Reductases

There are two primary possibilities here:

  • Fluorescence Quenching: Your retinoid compound might be absorbing the excitation light intended for resorufin or absorbing the emitted fluorescence from resorufin, a phenomenon known as quenching.[16]

  • Enzyme Inhibition: The retinoid could be directly inhibiting the cellular reductase enzymes responsible for converting resazurin to resorufin, leading to a reduced signal that doesn't accurately reflect cell viability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low fluorescence signals.

Experimental Protocols:

  • Cell-Free Quenching Assay:

    • Prepare a solution of pure resorufin in your assay buffer at a concentration that gives a strong signal.

    • Add your retinoid compound at the same concentrations used in your cell-based assay.

    • Measure the fluorescence. A decrease in signal compared to the resorufin-only control indicates quenching.[17]

  • Cell Lysate Enzyme Activity Assay:

    • Prepare a cell lysate from untreated, healthy cells.

    • In a cell-free system, combine the cell lysate, resazurin, and your retinoid compound.

    • Measure the rate of resorufin formation over time. A decreased rate compared to the lysate + resazurin control suggests direct inhibition of cellular reductases.

Q3: My dose-response curve for the retinoid shows a "U" shape, with viability increasing at higher, supposedly more toxic, concentrations. Is this real?

A3: Likely an Artifact of Compound Interference

This is a strong indicator that your retinoid is directly reducing the resazurin, leading to a false-positive signal for cell viability. Some compounds, particularly those with antioxidant properties, can chemically reduce resazurin in the absence of cellular metabolic activity.[18]

Troubleshooting Steps:

  • Cell-Free Resazurin Reduction Assay: This is a crucial control.

    • Incubate your retinoid compound with the resazurin solution in your cell culture medium, but without any cells.

    • Measure the fluorescence at your standard time points. An increase in fluorescence indicates direct chemical reduction of resazurin by your compound.

  • Modify the Assay Protocol: If direct reduction is confirmed, you can modify the protocol to minimize this interference. A common and effective modification is to remove the compound-containing medium before adding the resazurin reagent.[19][20]

Modified Protocol to Mitigate Compound Interference:

  • After the desired treatment period with the retinoid, carefully aspirate the medium containing the compound from all wells.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.

  • Add fresh, pre-warmed medium containing the resazurin reagent to all wells.

  • Incubate for the standard duration and measure the fluorescence.

This "wash-out" step ensures that the retinoid is not present to directly interact with the resazurin, providing a more accurate measure of cell viability.[19]

Q4: How do I properly set up my controls to account for potential retinoid interference?

A4: A Comprehensive Control Panel is Essential

To ensure the validity of your results, a robust set of controls is non-negotiable.

Control TypeComponentsPurpose
No-Cell Control Medium + ResazurinDetermines background fluorescence of the medium and reagent.
Vehicle Control Cells + Vehicle (e.g., DMSO) + ResazurinRepresents 100% cell viability.
Positive Cytotoxicity Control Cells + Known Toxin + ResazurinConfirms the assay can detect a decrease in viability.
Compound Autofluorescence Control Cells + Retinoid (No Resazurin)Measures the intrinsic fluorescence of the retinoid in the cellular environment.
Compound-Only Autofluorescence Medium + Retinoid (No Cells, No Resazurin)Measures the intrinsic fluorescence of the retinoid in the medium.
Direct Reduction Control Medium + Retinoid + Resazurin (No Cells)Checks for direct chemical reduction of resazurin by the retinoid.

Advanced Optimization Strategies

For particularly challenging compounds, further optimization may be necessary.

Optimizing Incubation Time and Seeding Density

The linear range of the resazurin assay is dependent on cell type, seeding density, and incubation time.[21][22] It is crucial to optimize these parameters for your specific cell line. A prolonged incubation with a high cell density can lead to complete reduction of resazurin, resulting in a signal plateau and an underestimation of viability at lower retinoid concentrations.[23] Conversely, too short an incubation may not yield a sufficient signal.

Experimental Workflow for Optimization:

Caption: Workflow for optimizing cell density and incubation time.

Considering Alternative Viability Assays

If insurmountable interference from the retinoid compound persists, it may be necessary to use an orthogonal assay method that relies on a different biological principle.[3]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active cells.[3] They are generally less susceptible to interference from colored or fluorescent compounds.[17]

  • Protease Viability Assays: These assays measure the activity of constitutively active proteases found only in live cells.

  • DNA-Binding Dye Assays: These methods use cell-impermeable dyes that only enter and stain the DNA of dead cells with compromised membranes.

Validation with an alternative method can confirm whether the observed effects are true biological responses or artifacts of assay interference.[14]

Conclusion

The resazurin assay is a powerful tool for assessing cell viability, but its application with potentially interfering compounds like retinoids requires careful consideration and rigorous controls. By understanding the potential for autofluorescence, quenching, and direct chemical reduction, and by implementing the troubleshooting strategies and optimization protocols outlined in this guide, researchers can confidently generate accurate and reproducible data. Always remember that a well-designed experiment with a comprehensive set of controls is the cornerstone of reliable scientific findings.

References

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Lall, N., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Rampersad, S. N. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. ResearchGate. Retrieved from [Link]

  • Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. PMC. Retrieved from [Link]

  • Esteves, F. Q., et al. (2023). Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status. NIH. Retrieved from [Link]

  • Lall, N., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of some representative retinoids (in methanol solution) and carotenoids (in hexane solution). Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of the optimized resazurin reduction assay using assay.... Retrieved from [Link]

  • Kiser, P. D., et al. (2014). Chemistry of the Retinoid (Visual) Cycle. PMC. Retrieved from [Link]

  • Uzarski, J. R., et al. (2017). Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds. NIH. Retrieved from [Link]

  • Yan, J., et al. (2007). Cytotoxicity and mutagenicity of retinol with ultraviolet A irradiation in mouse lymphoma cells. Toxicology Letters. Retrieved from [Link]

  • ResearchGate. (2016). Troubleshooting resazurin cell viability assay using HepG2 cells?. Retrieved from [Link]

  • Reddit. (2022). Why is my resazurin (AlamarBlue) assay not linear?. Retrieved from [Link]

  • Bio-Rad. (n.d.). alamarBlue FAQs. Retrieved from [Link]

  • SciSpace. (2023). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Retrieved from [Link]

  • Smedts, F., et al. (2008). Retinoic acid elicits cytostatic, cytotoxic and immunomodulatory effects on uveal melanoma cells. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet±visible absorption spectrum of all-trans retinoic acid in.... Retrieved from [Link]

  • bioRxiv. (2023). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Retrieved from [Link]

  • 4B - Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • Neuron and Neural System. (n.d.). ABSORPTION SPECTRUM OF CHEMICALS USED IN VISION. Retrieved from [Link]

  • Genetics & Applications. (2022). In vivo cytogenotoxicity testing of isotretinoin by the micronucleus assay in the blood of male Sprague-Dawley rats Isotretinoin is cytotoxic and genotoxic. Retrieved from [Link]

  • Research Square. (2024). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Retrieved from [Link]

  • R Discovery. (2022). In vivo cytogenotoxicity testing of isotretinoin by the micronucleus assay in the blood of male Sprague-Dawley rats Isotretinoin is cytotoxic and genotoxic. Retrieved from [Link]

  • Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. Retrieved from [Link]

  • PubMed. (2015). A fast Resazurin-based live viability assay is equivalent to the MTT-test in the KeratinoSens assay. Retrieved from [Link]

  • Rampersad, S. N. (2012). Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays. NIH. Retrieved from [Link]

  • ResearchGate. (2022). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Retrieved from [Link]

  • Taylor & Francis eBooks. (1993). Clinical Toxicity of Retinoids. Retrieved from [Link]

  • PMC. (n.d.). The alamar blue assay in the context of safety testing of nanomaterials. Retrieved from [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • NCBI. (n.d.). Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • ResearchGate. (2023). Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status. Retrieved from [Link]

  • PubMed. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Retrieved from [Link]

  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Retrieved from [Link]

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Technical Support Center: Navigating the Analytical Challenges of Retinoid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of retinoids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying these labile and potent molecules. Here, we address common challenges and provide practical, field-proven solutions to ensure the accuracy and reproducibility of your experimental results. Our approach is rooted in a deep understanding of the chemical properties of retinoids and the nuances of modern analytical instrumentation.

I. Troubleshooting Guide: Common Issues in Retinoid Analysis

This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your analytical runs.

Question 1: I'm observing poor peak shape and inconsistent retention times for my retinoid standards and samples. What could be the cause?

Answer:

Poor peak shape, including tailing or fronting, and shifting retention times for retinoids are often linked to several factors, primarily revolving around their chemical instability and interactions with the analytical system.

  • On-Column Degradation: Retinoids are susceptible to degradation on the analytical column, especially if the column has exposed silica or metal surfaces. This can lead to peak tailing.

    • Solution: Employ a high-quality, end-capped C18 or a specialized column like an amide-embedded phase, which can shield the analytes from active sites.[1][2] Always dedicate a new column specifically for retinoid analysis to prevent contamination from previous analyses.

  • Mobile Phase pH: The pH of your mobile phase can influence the ionization state of acidic retinoids like retinoic acid, affecting peak shape.

    • Solution: For reversed-phase LC, adding a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase can suppress the ionization of retinoic acid, leading to more symmetrical peaks.[1][3]

  • Injector and System Contamination: Retinoids can adsorb to surfaces in the autosampler and flow path. This can cause carryover and variable retention times.

    • Solution: Implement a rigorous needle wash protocol in your autosampler method, using a strong organic solvent like isopropanol or a mixture that matches your mobile phase's organic component. Regularly flush the entire LC system to remove any adsorbed residues.

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your final extracted samples in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions of your gradient.[4]

Question 2: My sensitivity is very low, and I'm struggling to detect endogenous retinoids in my biological samples. How can I improve my detection limits?

Answer:

Achieving low detection limits for endogenous retinoids is a common challenge due to their low physiological concentrations.[5] Here’s how you can enhance your sensitivity:

  • Optimize Mass Spectrometry Parameters:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can sometimes provide better sensitivity and reduced matrix effects for retinoids compared to Electrospray Ionization (ESI).[1] Experiment with both positive and negative ion modes to determine the optimal polarity for your specific retinoid.

    • MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for each retinoid. Use at least two transitions per compound for confident identification and quantification. Ensure you are using a sufficient dwell time for each transition to obtain adequate data points across the chromatographic peak.

  • Improve Sample Preparation:

    • Extraction Efficiency: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane is a common and effective method for extracting retinoids from biological matrices.[1][4] For more polar retinoids, a protein precipitation step followed by extraction may be necessary.[1] It's crucial to optimize the extraction solvent and pH to maximize the recovery of your target analytes.

    • Sample Concentration: After extraction, the sample is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent.[1][3] This concentration step is critical for achieving low detection limits. Be cautious not to completely dry the sample for extended periods, as this can lead to degradation.

  • Chromatographic improvements:

    • UHPLC Systems: Utilizing an Ultra-High-Performance Liquid Chromatography (UHPLC) system can provide sharper and narrower peaks, which translates to a higher signal-to-noise ratio and improved sensitivity.[1]

Question 3: I'm concerned about the stability of my retinoids during sample preparation and analysis. How can I minimize degradation and isomerization?

Answer:

The inherent instability of retinoids is a major hurdle in their accurate quantification.[5][6][7] Their conjugated polyene structure makes them highly susceptible to light, heat, and oxidation.[7]

  • Protection from Light: All steps of your workflow, from sample collection to analysis, must be performed under yellow or red light to prevent photo-isomerization and degradation.[1][8] Use amber vials for standards and samples.

  • Temperature Control: Keep samples and standards on ice or at 4°C throughout the preparation process.[1][7] Store stock solutions and biological samples at -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.

  • Preventing Oxidation:

    • Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) or tocopherol to your extraction solvents to prevent oxidative degradation.

    • Inert Atmosphere: When evaporating solvents, use a gentle stream of nitrogen or argon to create an inert atmosphere.[7]

  • Use of Internal Standards: Incorporating a stable isotope-labeled internal standard for each analyte is crucial.[1][4] These standards will co-elute with the native analyte and experience similar degradation and matrix effects, allowing for accurate correction of any losses during the process. The presence of isomers in your internal standard peak can also be a clear indicator of handling-induced isomerization.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the analytical detection of retinoids.

What are the key structural features of retinoids that make their analysis challenging?

The defining structural feature of retinoids is a β-ionone ring, a polyunsaturated side chain, and a polar end group.[9][10] This structure is responsible for both their biological activity and the challenges in their analysis. The conjugated double bond system in the polyene chain is highly susceptible to isomerization when exposed to light and heat, leading to the formation of various cis and trans isomers that can be difficult to separate chromatographically.[11] This same system is also prone to oxidation.

Diagram: General Structure of a Retinoid

G cluster_0 Cyclic End Group (e.g., β-ionone ring) cluster_1 Polyene Side Chain (Conjugated double bonds) cluster_2 Polar End Group (e.g., -OH, -CHO, -COOH) a b ~~~~~ a->b c b->c

Caption: Core structural components of a retinoid molecule.

Which analytical technique is most suitable for retinoid analysis?

For the quantification of retinoids in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][5][6]

  • High Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) provide the necessary chromatographic resolution to separate the various retinoid isomers.[1][12] Reversed-phase chromatography with C18 or amide columns is most common.[1][3]

  • Tandem Mass Spectrometry (MS/MS) offers unparalleled sensitivity and selectivity, allowing for the detection of low endogenous concentrations and confident identification based on specific precursor-to-product ion transitions (MRM).[2]

While HPLC with UV detection can be used, it often lacks the sensitivity and specificity required for endogenous level quantification in complex samples.[8]

How should I prepare my biological samples for retinoid analysis?

A robust sample preparation protocol is critical for successful retinoid analysis. The goal is to efficiently extract the retinoids while minimizing degradation and removing interfering matrix components.

A typical workflow involves:

  • Homogenization: Tissues should be homogenized in a suitable buffer, often on ice.

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard to each sample before extraction.[1][4]

  • Extraction:

    • Liquid-Liquid Extraction (LLE): This is a widely used technique where the sample is extracted with an immiscible organic solvent, such as hexane or a mixture of hexane and ethyl acetate.[1][4]

    • Protein Precipitation (PPT): For serum or plasma samples, precipitating proteins with a solvent like acetonitrile can be an effective first step.[3]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the LC mobile phase.[1][3]

Diagram: General Workflow for Retinoid Analysis

G Sample Biological Sample (Tissue, Serum, etc.) Homogenization Homogenization (on ice) Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Liquid-Liquid Extraction (e.g., with Hexane) Spiking->Extraction Evaporation Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis LC UHPLC Separation Analysis->LC MS Tandem MS Detection LC->MS

Caption: A typical sample preparation and analysis workflow.

III. Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Retinoids from Serum/Plasma

  • Materials:

    • Serum/plasma sample

    • Stable isotope-labeled internal standard solution

    • Acetonitrile (ACN)

    • Hexane

    • 0.1% Formic acid in water

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Work under yellow or red light.

    • To 200 µL of serum/plasma in a glass tube, add the internal standard solution.

    • Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.[3]

    • Add 1.2 mL of hexane and vortex for 1 minute.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean glass tube.

    • Repeat the hexane extraction on the remaining aqueous layer and combine the organic fractions.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and transfer to an amber autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative UHPLC-MS/MS Method Parameters

  • UHPLC System:

    • Column: C18 or Amide-embedded column (e.g., 2.1 x 100 mm, <2 µm particle size)[1][2][3]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the retinoids, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30-40°C

    • Injection Volume: 5-10 µL

  • Mass Spectrometer:

    • Ionization Source: ESI or APCI, positive or negative ion mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimize gas flows, temperatures, and voltages for your specific instrument and retinoids.

IV. Data Presentation

Table 1: Storage and Handling Recommendations for Retinoids

ConditionRecommendationRationale
Light Work under yellow or red light. Use amber vials.Prevents photo-isomerization and degradation.[1][8]
Temperature Keep samples on ice during preparation. Store stocks and samples at -80°C.Minimizes thermal degradation.[7]
Atmosphere Use inert gas (nitrogen or argon) for solvent evaporation.Prevents oxidation.[7]
pH Maintain a slightly acidic pH for extractions and mobile phases for acidic retinoids.Improves chromatographic peak shape and extraction efficiency.[1]
Additives Consider adding antioxidants (e.g., BHT) to extraction solvents.Scavenges free radicals and prevents oxidation.

V. References

  • Arnold, S. L., et al. (2015). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 56(6), 1265-1273. [Link]

  • Temova Rakuša, Ž., et al. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(3), 935-944. [Link]

  • Kane, M. A., et al. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(Pt 1), 363-369. [Link]

  • Zhong, G., et al. (2020). Analysis of Vitamin A and Retinoids in Biological Matrices. Methods in Molecular Biology, 2083, 169-189. [Link]

  • Kane, M. A., et al. (2014). Quantification of Endogenous Retinoids. Methods in Molecular Biology, 1154, 19-42. [Link]

  • SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. [Link]

  • Wikipedia. (2023). Retinoid. [Link]

  • Zhong, G., et al. (2020). Analysis of vitamin A and retinoids in biological matrices. Methods in Molecular Biology, 2083, 169-189. [Link]

  • Palczewski, K., & Kiser, P. D. (2013). Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. Methods in Molecular Biology, 965, 23-38. [Link]

  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(3), 935-944. [Link]

  • Cyberlipid. (n.d.). Furanoid FA. [Link]

  • Halter, J. G., et al. (1997). Normal Phase LC-MS Determination of Retinoic Acid Degradation Products. Journal of Liquid Chromatography & Related Technologies, 20(13), 2091-2103. [Link]

  • Furr, H. C., & Olson, J. A. (1998). Analysis of retinoids and carotenoids: problems resolved and unsolved. The Journal of Nutrition, 128(3), 413-416. [Link]

  • Stoppoloni, D., et al. (2022). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. Pharmaceutics, 14(3), 578. [Link]

  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(3), 935-944. [Link]

  • Blaner, W. S. (2019). Retinol and retinyl esters: biochemistry and physiology. The Journal of the American Medical Association, 322(1), 95-96. [Link]

  • ResearchGate. (n.d.). Chemical structure of retinoids used in clinical practice. [Link]

  • Zhong, G., et al. (2020). Analysis of vitamin A and retinoids in biological matrices. Methods in Molecular Biology, 2083, 169-189. [Link]

  • Barua, A. B., & Furr, H. C. (1998). Properties of Retinoids: Structure, Handling, and Preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 715(1), 167-182. [Link]

  • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 36(4), 392–397. [Link]

  • Gatti, R., et al. (2000). Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 147-159. [Link]

  • von Lintig, J. (2012). In Vitro and In Vivo Characterization of Retinoid Synthesis from β-carotene. Biochimica et Biophysica Acta, 1821(1), 98-106. [Link]

  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Journal of Cosmetic Dermatology, 20(3), 935-944. [Link]

  • Li, J., et al. (2020). Synthesis and Characterization of Hydroxyl-Pinacolone Retinoate. E3S Web of Conferences, 185, 03023. [Link]

  • Napoli, J. L. (1990). Quantification and characteristics of retinoid synthesis from retinol and beta-carotene in tissue fractions and established cell lines. Methods in Enzymology, 189, 470-482. [Link]

  • Michalkova, R., et al. (2024). Therapeutic Uses of Retinol and Retinoid-Related Antioxidants. Molecules, 30(10), 2191. [Link]

  • Kiser, P. D., & Palczewski, K. (2023). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Duester, G. (2008). Retinoic Acid Synthesis and Degradation. Biochimica et Biophysica Acta, 1780(6), 1142-1152. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 5,8-Monoepoxyretinoic Acid and All-trans-Retinoic Acid (ATRA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

All-trans-retinoic acid (ATRA), a biologically active metabolite of vitamin A, is a cornerstone molecule in the study of cellular differentiation, proliferation, and apoptosis. Its therapeutic applications, particularly in the treatment of acute promyelocytic leukemia (APL), are well-documented and stem from its potent ability to modulate gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). In contrast, 5,8-monoepoxyretinoic acid, a metabolite of ATRA, remains a more enigmatic molecule. This guide provides an in-depth, objective comparison of the known biological activities of these two retinoids, supported by available experimental data. We will delve into their mechanisms of action, present quantitative comparisons where possible, and outline the experimental protocols necessary to further elucidate their distinct biological roles.

Structural Differences: The Impact of the 5,8-Epoxy Bridge

The fundamental difference between ATRA and this compound lies in the presence of an epoxy bridge across the 5th and 8th carbons of the β-ionone ring in the latter. This structural alteration significantly impacts the molecule's shape and electronic properties, which in turn are expected to influence its interaction with the ligand-binding pockets of the retinoic acid receptors. While the all-trans configuration of the polyene tail is retained, the rigidity imposed by the epoxy ring may alter the molecule's affinity for and activation of RARs and RXRs.

Comparative Biological Activity: A Data-Driven Analysis

The biological effects of retinoids are primarily mediated through their binding to and activation of RARs (α, β, and γ) and RXRs (α, β, and γ). Upon ligand binding, these receptors form heterodimers (typically RAR/RXR) that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2]

While extensive quantitative data exists for ATRA, there is a notable scarcity of direct comparative studies and quantitative biological activity data for this compound. However, data for the related 5,6-epoxyretinoic acid isomer offers some insight into the potential effects of epoxidation.

Table 1: Comparative Biological Activity of ATRA and Epoxy-Retinoic Acids

CompoundAssay TypeReceptor/SystemResult (EC50)Reference
All-trans-retinoic acid (ATRA) Transcriptional ActivationRARα169 nM[3]
RARβ9 nM[3]
RARγ2 nM[3]
all-trans-5,6-epoxy-retinoic acid Transcriptional ActivationRARα77 nM[4]
RARβ35 nM[4]
RARγ4 nM[4]
This compound Transcriptional ActivationRARsData not available

EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal transcriptional activation of the respective receptor.

The available data for the 5,6-epoxy isomer suggests that while it can activate RARs, its potency is generally lower than that of ATRA for RARβ and RARγ.[4] It is important to note that one study has suggested that 5,8-oxyretinoic acid, a related compound, may be an artifact of the isolation process of 5,6-epoxyretinoic acid under acidic conditions, which could imply that the 5,8-epoxy isomer is less stable or prevalent.[5][6]

Signaling Pathways and Mechanism of Action

ATRA's mechanism of action is well-established. It enters the cell, binds to cellular retinoic acid-binding proteins (CRABPs), and is transported to the nucleus. In the nucleus, ATRA binds to the ligand-binding domain of RARs, which are heterodimerized with RXRs and bound to RAREs on the DNA. This binding induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately initiates the transcription of target genes. These genes are involved in a wide array of cellular processes, including:

  • Cellular Differentiation: ATRA is a potent inducer of differentiation in various cell types, most notably in myeloid cells. In APL, ATRA induces the differentiation of leukemic promyelocytes into mature granulocytes.[7]

  • Cell Proliferation and Apoptosis: Depending on the cell type and context, ATRA can inhibit proliferation and induce apoptosis.[7]

The precise mechanism of action for this compound is not well-characterized due to the lack of dedicated studies. It is presumed to act through the same RAR/RXR pathway, but the structural modification of the epoxy bridge likely alters its binding affinity and the subsequent conformational changes in the receptors, potentially leading to a different profile of gene activation and biological response.

Diagram 1: Retinoic Acid Signaling Pathway

Retinoid_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus ATRA ATRA / this compound CRABP CRABP ATRA->CRABP binds ATRA_CRABP Ligand-CRABP Complex CRABP->ATRA_CRABP RAR RAR ATRA_CRABP->RAR activates cluster_nucleus cluster_nucleus ATRA_CRABP->cluster_nucleus RXR RXR RARE RARE RXR->RARE binds CoA Coactivators RAR->CoA recruits RAR->RARE binds CoR Corepressors CoR->RAR represses Gene Target Gene Transcription CoA->Gene activates Response Cellular Response (Differentiation, Apoptosis, etc.) Gene->Response

Caption: Canonical Retinoic Acid Signaling Pathway.

Experimental Protocols for Comparative Analysis

To definitively compare the biological activities of this compound and ATRA, a series of well-defined in vitro experiments are required.

Cell Differentiation Assay using HL-60 Cells

The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying myeloid differentiation induced by retinoids.[7][8][9][10][11]

Objective: To compare the potency of this compound and ATRA in inducing granulocytic differentiation of HL-60 cells.

Step-by-Step Methodology:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed HL-60 cells at a density of 2 x 10^5 cells/mL. Treat the cells with varying concentrations (e.g., 1 nM to 10 µM) of ATRA, this compound, or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72-96 hours.

  • Assessment of Differentiation:

    • NBT Reduction Assay: Assess the ability of differentiated cells to produce superoxide radicals by measuring the reduction of nitroblue tetrazolium (NBT) to formazan. Quantify the percentage of NBT-positive cells by light microscopy.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against cell surface markers of differentiation, such as CD11b and CD11c. Analyze the percentage of positive cells using a flow cytometer.

  • Data Analysis: Determine the EC50 for each compound for the induction of differentiation based on the percentage of differentiated cells at each concentration.

Diagram 2: HL-60 Cell Differentiation Workflow

HL60_Differentiation_Workflow start Start: HL-60 Cell Culture treatment Treat with ATRA, 5,8-Epoxy-RA, or Vehicle Control start->treatment incubation Incubate for 72-96 hours treatment->incubation assessment Assess Differentiation incubation->assessment nbt NBT Reduction Assay assessment->nbt Method 1 flow Flow Cytometry (CD11b/c) assessment->flow Method 2 analysis Data Analysis (EC50 determination) nbt->analysis flow->analysis

Caption: Workflow for HL-60 Cell Differentiation Assay.

Receptor Binding Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity of a compound for a specific receptor.[3]

Objective: To determine the binding affinities (Ki) of this compound and ATRA for the different RAR and RXR isoforms.

Step-by-Step Methodology:

  • Receptor Preparation: Use nuclear extracts from cells overexpressing a specific RAR or RXR isoform, or purified recombinant receptor proteins.

  • Radioligand: Use a high-affinity radiolabeled ligand, such as [3H]-ATRA for RARs and [3H]-9-cis-retinoic acid for RXRs.

  • Competition Assay: Incubate a constant concentration of the receptor and radioligand with increasing concentrations of the unlabeled test compounds (ATRA or this compound).

  • Separation: Separate the receptor-bound from the free radioligand using a method such as filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

All-trans-retinoic acid is a potent and well-characterized modulator of cellular processes, with a clear mechanism of action through RAR/RXR signaling. While this compound is a known metabolite, its biological activity remains largely unexplored. Based on the limited data for the related 5,6-epoxy isomer, it is plausible that the 5,8-epoxy modification reduces the biological potency compared to ATRA. However, without direct comparative studies, this remains speculative.

The experimental protocols outlined in this guide provide a clear path forward for researchers to systematically evaluate the biological activity of this compound. Such studies are crucial to understanding the structure-activity relationship of retinoids and could potentially unveil novel therapeutic agents with unique activity profiles. Future research should focus on obtaining quantitative data on the receptor binding affinities and the downstream gene regulatory effects of this compound to fully comprehend its role in cellular physiology and its potential in drug development.

References

  • Differential cell fates induced by all-trans retinoic acid-treated HL-60 human leukemia cells. (n.d.). Retrieved from [Link]

  • The influence of agents differentiating HL-60 cells toward granulocyte-like cells on their ability to release neutrophil extracellular traps. (2018). PubMed. Retrieved from [Link]

  • Identification of 5,8-oxyretinoic acid isolated from small intestine of vitamin A-deficient rats dosed with retinoic acid. (1979). PubMed. Retrieved from [Link]

  • 5,8-Epoxy-All-Trans-Retinoic Acid | 3012-76-8. (n.d.). SynZeal. Retrieved from [Link]

  • 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid | C20H28O3 | CID 94005050. (n.d.). PubChem. Retrieved from [Link]

  • SCHEME 1. Synthesis of racemic 5,6-epoxy-(E)-retinoic acid. 1,... (n.d.). ResearchGate. Retrieved from [Link]

  • An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program. (n.d.). PubMed Central. Retrieved from [Link]

  • Identification of 5,8-oxyretinoic acid isolated from small intestine of vitamin A-deficient rats dosed with retinoic acid. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure of the RXR-RAR DNA-binding complex on the retinoic acid response element DR1. (1995). PubMed. Retrieved from [Link]

  • New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands and transcriptional coregulators. (2023). bioRxiv. Retrieved from [Link]

  • Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl. (2021). MDPI. Retrieved from [Link]

  • Functional properties of HL60 cells matured with all-trans-retinoic acid and DMSO: differences in response to interleukin-8 and fMLP. (1995). PubMed. Retrieved from [Link]

  • All-trans retinoic acid loaded block copolymer nanoparticles efficiently induce cellular differentiation in HL-60 cells. (2011). PubMed. Retrieved from [Link]

  • The preparation and biological activity of methyl 5,6-epoxy-retinoate. (1966). PubMed. Retrieved from [Link]

  • CAS No : 81444-57-7| Product Name : Isotretinoin - Impurity G| Chemical Name : 5,6-Epoxy-13-cis Retinoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. (1982). PubMed. Retrieved from [Link]

  • 5,8-Epoxy-all-trans-Retinoic Acid (Mixture of Diastereomers). (n.d.). Axios Research. Retrieved from [Link]

  • Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. (n.d.). PubMed Central. Retrieved from [Link]

  • Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. (2023). ResearchGate. Retrieved from [Link]

  • Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. (2022). MDPI. Retrieved from [Link]

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A Comparative Analysis of 5,8-Monoepoxyretinoic Acid and 5,6-Epoxyretinoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of retinoid signaling, the nuanced activities of various metabolites of retinoic acid (RA) are of paramount interest to researchers in oncology, dermatology, and developmental biology. Among these are the epoxyretinoic acids, which have demonstrated unique biological profiles. This guide provides a detailed comparative analysis of two such isomers: 5,8-Monoepoxyretinoic acid and 5,6-epoxyretinoic acid. Our focus will be on their chemical distinctions, biological activities, and the experimental methodologies used to characterize them, providing a comprehensive resource for scientists navigating this complex field.

Introduction: Structural Isomers with Divergent Fates

5,6-Epoxyretinoic acid is a well-characterized, biologically active metabolite of all-trans-retinoic acid (ATRA).[1] Its formation in vivo underscores its physiological relevance.[2] Conversely, this compound, also known as 5,8-oxyretinoic acid, is often considered an artifact generated from 5,6-epoxyretinoic acid under acidic conditions during extraction and isolation procedures.[1][3] This fundamental difference in their origins has significant implications for their respective biological characterization and relevance, with a wealth of data available for the 5,6-epoxy isomer and a notable scarcity for its 5,8-counterpart.

Chemical Structure and Stability

The key structural difference between these two molecules lies in the position of the epoxide ring on the β-ionone ring of the retinoic acid backbone. In 5,6-epoxyretinoic acid, the epoxide is across the 5th and 6th carbons, while in this compound, a furanoid ring is formed between the 5th and 8th carbons. This structural variance influences their chemical stability. The 5,6-epoxide is susceptible to rearrangement to the more stable 5,8-furanoid form, particularly in acidic environments.[1] Researchers should be mindful of this instability during experimental handling and analysis.[4]

Comparative Biological Activity: A Tale of Two Isomers

The biological activities of these two epoxyretinoic acids are not equivalent, largely due to the extensive research focus on the naturally occurring 5,6-epoxy isomer.

5,6-Epoxyretinoic Acid: A Potent RAR Agonist

All-trans-5,6-epoxyretinoic acid is a known agonist of all three retinoic acid receptor (RAR) isoforms (α, β, and γ).[5] Its potency varies across the isoforms, as demonstrated by the following half-maximal effective concentrations (EC50) for transcriptional activation:

Receptor IsoformEC50 (nM)
RARα77
RARβ35
RARγ4
Data sourced from MedChemExpress.[5]

This potent activity, particularly on RARγ, translates into significant cellular effects. At a concentration of 1 μM, it has been shown to induce growth arrest in MCF-7 breast cancer cells and NB4 acute promyelocytic leukemia cells.[5] Furthermore, it has demonstrated efficacy in inhibiting skin tumor promotion as effectively as all-trans-retinoic acid. In vivo studies in vitamin A-deficient rats have shown that all-trans-5,6-epoxyretinoic acid has approximately 0.5% of the growth-promoting activity of all-trans-retinoic acid.[6]

This compound: An Enigma in Biological Activity

In stark contrast to its 5,6-epoxy counterpart, there is a significant lack of quantitative data on the biological activity of this compound. No definitive studies detailing its binding affinities for RARs or its efficacy in functional assays (e.g., EC50 or IC50 values) are readily available in the public domain. This is likely a direct consequence of its characterization as a potential artifact of 5,6-epoxyretinoic acid isolation.[1][3] While it is plausible that it may possess some biological activity, the current body of scientific literature does not support a well-defined role in retinoid signaling.

Mechanism of Action: The Canonical Retinoid Signaling Pathway

Both 5,6-epoxyretinoic acid and, hypothetically, this compound, would exert their biological effects through the canonical retinoid signaling pathway. This pathway involves the binding of the ligand to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR).[7] This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[7]

Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_6_Epoxy_RA 5,6-Epoxyretinoic Acid RAR_RXR RAR/RXR Heterodimer 5_6_Epoxy_RA->RAR_RXR Binds 5_8_Epoxy_RA This compound (Hypothetical) 5_8_Epoxy_RA->RAR_RXR Binds? RARE RARE (DNA) RAR_RXR->RARE Binds Transcription Gene Transcription (e.g., CRABP2) RARE->Transcription Regulates RAR_Binding_Assay_Workflow Start Prepare Reagents (Receptor, Radioligand, Test Compounds) Incubate Incubate Components Start->Incubate Filter Separate Bound and Free Ligand (Vacuum Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End Determine Binding Affinity Analyze->End

Sources

A Researcher's Guide to Evaluating Epoxy-Retinoids in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Retinoid-Based Cancer Therapy

Retinoids, a class of compounds derived from vitamin A, have long been recognized for their critical roles in regulating cellular proliferation, differentiation, and apoptosis.[1][2][3] This has positioned them as compelling agents in oncology, with all-trans-retinoic acid (ATRA) achieving remarkable success in the treatment of acute promyelocytic leukemia (APL).[4][5] However, the therapeutic window of natural retinoids is often narrowed by issues of toxicity and the development of resistance.[6] This has spurred the development of synthetic retinoid analogs designed to offer enhanced stability, receptor selectivity, and improved efficacy with reduced side effects.[6][7]

Among these synthetic derivatives, epoxy-retinoids represent a promising but less-explored chemical space. This guide focuses on the methodologies for evaluating the efficacy of such compounds, with a specific focus on 5,8-Monoepoxyretinoic acid. It is important to note that while the scientific literature is rich with data on compounds like ATRA and synthetic retinoids such as EC19 and EC23, specific, publicly available data on the anti-cancer efficacy of this compound is currently scarce.[8][9][10][11] Therefore, this guide will provide a comparative framework using well-documented retinoids as benchmarks and will detail the essential experimental protocols required to rigorously assess the potential of novel agents like this compound.

Comparative Efficacy of Retinoids Across Cancer Cell Lines

The anti-proliferative and pro-apoptotic effects of retinoids can vary significantly depending on the specific compound and the cancer cell line being investigated. This variability is often linked to the expression levels of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), as well as the integrity of downstream signaling pathways.[6][7]

Below is a comparative summary of the inhibitory concentration (IC50) values for several retinoids across a panel of human cancer cell lines. This table serves as a reference for the expected potency of established retinoids and a template for evaluating new compounds.

CompoundCancer Cell LineCancer TypeIC50 (µM)Primary Effect
All-trans-retinoic acid (ATRA) HepG2Hepatocellular Carcinoma36.2Growth Inhibition, Differentiation
Caco-2Colorectal Carcinoma58.0Cell Cycle Arrest
MCF-7Breast Adenocarcinoma99.0Growth Inhibition
EC19 (Synthetic Retinoid) HepG2Hepatocellular Carcinoma42.2Apoptosis
Caco-2Colorectal Carcinoma10.8Apoptosis, Cell Cycle Arrest
MCF-7Breast Adenocarcinoma9.4Apoptosis
EC23 (Synthetic Retinoid) HepG2Hepatocellular Carcinoma0.74Apoptosis
Caco-2Colorectal Carcinoma14.7Apoptosis
MCF-7Breast Adenocarcinoma5.56Apoptosis
N-(4-hydroxyphenyl)retinamide (4HPR) Various Cervical Carcinoma LinesCervical Cancer~10Apoptosis
Various Head and Neck SCC LinesHead and Neck Cancer~10Apoptosis
This compound Various-Data Not Available-

Table 1: Comparative IC50 values of various retinoids in different human cancer cell lines. Data is synthesized from multiple sources. The absence of data for this compound highlights the need for further research.[8][12][13]

Mechanistic Insights: The Retinoid Signaling Pathway

The canonical mechanism of retinoid action is mediated through the nuclear receptors RAR and RXR.[7][14] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[7][15] In the absence of a ligand, the receptor complex is bound by co-repressors, inhibiting gene transcription.[6][7] Upon binding of a retinoid like ATRA, a conformational change occurs, leading to the dissociation of co-repressors and the recruitment of co-activators, which initiates the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[15][16]

Synthetic modifications, such as epoxidation, can alter the binding affinity and selectivity of the retinoid for different RAR and RXR isoforms, potentially leading to a distinct downstream gene expression profile and biological response.

Retinoid Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., this compound) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binding RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Translocation & Ligand Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to CoRepressor Co-Repressor Complex RAR_RXR->CoRepressor Dissociation CoActivator Co-Activator Complex RAR_RXR->CoActivator Recruitment Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates CoActivator->RARE Activates Biological_Response Biological Response (Apoptosis, Differentiation, Cell Cycle Arrest) Gene_Transcription->Biological_Response Leads to Experimental Workflow cluster_exp In Vitro Efficacy Evaluation start Start: Select Cancer Cell Lines viability 1. Cell Viability Assay (e.g., SRB Assay) start->viability ic50 Determine IC50 Value viability->ic50 apoptosis 2. Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat cells with IC50 cell_cycle 3. Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat cells with IC50 end End: Analyze Data & Compare to Alternatives apoptosis->end cell_cycle->end

Caption: Workflow for evaluating a novel retinoid.

Conclusion and Future Directions

The development of novel synthetic retinoids holds significant promise for expanding the arsenal of anti-cancer therapies. While this compound remains an understudied compound, the established methodologies presented in this guide provide a clear and rigorous path for its evaluation. By employing systematic cell viability, apoptosis, and cell cycle analyses, researchers can effectively characterize its biological activity and compare its efficacy against existing retinoids.

Future research should focus on conducting these foundational in vitro studies for this compound across a diverse panel of cancer cell lines. Subsequent investigations could explore its specific interactions with RAR and RXR isoforms, its impact on downstream gene expression, and its potential for synergistic effects when combined with other chemotherapeutic agents. Such a comprehensive approach is essential to unlock the potential of this and other novel retinoids in the ongoing fight against cancer.

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A Comparative Guide to Validating the Anticancer Effects of 5,8-Monoepoxyretinoic Acid In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 5,8-Monoepoxyretinoic acid, a novel retinoid derivative, as a potential anticancer agent. Recognizing the critical importance of robust preclinical data, this document outlines a comparative approach, benchmarking the performance of this compound against a standard-of-care chemotherapeutic agent. The methodologies detailed herein are designed to ensure scientific rigor, data integrity, and reproducibility, empowering researchers to make informed decisions in the drug development pipeline.

Introduction to this compound and its Anticancer Potential

Retinoids, a class of compounds derived from vitamin A, are known to play crucial roles in cellular differentiation, proliferation, and apoptosis.[1][2] Their therapeutic potential in oncology has been an area of intense research.[1] this compound is a furanoid derivative of retinoic acid.[3][4] While the precise anticancer mechanism of this compound is still under investigation, it is hypothesized to modulate key signaling pathways involved in cancer progression, similar to other retinoids that are known to interact with retinoic acid receptors (RAR) and retinoid X receptors (RXR).[1][2] This interaction can trigger the transcription of genes that regulate cell cycle arrest and induce apoptosis in cancer cells.[2][5]

This guide will provide a detailed roadmap for evaluating the in vivo efficacy and safety profile of this compound, offering a direct comparison with a widely used chemotherapeutic agent to contextualize its potential clinical utility.

Experimental Design for In Vivo Validation

The successful in vivo evaluation of a novel anticancer agent hinges on a meticulously designed experimental plan.[6] This section outlines the critical components for validating the anticancer effects of this compound.

Selection of In Vivo Models

The choice of an appropriate animal model is paramount for obtaining clinically relevant data. Both xenograft and orthotopic models are proposed to comprehensively assess the compound's efficacy.

  • Xenograft Model: This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[6][7] It is a well-established and cost-effective method for initial efficacy screening and monitoring tumor growth.

  • Orthotopic Model: In this model, cancer cells are implanted into the corresponding organ of origin in the animal.[8][9] This approach provides a more physiologically relevant tumor microenvironment, which is crucial for studying tumor progression and metastasis.[8][10]

Choice of Cancer Cell Lines

The selection of cancer cell lines should be guided by the hypothesized mechanism of action of this compound and the desire for clinical relevance. For this guide, we will consider:

  • A549 (Non-Small Cell Lung Cancer): A widely used cell line in cancer research, known for its aggressive growth in xenograft models.[11]

  • MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive breast cancer cell line that is valuable for studying metastasis.

Comparative Agent

To benchmark the efficacy of this compound, a standard-of-care chemotherapeutic agent is essential. Paclitaxel , a potent mitotic inhibitor, is selected for this purpose due to its broad-spectrum activity against various solid tumors, including lung and breast cancer.[11][12]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting the in vivo validation studies. All animal experiments should be performed in accordance with institutional and governmental guidelines.[9]

Protocol 1: Subcutaneous Xenograft Model
  • Cell Culture: Culture A549 or MDA-MB-231 cells in appropriate media until they reach the logarithmic growth phase.[8][13]

  • Cell Preparation: Harvest and prepare a single-cell suspension at a concentration of 1 × 10^6 to 5 × 10^6 cells per 100 µL of a 1:1 mixture of serum-free medium and Matrigel.[7]

  • Animal Model: Utilize female athymic nude mice, approximately 6-8 weeks old.[7]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.[14][15] Calculate tumor volume using the formula: (length × width²) / 2.[14]

  • Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • This compound group: Administer the predetermined dose intraperitoneally (i.p.) or orally (p.o.) daily for 21 days.

    • Paclitaxel group: Administer 10 mg/kg i.p. every three days for five cycles.[11]

    • Vehicle control group: Administer the corresponding vehicle used for the drug dilutions.

  • Endpoint Analysis: Euthanize the mice when tumors in the control group reach approximately 2000 mm³ or if signs of toxicity are observed.[14] Collect tumors for further analysis.

Protocol 2: Orthotopic Breast Cancer Model
  • Cell Preparation: Prepare MDA-MB-231 cells as described in the xenograft protocol. To enable non-invasive monitoring, consider using cells engineered to express luciferase.[16]

  • Animal Model: Use female NOD/SCID mice, 6-8 weeks old.

  • Surgical Procedure:

    • Anesthetize the mouse.[13]

    • Make a small incision to expose the mammary fat pad.[13]

    • Inject 20 µL of the cell suspension into the mammary fat pad.[13]

    • Suture the incision.[8]

  • Tumor and Metastasis Monitoring:

    • Monitor primary tumor growth using calipers.

    • For luciferase-expressing cells, perform bioluminescent imaging (BLI) weekly to monitor both primary tumor growth and the development of metastases.[15][17]

  • Treatment and Endpoint Analysis: Follow the treatment and endpoint analysis procedures as described in the xenograft protocol.

Data Presentation and Analysis

Clear and concise data presentation is crucial for interpreting the results of in vivo studies.

Quantitative Data Summary
Treatment Group Animal Model Cancer Cell Line Average Tumor Volume (mm³) at Day 21 Tumor Growth Inhibition (%) Metastatic Burden (if applicable) Change in Body Weight (%)
Vehicle ControlXenograftA549N/AN/A
This compoundXenograftA549N/A
PaclitaxelXenograftA549N/A
Vehicle ControlOrthotopicMDA-MB-231N/A
This compoundOrthotopicMDA-MB-231
PaclitaxelOrthotopicMDA-MB-231
Toxicity Evaluation

A thorough assessment of systemic toxicity is essential for any new anticancer agent.[18][19]

Parameter Vehicle Control This compound Paclitaxel
Clinical Observations
* Behavioral Changes
* Physical Appearance
Body Weight
* Weekly Measurement
Hematology (at endpoint)
* Complete Blood Count
Serum Chemistry (at endpoint)
* Liver Function Tests
* Kidney Function Tests
Histopathology (at endpoint)
* Major Organs (Liver, Spleen, Kidney, Lungs, Heart)

Visualization of Workflows and Pathways

Visual diagrams are invaluable tools for illustrating complex experimental processes and biological mechanisms.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture (A549 / MDA-MB-231) Cell_Harvest Cell Harvest & Suspension Cell_Culture->Cell_Harvest Xenograft Subcutaneous Implantation Cell_Harvest->Xenograft Xenograft Model Orthotopic Orthotopic Implantation Cell_Harvest->Orthotopic Orthotopic Model Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth Orthotopic->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Drug_Admin Drug Administration (5,8-MERA, Paclitaxel, Vehicle) Treatment_Groups->Drug_Admin Toxicity_Monitoring Toxicity Monitoring (Body Weight, Clinical Signs) Drug_Admin->Toxicity_Monitoring Euthanasia Euthanasia & Tissue Collection Toxicity_Monitoring->Euthanasia Data_Analysis Data Analysis (Tumor Volume, Metastasis, Histopathology) Euthanasia->Data_Analysis

Caption: In Vivo Experimental Workflow.

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects MERA 5,8-Monoepoxy- retinoic Acid CRABP CRABP MERA->CRABP Binding RAR RAR CRABP->RAR Transport to Nucleus RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding to DNA Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Differentiation Gene_Transcription->Differentiation

Caption: Hypothesized Retinoid Signaling Pathway.

Causality and Self-Validation

The experimental design incorporates several features to ensure the trustworthiness and validity of the results:

  • Inclusion of a Positive Control: Comparing this compound to a well-characterized chemotherapeutic agent like Paclitaxel provides a critical benchmark for its efficacy.

  • Use of Vehicle Controls: This ensures that any observed effects are due to the active compound and not the delivery vehicle.

  • Multiple In Vivo Models: Employing both subcutaneous and orthotopic models provides a more complete picture of the compound's activity, assessing both primary tumor growth and metastatic potential.[17][20]

  • Comprehensive Toxicity Profiling: A detailed evaluation of systemic toxicity is crucial for determining the therapeutic index and potential for clinical translation.[21][22][23]

  • Blinded Data Collection and Analysis: Whenever possible, measurements of tumor volume and other endpoints should be performed by individuals blinded to the treatment groups to minimize bias.

By adhering to these principles, the generated data will be robust, reliable, and suitable for informing the next stages of drug development. The transition from promising in vitro findings to conclusive in vivo validation is a pivotal step in the journey of a novel anticancer agent.[11] This guide provides a scientifically sound and methodologically detailed framework for rigorously evaluating the therapeutic potential of this compound.

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5,8-Monoepoxyretinoic Acid: An Elusive Player in Retinoid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Understanding Retinoic Acid Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals.

In the intricate world of cellular signaling, retinoids, the biologically active metabolites of vitamin A, hold a position of paramount importance, orchestrating a symphony of genetic programs that govern cell growth, differentiation, and apoptosis. Central to this regulation are the Retinoic Acid Receptors (RARs), a family of ligand-inducible transcription factors. The quest to understand how various retinoid analogues interact with these receptors is a cornerstone of drug discovery, with implications for oncology, dermatology, and developmental biology. This guide delves into the current scientific understanding of a particular retinoid derivative, 5,8-Monoepoxyretinoic acid, and its putative role as a Retinoic Acid Receptor (RAR) agonist or antagonist.

While the scientific literature is replete with data on many retinoids, a comprehensive search reveals a conspicuous absence of direct experimental evidence to definitively classify this compound as either an RAR agonist or antagonist. Notably, early research has suggested that 5,8-oxyretinoic acid may arise as an artifact during the extraction of its close isomer, 5,6-epoxyretinoic acid, under acidic conditions. This guide will therefore focus on the well-characterized biological activity of the closely related and extensively studied all-trans-5,6-epoxyretinoic acid as a potent RAR agonist, providing a framework for the potential evaluation of the 5,8-epoxy isomer.

The Canonical RAR Signaling Pathway: A Primer

Retinoic acid receptors (RARs) are nuclear receptors that, upon binding to their cognate ligands, function as transcription factors[1]. There are three main subtypes of RARs: RARα, RARβ, and RARγ[1]. In their inactive state, RARs form heterodimers with Retinoid X Receptors (RXRs) and are bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes[1]. This complex is associated with corepressor proteins, which silence gene transcription.

The binding of an agonist, such as all-trans-retinoic acid (ATRA), induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This activated complex then initiates the transcription of target genes, leading to a cascade of cellular responses. Conversely, an antagonist would bind to the receptor but fail to induce this activating conformational change, thereby blocking the action of agonists.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Agonist RAR Agonist (e.g., 5,6-epoxy-RA) Active_Complex Active RAR/RXR Complex Agonist->Active_Complex Binds and Activates RAR_RXR RAR/RXR Heterodimer CoR Corepressors RAR_RXR->CoR Recruits RARE RARE RAR_RXR->RARE Binds to DNA RAR_RXR->Active_Complex Conformational Change CoR->Active_Complex Dissociation Active_Complex->RARE CoA Coactivators Active_Complex->CoA Recruits Gene_Transcription Target Gene Transcription CoA->Gene_Transcription Initiates Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor RAR Nuclear Extract Incubation_Mix Incubate Receptor, [³H]-ATRA, and Test Compound Receptor->Incubation_Mix Radioligand [³H]-ATRA Radioligand->Incubation_Mix Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation_Mix Filtration Vacuum Filtration Incubation_Mix->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination Determine IC₅₀ Counting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow for a Competitive Radioligand Binding Assay.

RAR Transactivation Assay

This cell-based assay measures the ability of a compound to activate gene transcription through an RAR-dependent mechanism.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and co-transfect them with two plasmids:

    • An expression vector for a specific RAR isotype (α, β, or γ).

    • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a RARE promoter.

  • Treatment: Treat the transfected cells with varying concentrations of the test compound. Include a known agonist (e.g., ATRA) as a positive control and a vehicle control. To test for antagonist activity, co-treat cells with the known agonist and the test compound.

  • Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the reporter enzyme activity (luciferase or β-galactosidase).

  • Data Analysis:

    • Agonist Activity: Plot the reporter activity against the concentration of the test compound to determine the EC₅₀.

    • Antagonist Activity: A decrease in the reporter activity induced by the known agonist in the presence of the test compound indicates antagonist activity.

Transactivation_Assay_Workflow Start Start Transfection Co-transfect cells with RAR expression vector and RARE-reporter plasmid Start->Transfection Treatment Treat cells with test compound Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Reporter_Assay Measure reporter gene activity Lysis->Reporter_Assay Data_Analysis Analyze data to determine agonist or antagonist activity Reporter_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an RAR Transactivation Assay.

Conclusion: A Call for Further Investigation

The question of whether this compound is an RAR agonist or antagonist remains unanswered due to a lack of direct experimental evidence. The available data strongly supports the classification of its isomer, all-trans-5,6-epoxyretinoic acid, as a potent pan-RAR agonist. The potential for this compound to be an artifact of the extraction process for the 5,6-epoxy isomer further complicates its characterization.

For researchers in the field, this represents an open avenue for investigation. The application of the standardized experimental protocols outlined in this guide—namely competitive radioligand binding assays and RAR transactivation assays—to this compound would provide the necessary data to definitively characterize its interaction with RARs. Such studies would not only resolve a long-standing ambiguity but also contribute to a more complete understanding of the structure-activity relationships within the diverse family of retinoids. Until such data becomes available, any claims regarding the RAR activity of this compound should be approached with scientific caution.

References

  • Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry, 277(35), 31491-31498. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Isolation and identification of 5,6-epoxyretinoic acid: a biologically active metabolite of retinoic acid. Biochemistry, 17(19), 4085–4090. [Link]

  • Zile, M. H., Inhorn, R. C., & DeLuca, H. F. (1980). The biological activity of 5,6-epoxyretinoic acid. The Journal of nutrition, 110(11), 2225–2230. [Link]

  • Levin, A. A., Sturzenbecker, L. J., Kazmer, S., Bosakowski, T., Huselton, C., Allenby, G., ... & Grippo, J. F. (1992). 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha. Nature, 355(6358), 359-361. [Link]

  • Heyman, R. A., Mangelsdorf, D. J., Dyck, J. A., Stein, R. B., Eichele, G., Evans, R. M., & Thaller, C. (1992). 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor. Cell, 68(2), 397-406. [Link]

  • Bernard, B. A., Bernardon, J. M., Delescluse, C., Martin, B., Lenoir, M. C., Maignan, J., ... & Shroot, B. (1992). Identification of synthetic retinoids with selectivity for human nuclear retinoic acid receptors. Biochemical and biophysical research communications, 186(2), 977-983. [Link]

  • Leid, M., Kastner, P., & Chambon, P. (1992). Multiplicity generates diversity in the retinoic acid signalling pathways. Trends in biochemical sciences, 17(10), 427-433. [Link]

  • Mangelsdorf, D. J., & Evans, R. M. (1995). The RXR heterodimers and orphan receptors. Cell, 83(6), 841-850. [Link]

  • Kagechika, H. (2002). Novel synthetic retinoids and separation of the pleiotropic actions of retinoids. Current medicinal chemistry, 9(5), 591-608. [Link]

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A Comparative Analysis of 5,8-Monoepoxyretinoic Acid and Other Retinoids: A Dose-Response Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of a vast array of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2] Their profound physiological effects have led to their extensive investigation and use in the treatment of various dermatological conditions and cancers.[3] The biological activity of retinoids is primarily mediated through their interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which function as ligand-activated transcription factors.[4] Upon binding, these receptors form heterodimers and modulate the expression of a multitude of target genes.

This guide provides a detailed dose-response comparison of 5,8-Monoepoxyretinoic acid, a furanoid metabolite of retinoic acid, with other key retinoids. We will delve into the underlying mechanisms of action, present comparative data on their biological potency, and provide a standardized protocol for their evaluation, offering a comprehensive resource for researchers in the field.

The Retinoid Signaling Cascade: A Mechanistic Overview

The canonical retinoid signaling pathway is initiated by the binding of a retinoid to RARs, which exist as heterodimers with RXRs. In the absence of a ligand, the RAR-RXR heterodimer is bound to DNA at specific sequences known as Retinoic Acid Response Elements (RAREs) and is associated with corepressor proteins that silence gene transcription. Ligand binding induces a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes.

dot

Caption: Canonical Retinoid Signaling Pathway.

Comparative Dose-Response Analysis of Retinoid Activity

The potency of a retinoid is determined by its ability to bind to and activate RARs, which in turn dictates the magnitude of the downstream biological response. This is typically quantified by determining the half-maximal effective concentration (EC50) in various in vitro assays.

While direct comparative dose-response data for this compound is limited in the scientific literature, we can infer its relative potency based on studies of its precursor, 5,6-epoxyretinoic acid, and other well-characterized retinoids.

RetinoidBiological Activity/PotencyReference
All-trans-Retinoic Acid (ATRA) High potency, considered the benchmark retinoid. Induces differentiation of F9 cells with a half-maximal response at 1.3 nM.[5][6][5][6]
9-cis-Retinoic Acid 5- to 10-fold more potent than ATRA in inducing differentiation of human neuroblastoma cells.[7][7]
Retinol Significantly less potent than ATRA. 175-fold less potent in inducing F9 cell differentiation.[5][6][5][6]
5,6-Monoepoxyretinoic Acid Significantly lower biological activity compared to ATRA. Estimated to have about 0.5% of the activity of ATRA in promoting growth in vitamin A-deficient rats.
Other Oxidized/Isomerized Metabolites of Retinoic Acid Generally less potent than ATRA in inducing F9 cell differentiation.[5][5]

Note: The biological activity of this compound is inferred to be low, based on the data available for its precursor and other modified retinoids. Direct experimental validation is required for a precise quantitative comparison.

Experimental Protocol: In Vitro Differentiation of F9 Embryonal Carcinoma Cells

The F9 teratocarcinoma cell line is a well-established model for studying retinoid-induced differentiation.[5][6][8][9] Upon treatment with retinoic acid, these cells differentiate into primitive endoderm, a process that can be quantified by measuring the production of differentiation markers such as laminin.[5][6]

dot

F9_Cell_Differentiation_Workflow start Start culture Culture F9 Cells start->culture treat Treat with Retinoids (Varying Concentrations) culture->treat incubate Incubate (48-72h) treat->incubate collect Collect Supernatant incubate->collect elisa Quantify Laminin (ELISA) collect->elisa analyze Analyze Dose-Response Curve elisa->analyze end End analyze->end

Caption: Workflow for F9 Cell Differentiation Assay.

Step-by-Step Methodology:
  • Cell Culture:

    • Maintain F9 embryonal carcinoma cells in a suitable culture medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

    • Ensure cells are in the exponential growth phase before initiating the experiment.

  • Retinoid Treatment:

    • Prepare stock solutions of this compound and other retinoids (e.g., ATRA as a positive control) in a suitable solvent (e.g., DMSO or ethanol).

    • Seed F9 cells in multi-well plates at an appropriate density.

    • After allowing the cells to attach, replace the medium with fresh medium containing a range of concentrations of the test retinoids. Include a vehicle control (solvent only).

  • Incubation:

    • Incubate the treated cells for a period of 48 to 72 hours to allow for differentiation.[5][6] The optimal incubation time may vary depending on the specific retinoid and its concentration.

  • Quantification of Differentiation:

    • Following incubation, collect the cell culture supernatant.

    • Quantify the amount of secreted laminin, a marker of primitive endoderm differentiation, using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[5][6]

  • Data Analysis:

    • Generate a dose-response curve by plotting the concentration of the retinoid against the measured laminin concentration.

    • Determine the EC50 value for each retinoid, which represents the concentration that induces a half-maximal response. This allows for a quantitative comparison of the potency of the different retinoids. Statistical methods, such as sigmoidal curve fitting, should be employed for accurate analysis.[5][8]

Conclusion and Future Directions

The available evidence suggests that modifications to the retinoic acid structure, such as the formation of the 5,8-epoxy ring, lead to a significant reduction in biological activity compared to the parent compound, all-trans-retinoic acid. This is likely due to altered binding affinity for the retinoic acid receptors.

To provide a more definitive dose-response comparison, further research is required to directly assess the biological activity of this compound. This should include:

  • Receptor Binding Assays: To determine the binding affinity (Kd) of this compound for the different RAR and RXR isoforms.

  • Gene Expression Profiling: To compare the global changes in gene expression induced by this compound and other retinoids at various concentrations.[9][10]

  • In Vivo Studies: To evaluate the physiological effects and potency of this compound in animal models.

A thorough understanding of the structure-activity relationships of various retinoids is crucial for the rational design of novel therapeutic agents with improved efficacy and reduced side effects. The experimental framework outlined in this guide provides a robust approach for the systematic evaluation and comparison of new retinoid analogues.

References

  • Williams, J. B., & Napoli, J. L. (1987). Assessment of retinoid-induced differentiation of F9 embryonal carcinoma cells with an enzyme-linked immunoadsorbent assay for laminin: statistical comparison of dose-response curves. Analytical Biochemistry, 160(2), 267–274. [Link]

  • Okazawa, H., Ishii, K., & Ishida, T. (1988). Biphasic response to retinoic acid dose in differentiation of F9 cells into primitive endoderm-like cells. Experimental Cell Research, 179(2), 344–351. [Link]

  • Båvik, C., et al. (2005). Global Gene Expression Profiles Associated With Retinoic Acid-Induced Differentiation of Embryonal Carcinoma Cells. Stem Cells, 23(8), 1145–1156. [Link]

  • Williams, J. B., & Napoli, J. L. (1985). Metabolism of retinoic acid and retinol during differentiation of F9 embryonal carcinoma cells. Proceedings of the National Academy of Sciences, 82(14), 4658–4662. [Link]

  • Scotto, C., et al. (1995). Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells. Differentiation, 59(1), 61–68. [Link]

  • Kim, M. H., et al. (2008). Synthesis and in vitro biological activity of retinyl retinoate, a novel hybrid retinoid derivative. Bioorganic & Medicinal Chemistry, 16(12), 6387–6393. [Link]

  • Lasa, M., et al. (2013). Changes in Gene Expression Profiling of Apoptotic Genes in Neuroblastoma Cell Lines upon Retinoic Acid Treatment. PLoS ONE, 8(5), e64749. [Link]

  • Lasa, M., et al. (2013). Changes in gene expression profiling of apoptotic genes in neuroblastoma cell lines upon retinoic acid treatment. PLoS One, 8(5), e64749. [Link]

  • Nyffeler, J., et al. (2021). Combining phenotypic profiling and targeted RNA-Seq reveals linkages between transcriptional perturbations and chemical effects on cell morphology: Retinoic acid as an example. Toxicology and Applied Pharmacology, 429, 115694. [Link]

  • Lehmann, J. M., et al. (1991). Selective high affinity retinoic acid receptor alpha or beta-gamma ligands. Molecular Endocrinology, 5(10), 1503–1511. [Link]

  • Lasa, M., et al. (2013). Changes in Gene Expression Profiling of Apoptotic Genes in Neuroblastoma Cell Lines upon Retinoic Acid Treatment. PLoS ONE, 8(5), e64749. [Link]

  • Torma, H. (2011). Summary of the biological activity of retinoids and 4-oxoretinoids. Dermato-endocrinology, 3(3), 159–162. [Link]

  • Martin, C. A., Ziegler, L. M., & Napoli, J. L. (1993). Retinoic acid, dibutyryl-cAMP, and differentiation affect the expression of retinoic acid receptors in F9 cells. Proceedings of the National Academy of Sciences, 90(14), 6590–6594. [Link]

  • Martin, C. A., Ziegler, L. M., & Napoli, J. L. (1993). Retinoic acid, dibutyryl-cAMP, and differentiation affect the expression of retinoic acid receptors in F9 cells. Proceedings of the National Academy of Sciences of the United States of America, 90(14), 6590–6594. [Link]

  • Wang, L., et al. (2024). All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. Frontiers in Pharmacology, 15, 1411535. [Link]

  • Chen, J. Y., et al. (1995). RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation. The EMBO journal, 14(6), 1187–1197. [Link]

  • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 36(4), 392–397. [Link]

  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid. Retrieved from [Link]

  • Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 36(4), 392–397. [Link]

  • Takeda, K., et al. (2016). Inhibitory Effects of Retinol Are Greater than Retinoic Acid on the Growth and Adhesion of Human Refractory Cancer Cells. Biological & Pharmaceutical Bulletin, 39(4), 636–640. [Link]

  • D'Aniello, E., et al. (2019). Retinoic Acids in the Treatment of Most Lethal Solid Cancers. Molecules, 24(14), 2621. [Link]

  • Liang, C., et al. (2021). Overview of all-trans-retinoic acid (ATRA) and its analogues: Structures, activities, and mechanisms in acute promyelocytic leukaemia. European Journal of Medicinal Chemistry, 220, 113451. [Link]

  • Kim, H., et al. (2022). Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging. International Journal of Molecular Sciences, 23(22), 13911. [Link]

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A Comparative Investigation of 5,8-Monoepoxyretinoic Acid's Therapeutic Potential in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for a comparative study of 5,8-Monoepoxyretinoic acid, a furanoid derivative of retinoic acid, across various leukemia cell lines. While the therapeutic efficacy of all-trans retinoic acid (ATRA) in acute promyelocytic leukemia (APL) is well-established, the exploration of its metabolites and synthetic analogs offers promising avenues for overcoming resistance and expanding treatment to other leukemia subtypes.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and anticipated data interpretation for evaluating the anti-leukemic potential of this specific retinoid analog.

Introduction: The Rationale for Investigating this compound

All-trans retinoic acid (ATRA) has revolutionized the treatment of acute promyelocytic leukemia (APL) by inducing differentiation of leukemic promyelocytes.[1] However, its efficacy in other forms of acute myeloid leukemia (AML) is limited, and the development of resistance is a clinical challenge.[3] The metabolic pathways of ATRA are complex, leading to a variety of isomers and derivatives with potentially distinct biological activities.[4][5]

One such class of derivatives are epoxyretinoids. The related compound, all-trans-5,6-epoxy retinoic acid, is a known agonist for all isoforms of the retinoic acid receptor (RAR) and has been shown to induce growth arrest in the APL cell line NB4.[6] The 5,8-epoxy (furanoid) structure is formed from the 5,6-epoxy precursor.[7] Modifications to the β-ionone ring of retinoic acid, such as epoxidation, are a strategy to create analogs with potentially increased stability, altered receptor binding affinity, and improved therapeutic profiles, possibly by circumventing metabolic deactivation pathways that contribute to ATRA resistance.[8]

This guide proposes a comparative study to elucidate the bioactivity of this compound across a panel of leukemia cell lines, including those representing both APL and non-APL subtypes. The central hypothesis is that this compound will exhibit differential effects on cell viability, apoptosis, and differentiation in these cell lines, potentially highlighting a broader therapeutic window than ATRA.

Experimental Design: A Multi-faceted Approach to Characterization

To comprehensively assess the anti-leukemic properties of this compound, a series of in vitro assays will be conducted on a panel of selected leukemia cell lines.

Selected Leukemia Cell Lines:

Cell LineLeukemia SubtypeKey Characteristics
NB4 Acute Promyelocytic Leukemia (APL, M3)Expresses the PML-RARα fusion protein; highly sensitive to ATRA-induced differentiation.[9]
HL-60 Acute Promyelocytic Leukemia (APL, M3)Myeloblastic/promyelocytic phenotype; widely used model for myeloid differentiation.[10]
U937 Histiocytic Lymphoma (often used as an AML model)Monocytic phenotype; can be induced to differentiate along the monocytic lineage.[4]
K562 Chronic Myeloid Leukemia (CML) in blast crisisErythroleukemic; often used as a model for ATRA-resistant leukemia.[3]

Experimental Workflow:

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis (at IC50 concentrations) cluster_2 Phase 3: Data Interpretation & Comparison a Treat NB4, HL-60, U937, K562 cells with varying concentrations of This compound b Perform MTT Assay (72 hours) a->b c Determine IC50 values b->c d Apoptosis Assay (Annexin V/PI Staining) c->d Inform subsequent experiments e Cell Cycle Analysis (Propidium Iodide Staining) c->e Inform subsequent experiments f Western Blot Analysis c->f Inform subsequent experiments g Compare IC50 values across cell lines d->g h Quantify apoptosis and cell cycle arrest d->h i Analyze protein expression changes d->i e->g e->h e->i f->g f->h f->i j Draw conclusions on differential sensitivity and mechanism g->j h->j i->j

Caption: Experimental workflow for the comparative study.

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium. For adherent cell lines, allow cells to attach overnight.

  • Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with this compound at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1][10]

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Protocol:

  • Cell Treatment: Treat cells with this compound at their IC50 concentrations for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Western Blot Analysis

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[13]

Protocol:

  • Protein Extraction: Treat cells with this compound for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis- and differentiation-related proteins (e.g., PARP, Caspase-3, p21, Cyclin D1, Bcl-2, and differentiation markers like CD11b) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Anticipated Results and Interpretation

Based on the known activities of retinoids, the following outcomes are anticipated:

Comparative Cytotoxicity of this compound:

Cell LinePredicted IC50 (µM)Predicted Sensitivity RankingRationale
NB4 LowHighAPL cell line with PML-RARα, expected to be sensitive to RAR agonists.[6]
HL-60 Low to ModerateHigh to ModerateAPL cell line, generally responsive to retinoids, but may show different sensitivity compared to NB4.
U937 Moderate to HighModerate to LowNon-APL AML model, may exhibit some response due to RAR expression, but likely less sensitive than APL cells.[4]
K562 HighLowCML cell line, often used as a model of retinoid resistance.[3]

Signaling Pathway Analysis:

A key aspect of this study is to elucidate the molecular mechanisms underlying the observed effects.

G cluster_0 This compound cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes cluster_3 Phenotypic Effects a Binds to RAR/RXR heterodimers b Activation of Retinoic Acid Response Elements (RAREs) a->b c Induction of p21 b->c d Downregulation of Cyclin D1 b->d e Upregulation of CD11b (Differentiation Marker) b->e f Downregulation of Bcl-2 b->f h Cell Cycle Arrest (G0/G1 Phase) c->h d->h j Myeloid Differentiation e->j g Cleavage of Caspase-3 and PARP f->g i Apoptosis g->i

Sources

A Researcher's Guide to 5,8-Monoepoxyretinoic Acid: A Comparative Cross-Validation in Diverse Research Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 5,8-monoepoxyretinoic acid, a furanoid derivative of retinoic acid. Recognizing the inherent instability of this compound and its likely origin as an artifact from its 5,6-epoxy precursor under acidic conditions, this document will focus on a comparative evaluation of the more stable and biologically relevant all-trans-retinoic acid (ATRA) and its primary metabolite, all-trans-5,6-epoxyretinoic acid. We will delve into their differential effects across multiple research models, providing the underlying experimental data and detailed protocols to empower researchers in the fields of retinoid biology, pharmacology, and drug development.

Introduction: The Retinoid Landscape and the Emergence of Epoxy-Metabolites

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including cell growth, differentiation, and apoptosis.[1] All-trans-retinoic acid (ATRA) is the most biologically active endogenous retinoid, exerting its effects through binding to and activating nuclear retinoic acid receptors (RARs).[1] The metabolic pathway of ATRA involves the formation of various oxidized and conjugated derivatives, including epoxy-retinoic acids.[2]

Initial investigations into ATRA metabolism in vitamin A-deficient rats led to the isolation of a compound identified as 5,8-oxyretinoic acid.[3] However, subsequent research strongly suggested that this furanoid derivative was likely an artifact generated from the more labile 5,6-epoxyretinoic acid during extraction procedures involving acidic conditions.[3][4] Therefore, a comprehensive understanding of the biological effects attributed to epoxy-retinoids necessitates a primary focus on the 5,6-epoxy isomer.

This guide will cross-validate the effects of all-trans-5,6-epoxyretinoic acid in comparison to its parent compound, ATRA, across various in vitro and in vivo models. We will explore their mechanisms of action, highlighting differences in receptor activation and downstream biological responses.

Comparative Biological Activity: ATRA vs. all-trans-5,6-Epoxyretinoic Acid

The biological potency of retinoids is fundamentally linked to their ability to bind and transactivate RARs. The following table summarizes the comparative activity of ATRA and its 5,6-epoxy metabolite.

CompoundAssayReceptor/SystemResult (EC50)Reference
All-trans-retinoic acid (ATRA) Transcriptional ActivationRARα4 nM[5]
RARβ5 nM[5]
RARγ2 nM[5]
all-trans-5,6-epoxyretinoic acid Transcriptional ActivationRARα77 nM[6][7]
RARβ35 nM[6][7]
RARγ4 nM[6][7]

Key Insights:

  • ATRA exhibits high-affinity binding and potent activation of all three RAR isoforms.[5]

  • all-trans-5,6-epoxyretinoic acid also functions as an agonist for all RAR isoforms but displays a degree of selectivity, with significantly higher potency for RARγ.[6][7] This suggests that in tissues where RARγ is the predominant isoform, the biological effects of the 5,6-epoxy metabolite may be more pronounced.

Cross-Validation in Multiple Research Models

In Vitro Models: Cellular Differentiation and Proliferation

Rationale: In vitro cell culture models provide a controlled environment to dissect the specific cellular responses to retinoid treatment. Cell lines derived from various tissues allow for the investigation of tissue-specific effects and mechanisms.

The human promyelocytic leukemia cell line HL-60 and the acute promyelocytic leukemia cell line NB4 are well-established models for studying retinoid-induced differentiation.[8][9]

Comparative Effects:

  • ATRA: A potent inducer of differentiation in both HL-60 and NB4 cells, causing them to mature into granulocyte-like cells.[8][9]

  • all-trans-5,6-epoxyretinoic acid: Induces growth arrest in NB4 cells.[6][7] While direct comparative studies on differentiation with ATRA are limited, its ability to activate RARs suggests it would also promote differentiation, though potentially with different kinetics or potency.

The MCF-7 human breast cancer cell line is a widely used model to assess the anti-proliferative effects of retinoids.

Comparative Effects:

  • ATRA: A known inhibitor of MCF-7 cell growth.

  • all-trans-5,6-epoxyretinoic acid: At a concentration of 1 µM, it significantly inhibits the proliferation of MCF-7 cells.[7]

In Vivo Model: Growth Promotion in Vitamin A-Deficient Rats

Rationale: The vitamin A-deficient rat model is a classic in vivo system to assess the biological activity of retinoids in promoting growth and alleviating deficiency symptoms.

Comparative Effects:

  • ATRA: The gold standard for vitamin A activity in this model.

  • 5,6-Monoepoxyretinoic acid (as sodium salt, intraperitoneal injection): Demonstrated to be 157% as active as all-trans-retinyl acetate in promoting growth.[4][10]

  • Methyl 5,6-monoepoxyretinoate (oral administration): Showed 35% of the biological activity of all-trans-retinyl acetate.[4][10] This highlights the importance of the route of administration and metabolic conversion.

Mechanistic Insights: Signaling Pathways and Receptor Interactions

The biological effects of retinoids are primarily mediated through the activation of RARs, which form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[1]

DOT Language Script for Retinoid Signaling Pathway:

Retinoid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA All-trans-retinoic acid (ATRA) CRABP CRABP ATRA->CRABP Binding EpoxyRA 5,6-Epoxyretinoic Acid EpoxyRA->CRABP Binding RAR RAR CRABP->RAR Transport & Binding CoR Co-repressors CRABP->CoR Displacement RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE CoA Co-activators RARE->CoA Recruitment CoR->RARE Repression Transcription Gene Transcription CoA->Transcription Activation

Caption: Canonical Retinoid Signaling Pathway.

Experimental Protocols

Protocol for In Vitro Cell Differentiation Assay (NBT Reduction Assay)

This protocol is adapted for assessing the differentiation of HL-60 cells.[8]

Materials:

  • HL-60 cells

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • ATRA and all-trans-5,6-epoxyretinoic acid stock solutions (in DMSO)

  • Nitroblue tetrazolium (NBT) solution (1 mg/mL in PBS)

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Treatment: Seed cells at a density of 2 x 10^5 cells/mL in fresh medium. Add ATRA or all-trans-5,6-epoxyretinoic acid to the desired final concentrations (e.g., 1 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72-96 hours.

  • NBT Reduction Assay: a. Harvest the cells by centrifugation (200 x g for 5 minutes). b. Resuspend the cell pellet in 1 mL of fresh medium containing 1 mg/mL NBT and 200 ng/mL PMA. c. Incubate for 25 minutes at 37°C. d. Place the tubes on ice to stop the reaction. e. Using a hemocytometer, count the number of blue-black formazan-positive cells (differentiated cells) and the total number of cells.

  • Data Analysis: Calculate the percentage of differentiated cells: (Number of NBT-positive cells / Total number of cells) x 100.

DOT Language Script for NBT Reduction Assay Workflow:

NBT_Assay_Workflow Start Start: Culture HL-60 Cells Seed Seed cells at 2x10^5 cells/mL Start->Seed Treat Add Retinoids (ATRA, 5,6-Epoxy-RA) & Vehicle Control Seed->Treat Incubate Incubate for 72-96 hours Treat->Incubate Harvest Harvest cells by centrifugation Incubate->Harvest Resuspend Resuspend in NBT/PMA solution Harvest->Resuspend Incubate2 Incubate for 25 min at 37°C Resuspend->Incubate2 Stop Stop reaction on ice Incubate2->Stop Count Count NBT-positive and total cells Stop->Count Analyze Calculate % Differentiated Cells Count->Analyze End End Analyze->End

Caption: Workflow for the NBT Reduction Assay.

Protocol for In Vivo Growth Promotion Assay in Vitamin A-Deficient Rats

This protocol is a generalized procedure based on established methods.[4][10]

Materials:

  • Weanling male rats

  • Vitamin A-deficient diet

  • Control diet (vitamin A-sufficient)

  • ATRA and all-trans-5,6-epoxyretinoic acid (or its methyl ester) for injection/oral gavage

  • Vehicle (e.g., corn oil)

  • Animal balance

Procedure:

  • Induction of Vitamin A Deficiency: Place weanling rats on a vitamin A-deficient diet. Monitor their weight regularly. Deficiency is typically indicated by a plateau in weight gain.

  • Grouping: Once deficiency is established, divide the rats into experimental groups (n=6-8 per group):

    • Negative Control (Vitamin A-deficient, vehicle only)

    • Positive Control (ATRA)

    • Test Group (all-trans-5,6-epoxyretinoic acid or its ester)

    • Normal Control (Vitamin A-sufficient diet)

  • Treatment: Administer the test compounds and controls daily via the chosen route (intraperitoneal injection or oral gavage) for a period of 2-4 weeks.

  • Monitoring: Record the body weight of each rat daily or every other day.

  • Data Analysis: Plot the average weight gain over time for each group. Compare the growth rates between the different treatment groups.

Conclusion and Future Directions

The cross-validation of this compound's biological effects reveals a nuanced landscape. The available evidence strongly suggests that its precursor, all-trans-5,6-epoxyretinoic acid, is the more biologically relevant molecule, acting as a potent, RARγ-selective agonist. This selectivity may offer therapeutic advantages in targeting specific tissues or disease processes with reduced off-target effects compared to the pan-RAR agonist, ATRA.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of ATRA and all-trans-5,6-epoxyretinoic acid in a wider range of in vitro and in vivo models are needed to fully elucidate their differential activities.

  • Pharmacokinetic and Stability Analysis: A thorough investigation of the in vivo stability and pharmacokinetic profiles of epoxy-retinoids is crucial for their potential therapeutic development.

  • RARγ-Specific Effects: Further exploration of the downstream signaling pathways and target genes specifically modulated by the RARγ-selective activation of all-trans-5,6-epoxyretinoic acid.

This guide provides a foundational framework for researchers to design and interpret experiments aimed at understanding the complex biology of epoxy-retinoids. The provided protocols and comparative data serve as a valuable resource for advancing our knowledge in this important area of retinoid research.

References

  • Idres, N., Marill, J., Flexor, M. A., & Chabot, G. G. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers. Journal of Biological Chemistry, 277(35), 31491-31498. [Link]

  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539–543. [Link]

  • McCormick, A. M., Napoli, J. L., Schnoes, H. K., & DeLuca, H. F. (1978). Identification of 5,8-oxyretinoic acid isolated from small intestine of vitamin A-deficient rats dosed with retinoic acid. Proceedings of the National Academy of Sciences, 75(6), 2603-2605. [Link]

  • McCormick, A. M., & Napoli, J. L. (1982). Identification of 5,6-epoxyretinoic acid as an endogenous retinol metabolite. Journal of Biological Chemistry, 257(4), 1730-1735. [Link]

  • Niles, R. M. (2000). Signaling pathways in retinoid-induced differentiation and apoptosis of leukemia cells. Leukemia & lymphoma, 38(1-2), 43-55. [Link]

  • Renaud, J. P., Rochel, N., Ruff, M., Vivat, V., Chambon, P., Gronemeyer, H., & Moras, D. (1995). Crystal structure of the RAR-gamma ligand-binding domain bound to all-trans retinoic acid. Nature, 378(6558), 681-689. [Link]

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]

  • Tallman, M. S., Andersen, J. W., Schiffer, C. A., Appelbaum, F. R., Feusner, J. H., Ogden, A., ... & Wiernik, P. H. (1997). All-trans-retinoic acid in acute promyelocytic leukemia. New England Journal of Medicine, 337(15), 1021-1028. [Link]

  • The Retinoid X Receptor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • van Heusden, J., Wouters, W., Ramaekers, F. C., Krekels, S., Vloys, H., & van der Saag, P. T. (1998). All-trans-retinoic acid metabolites inhibit the proliferation of human breast cancer cells in vitro. British journal of cancer, 77(1), 26-32. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,8-Monoepoxyretinoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work with novel compounds like 5,8-Monoepoxyretinoic acid demands the highest standards of scientific rigor and safety. This extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are synthesized from established chemical safety principles and data on related retinoid compounds.

Hazard Profile and Chemical Properties

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. While specific toxicological data for this compound is not extensively published, its classification can be inferred from the parent compound, retinoic acid, and similar derivatives. Retinoids as a class are known for their biological activity, potential for reproductive toxicity, and sensitivity to environmental factors.[1][2]

Key Characteristics:

  • Physical State: Solid, crystalline powder.

  • Stability: Like many retinoids, this compound is sensitive to light, air, and heat, which can cause degradation.[3][4][5] Proper storage and handling should be in a cool, dry, dark place, often under an inert atmosphere.[5]

  • Primary Hazards: Based on analogous compounds, it should be handled as a substance with potential for reproductive toxicity, skin irritation, and acute oral toxicity.[2][6] It is also considered very toxic to aquatic life with long-lasting effects.[2][7]

Property / Hazard Summary of Characteristics Primary Safety Implication
GHS Classification (Inferred) Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Reproductive Toxicity (Category 1B/2); Hazardous to the Aquatic Environment, Long-term (Category 1).[2][6]Treat as hazardous waste. Avoid ingestion, skin contact, and release to the environment.
Physical Form SolidDust generation must be minimized during handling and cleanup.[1]
Chemical Stability Light, air, and heat sensitive.[4][5]Waste containers must be kept tightly sealed and protected from light.
Solubility Generally soluble in organic solvents; low water solubility.[5]Do not dispose of down the drain. Aqueous waste streams must be collected.

The Core Principle: Waste Segregation at the Source

The single most critical step in proper chemical disposal is the segregation of waste at the point of generation.[8] Mixing incompatible waste streams is not only a violation of regulations but also poses a significant safety risk.[9] All waste generated from work with this compound must be treated as hazardous waste.[10]

Experimental Protocol: Segregating Waste Streams

A. Solid Waste (Non-Sharps) This stream includes unused or expired pure compounds, contaminated personal protective equipment (PPE) like gloves and disposable lab coats, weigh boats, and contaminated bench paper.

  • Designate a Waste Container: Line a rigid, puncture-proof container (such as a five-gallon pail) with a clear, heavy-duty plastic bag.[11]

  • Collect Waste: Place all chemically contaminated solid waste directly into the designated bag. Do not include any sharps.

  • Seal and Label: When the bag is three-quarters full, securely seal it. Label the outer container clearly as "Hazardous Waste" with the full chemical name: "this compound Contaminated Debris."

B. Liquid Waste Liquid waste must be segregated into halogenated and non-halogenated organic solvents and aqueous solutions.[8]

  • Select Appropriate Containers: Use chemically compatible, shatter-resistant containers with secure, screw-top caps.[9][12] For light-sensitive retinoids, amber glass or opaque plastic carboys are preferred.[5]

  • Segregate by Solvent Type:

    • Non-Halogenated Organic Waste: For solutions of this compound in solvents like ethanol, methanol, or acetone.

    • Halogenated Organic Waste: For solutions in solvents like dichloromethane or chloroform.

    • Aqueous Waste: For any buffer solutions or rinsates containing the compound. Note: Due to its ecotoxicity, aqueous solutions must not be poured down the drain.[13][14]

  • Label Each Container: Clearly label each liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate percentages.[12] Keep a running log on the container.

C. Sharps Waste This includes any item that could puncture a waste bag, such as needles, syringes, Pasteur pipettes, contaminated broken glass, or razor blades.[8]

  • Use a Designated Sharps Container: Place all contaminated sharps into a properly labeled, puncture-proof, and leak-proof sharps container.[8]

  • Labeling: The container must be clearly marked as "Hazardous Waste Sharps" and list the chemical contaminants.

  • Do Not Overfill: Seal the container when it is no more than three-quarters full.

D. Empty Chemical Containers An empty container that held this compound must still be disposed of as hazardous waste unless properly decontaminated.[10]

  • Triple Rinsing: For containers that held what may be considered an acute hazardous waste, they must be triple-rinsed with a suitable solvent.[10]

  • Collect Rinsate: The solvent used for rinsing (the "rinsate") must be collected and disposed of as liquid hazardous waste.[11]

  • Container Disposal: After triple rinsing, deface or remove all original labels and dispose of the container as regular non-hazardous laboratory glass or plastic trash.[10] If not rinsed, the empty container must be submitted for disposal as hazardous solid waste.

Waste Containment and Labeling Protocol

Proper containment is essential to prevent spills and exposure.

  • Keep Containers Closed: All hazardous waste containers must be kept securely capped at all times, except when actively adding waste.[10][12][15] Using a funnel for adding liquid waste is acceptable, but it must be removed and the container capped immediately after use.

  • Use Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[10] This prevents spills from reaching drains.

  • Labeling Integrity: Ensure labels are complete and legible. A proper hazardous waste label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (no abbreviations or formulas).

    • The specific hazard(s) (e.g., "Toxic," "Ecotoxic").

    • The date the waste was first added to the container.

On-Site Accumulation and Storage

Designated storage locations, known as Satellite Accumulation Areas (SAAs), are required for the temporary storage of hazardous waste.[9][15]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15]

  • Segregation in Storage: Within the SAA, continue to segregate waste by compatibility. Store acids away from bases, and oxidizers away from flammable organic materials.[9]

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste in any single SAA. For acutely toxic wastes, the limit is one quart.[15]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate hazards.

A. Minor Solid Spill (e.g., a few milligrams)

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain and Clean: Gently cover the spill with a damp paper towel to avoid generating dust.[1] Carefully wipe the area from the outside in.

  • Dispose: Place all cleanup materials into the designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent, collecting the wipe as hazardous waste.

B. Minor Liquid Spill (e.g., <100 mL)

  • Alert Personnel and Control Ignition Sources: Inform others and remove any potential ignition sources if the solvent is flammable.

  • Contain: Use an absorbent material (spill pad or chemical absorbent) to surround and absorb the liquid.

  • Collect: Once absorbed, carefully scoop the material into a container, seal it, and label it as solid hazardous waste.

  • Decontaminate: Clean the spill surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office or emergency response team.

Final Disposal Pathway: The Workflow to Compliance

The ultimate destination for all this compound waste is a licensed hazardous waste disposal facility, managed through your institution's EHS department. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the drain. [10][13]

The following diagram illustrates the decision-making workflow for proper disposal.

DisposalWorkflow cluster_generation Point of Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition WasteGen Waste Containing This compound Generated Solid Solid Waste (Gloves, Wipes, Powder) WasteGen->Solid Liquid Liquid Waste (Solutions, Rinsate) WasteGen->Liquid Sharps Sharps Waste (Needles, Glass) WasteGen->Sharps Empty Empty Original Container WasteGen->Empty SolidCont Labeled Solid Waste Pail Solid->SolidCont LiquidCont Labeled, Segregated Carboys (Aqueous/Organic) Liquid->LiquidCont SharpsCont Labeled Sharps Container Sharps->SharpsCont Rinse Triple-Rinse Container Empty->Rinse SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) SolidCont->SAA LiquidCont->SAA SharpsCont->SAA Rinse->LiquidCont Collect Rinsate Trash Dispose as Non-Haz Trash Rinse->Trash After defacing label EHS Request Pickup by Environmental Health & Safety (EHS) SAA->EHS

Caption: Decision workflow for the disposal of this compound waste.

Waste Minimization Strategies

A key component of responsible laboratory management is minimizing the generation of hazardous waste.[10][15]

  • Prudent Purchasing: Order and use the smallest quantity of the chemical necessary for your experiments.

  • Accurate Preparation: Carefully calculate and prepare solutions to avoid generating excess that will become waste.

  • Inventory Management: Maintain a current chemical inventory to prevent the purchase of duplicates and to track expiration dates, ensuring older stock is used first.[11]

By adhering to these detailed procedures, you build a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Temova Rakuša, Ž., Škufca, P., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products.
  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC Office of Clinical and Research Safety.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Research Safety, Northwestern University.
  • Temova Rakuša, Ž., et al. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products. Request PDF.
  • Temova Rakuša, Ž., Škufca, P., & Roškar, R. (2021). Retinoid stability and degradation kinetics in commercial cosmetic products.
  • Temova Rakuša, Ž., Škufca, P., Kristl, A., & Roškar, R. (2020). Retinoid stability and degradation kinetics in commercial cosmetic products.
  • Scite.ai. (n.d.). Retinoid stability and degradation kinetics in commercial cosmetic products.
  • Santa Cruz Biotechnology. (n.d.). Retinoic Acid, all trans - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Retinol.
  • STEMCELL Technologies. (2022). Safety Data Sheet: All-Trans Retinoic Acid.
  • National Center for Biotechnology Information. (n.d.). 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid.
  • LGC Standards. (n.d.). all-trans 5,8-Epoxy Retinoic Acid (Mixture of Diastereomers).
  • Fisher Scientific. (2025). Safety Data Sheet: all-trans-Retinoic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: all-trans-Retinoic acid.
  • MedChemExpress. (2025). Retinoic acid - Safety Data Sheet.
  • Angene Chemical. (2025). Safety Data Sheet: all-trans 5,8-Epoxy Retinoic Acid(Mixture of Diastereomers).
  • John, K. V., Lakshmanan, M. R., & Cama, H. R. (1967). Preparation, properties and metabolism of 5,6-monoepoxyretinoic acid. Biochemical Journal, 103(2), 539–543.
  • SynZeal. (n.d.). 5,8-Epoxy-All-Trans-Retinoic Acid.
  • (n.d.). Chemical Waste Disposal Guidelines.
  • CymitQuimica. (2024). Safety Data Sheet: 9-cis-Retinoic acid.
  • Cayman Chemical. (2025). Safety Data Sheet: all-trans-5,6-epoxy Retinoic Acid.
  • ChemicalBook. (n.d.). 5,8-Epoxy-13-cis Retinoic Acid CAS#: 112018-12-9.
  • LGC Standards. (2025). Safety Data Sheet: all-trans 5,6-Epoxy Retinoic Acid.
  • (n.d.). Chemical Waste Management Guide.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from Cornell Environmental Health and Safety.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Environmental Health and Safety.

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Navigating the Safe Handling of 5,8-Monoepoxyretinoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists working at the forefront of drug development, the integrity of our work and the safety of our team are paramount. This guide provides essential, direct guidance for the safe handling, use, and disposal of 5,8-Monoepoxyretinoic acid. This document is designed to be a trusted resource, moving beyond a simple checklist to offer a framework of in-depth procedural instructions and the scientific rationale behind them.

Understanding the Hazard Profile

This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), it is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[2] Furthermore, as a retinoid, it is prudent to consider the potential for reproductive toxicity, as other retinoids are known to pose such risks.[2][3]

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity, Category 4 Harmful if swallowed.[1]Ingestion
Skin Corrosion/Irritation, Category 2 Causes skin irritation.[1]Dermal Contact
Serious Eye Damage/Eye Irritation, Category 2A Causes serious eye irritation.[1]Eye Contact
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3 May cause respiratory irritation.[1]Inhalation
Reproductive Toxicity Possible risk to the unborn child.[3]Ingestion, Inhalation, Dermal Contact

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves.[4]To prevent skin contact and irritation.[1] Gloves must be inspected before use and disposed of properly after handling the compound.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is also recommended.[1][5]To protect against splashes and dust that can cause serious eye irritation.[1]
Body Protection A lab coat or a complete protective suit.[1]To protect the skin from accidental spills and contamination.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) for nuisance exposures to dust.[1]To prevent inhalation of the compound, which may cause respiratory irritation.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage Conditions: Store the compound in a tightly sealed, shatter-resistant container in a freezer at -10°C.[1] The storage area should be designated for potent compounds.

  • Environmental Controls: Protect from light and air by storing under an inert atmosphere.[1][2]

Handling and Use

All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is clean and uncluttered. Gather all necessary equipment, including appropriate weighing paper, spatulas, and solvent-dispensing tools.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat or paper. Avoid creating dust.

  • Dissolving: If making a solution, add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Cleaning: After use, decontaminate all surfaces and equipment. A mild soap and water solution can be used for general cleaning, followed by a solvent rinse if necessary.[6]

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of gloves and any other disposable PPE as hazardous waste.

Handling_Workflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing Prep Gather Materials & Verify Fume Hood Function Don_PPE Don All Required PPE Prep->Don_PPE Safety First Weigh Weigh Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Decontaminate Surfaces & Equipment Dissolve->Clean Doff_PPE Doff PPE & Dispose of Waste Clean->Doff_PPE

Caption: Workflow for handling this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and contact the appropriate safety personnel.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Unused Compound and Contaminated Materials
  • Hazardous Waste: Unused this compound and any materials grossly contaminated with it (e.g., weigh boats, pipette tips, gloves) must be disposed of as hazardous chemical waste.[8][9]

  • Labeling and Storage: Place waste in a clearly labeled, sealed, and shatter-resistant container.[4] Store the waste container in a designated hazardous waste accumulation area.

Cured Epoxy Waste

While this compound itself is not an epoxy resin, if it is used in a reaction to form a cured polymer, the disposal guidelines for cured epoxies can be considered.

  • Non-Hazardous Waste: Fully cured epoxy is generally considered non-hazardous and can be disposed of as solid waste.[8][10][11] However, it is essential to ensure the reaction has gone to completion.

  • Curing Small Amounts: For small amounts of leftover reaction mixture, it is best to allow it to fully cure in a safe, ventilated area before disposal.[12] Be aware that the curing process can generate heat.[12]

Disposal_Plan cluster_waste_streams Waste Streams cluster_disposal_paths Disposal Paths Unused_Compound Unused this compound Hazardous_Waste Hazardous Chemical Waste Unused_Compound->Hazardous_Waste Contaminated_Materials Contaminated Labware & PPE Contaminated_Materials->Hazardous_Waste Cured_Mixture Fully Cured Reaction Mixture Solid_Waste Non-Hazardous Solid Waste Cured_Mixture->Solid_Waste After complete curing

Caption: Disposal pathways for this compound waste.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of fostering a deep-seated culture of safety. By understanding the hazards, diligently using personal protective equipment, adhering to established protocols, and being prepared for emergencies, we can ensure the well-being of our researchers and the integrity of our scientific endeavors.

References

  • Standard Operating Procedures for Handling and Use of Epoxy Resin Systems. (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]

  • Environmental Impact of Epoxy. (n.d.). WEST SYSTEM. Retrieved from [Link]

  • Proper Disposal of Leftover Resin & Hardener. (n.d.). Epoxyworks. Retrieved from [Link]

  • How to Dispose of 2-Part Epoxy Solutions. (2013, April 23). Lion Technology. Retrieved from [Link]

  • How Can You Safely Dispose Of Epoxy? (n.d.). WEST SYSTEM. Retrieved from [Link]

  • How to Stop Skin Problems due to Wearing PPE. (2020, April 19). Dr. Michelle Jeffries. Retrieved from [Link]

  • Guidelines for Safe Epoxy Disposal. (2024, May 22). Entropy Resins. Retrieved from [Link]

  • Standard Operating Procedure for work with Chemical name/class: Epoxy Resin Systems. (2018, November 2). Duke SMIF. Retrieved from [Link]

  • Epoxy Resin Systems Safe Handling Guide. (n.d.). Crosslink Technology Inc. Retrieved from [Link]

  • Mixing & Handling Instructions for Epoxy Adhesives and Casting Compounds. (n.d.). Star Technology. Retrieved from [Link]

  • Personal protective equipment. (n.d.). DermNet. Retrieved from [Link]

  • CARE & MAINTENANCE of EPOXY RESIN LABORATORY WORK SURFACES. (n.d.). Canadian Scientific. Retrieved from [Link]

  • Prevention and Treatment of Skin Damage Caused by Personal Protective Equipment: Experience of the First-Line Clinicians Treating 2019-nCoV Infection. (2020). Advances in Wound Care, 9(6), 317-324. Retrieved from [Link]

  • Safety Data Sheet - all-trans 5,8-Epoxy Retinoic Acid(Mixture of Diastereomers). (2025, November 2). Angene Chemical. Retrieved from [Link]

  • How to avoid skin problems associated with personal protective equipment PPE. (2020, May 28). Laser + Skin Institute. Retrieved from [Link]

  • Skin care complications from PPE: The DOs and DON'Ts. (2020, April 20). SkinCare Physicians. Retrieved from [Link]

Sources

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